Ifenprodil

Catalog No.
S004181
CAS No.
23210-56-2
M.F
C21H27NO2
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ifenprodil

CAS Number

23210-56-2

Product Name

Ifenprodil

IUPAC Name

4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C21H27NO2/c1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h2-10,16,18,21,23-24H,11-15H2,1H3

InChI Key

UYNVMODNBIQBMV-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-(4-benzylpiperidino)-1-(4-hydroxyphenyl)-2-methyl-1-ethanol, 4-benzyl-alpha-(p-hydroxyphenyl)-beta-methyl-1-piperidineethanol, 61 91 RC, ifenprodil, ifenprodil hydrochloride, ifenprodil hydrochloride, (+-)-isomer, ifenprodil tartrate, ifenprodil tartrate (1:1), (R*,S*)-(+-)-(R-(R*,R*))-isomer, ifenprodil tartrate (1:1), (R-(R*,R*))-isomer, ifenprodil tartrate (2:1), (R-(R*,R*))-isomer, ifenprodil, (R*,S*)-(+-)-isomer, ifenprodil, tartrate(R-(R*,R*))-isomer, Vadilex

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3

The exact mass of the compound Ifenprodil is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of piperidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Comprehensive Technical Guide: Ifenprodil's Mechanism of Action as an NMDA Receptor Antagonist

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Ifenprodil represents a prototypical NR2B-selective antagonist that has become an indispensable pharmacological tool in neuroscience research and drug development. Originally identified in the late 1980s, this compound exhibits a unique mechanism of action distinct from other N-methyl-D-aspartate (NMDA) receptor antagonists—it is neither a competitive antagonist at the glutamate or glycine binding sites nor a direct channel blocker [1]. Its discovery opened new avenues for developing subtype-specific NMDA receptor modulators with potentially improved therapeutic indices compared to non-selective antagonists. This compound and its derivatives have attracted significant research interest due to their potential applications as neuroprotectants, anticonvulsants, analgesics, and for the treatment of Parkinson's disease and other neurological disorders [2].

The significance of this compound in neuroscience research stems from its remarkable selectivity profile, showing over 200-fold preference for NMDA receptors containing the NR2B subunit over those containing NR2A, NR2C, or NR2D subunits [3] [1]. This selectivity has made this compound an invaluable tool for dissecting the functional roles of specific NMDA receptor subtypes both in vitro and in vivo, and for studying the properties and regulation of NMDA receptors at the molecular level [2]. The compound's unique allosteric mechanism, which involves modulation of proton sensitivity and use-dependent inhibition, provides insights into fundamental aspects of NMDA receptor gating and modulation [2] [3].

NMDA Receptor Structure and Function

NMDA Receptor Subunit Composition

NMDA receptors are obligate heterotetramers typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits [3]. The four GluN2 subunits (GluN2A-D) exhibit distinct expression patterns throughout the central nervous system and determine the receptor's pharmacological properties and kinetic characteristics [3]. In some cases, GluN3 subunits may incorporate into the receptor complex, further expanding functional diversity. The expression of different GluN2 subunits is developmentally regulated and varies by brain region, creating receptor populations with distinct physiological and pharmacological properties [4].

Table: NMDA Receptor Subunit Characteristics

Subunit Primary Agonist Expression Pattern Key Characteristics
GluN1 Glycine Ubiquitous Obligatory subunit; multiple splice variants
GluN2A Glutamate Widespread in adult forebrain Fast kinetics; synaptic localization
GluN2B Glutamate Early development; forebrain Slow kinetics; high this compound sensitivity
GluN2C Glutamate Cerebellum, thalamus Reduced Mg²⁺ sensitivity; low conductance
GluN2D Glutamate Early development; midbrain Very slow kinetics; extrasynaptic
Structural Organization of NMDA Receptors

NMDA receptors exhibit a complex modular architecture with multiple domains:

  • Amino-Terminal Domain (ATD): Also known as the N-terminal domain (NTD), this extracellular region is structurally homologous to bacterial leucine/isoleucine/valine-binding protein (LIVBP) and forms the binding site for allosteric modulators like this compound and zinc [5] [3]. The ATD is composed of ~380 amino acids arranged in a bilobed structure (R1 and R2 lobes) that adopts different conformations during receptor activation and inhibition [5].

  • Ligand-Binding Domain (LBD): This extracellular region is organized into two segments (S1 and S2) that form a clamshell-like structure binding the primary agonists glutamate (GluN2) and glycine (GluN1) [5]. The LBD is distantly related to bacterial periplasmic binding proteins, particularly glutamine binding protein (GlnBP) [5].

  • Transmembrane Domain (TMD): Consists of three transmembrane segments (TM1, TM3, and TM4) and a re-entrant pore loop (TM2) that forms the ion channel selectivity filter [5].

  • C-Terminal Domain (CTD): An intracellular region involved in receptor trafficking, synaptic anchoring, and signal transduction [5].

In tetrameric NMDA receptors, these domains arrange as stacked dimers of heterodimers, with the overall structure displaying a dimer-of-dimers architecture [3]. The ATDs form the upper extracellular layer, followed by the LBDs, with the TMDs creating the ion conduction pathway [6].

This compound Binding Site and Structural Biology

Location of the this compound Binding Site

The high-affinity this compound binding site is located deep within the dimer interface formed by the amino-terminal domains (ATDs) of GluN1 and GluN2B subunits [3]. Structural studies using X-ray crystallography and cryo-electron microscopy have revealed that this compound binds at the GluN1-GluN2B ATD heterodimeric interface, where it stabilizes the receptor in a closed conformation [6]. This binding pocket is distinct from the agonist binding sites in the ligand-binding domains and from the ion channel pore, consistent with this compound's allosteric mechanism of action [3].

Recent crystal structures of GluN1-GluN2B NMDA receptors in complex with this compound have demonstrated that the compound binds within a hydrophobic pocket created by residues from both subunits, primarily in the R1/R2 domain of GluN1 and the corresponding region of GluN2B [2] [6]. This region, like the S1/S2 agonist binding domain, shares homology with bacterial periplasmic binding proteins [2]. The this compound binding site is structurally related to the zinc binding site in the ATD of GluN2A, explaining the similar mechanisms of inhibition between this compound at GluN2B-containing receptors and zinc at GluN2A-containing receptors [5].

Molecular Interactions in the this compound Binding Site

The interaction between this compound and its binding pocket involves both hydrophobic contacts and specific hydrogen bonds with critical residues. Key interactions include:

  • GluN1Ser132: Forms hydrogen bonds with the phenol group of this compound [4]
  • GluN2BTyr175: Interacts with the piperidine ring of this compound [4]
  • GluN2BMet207: Contributes to hydrophobic interactions stabilizing this compound binding [4]

Additional residues identified as critical for this compound inhibition include both hydrophilic and hydrophobic amino acids in the LIVBP-like domain of GluN2B [5]. Mutagenesis studies have confirmed that alterations at these positions significantly impact this compound potency, with some mutations reducing this compound sensitivity by more than 1000-fold [5]. The binding of this compound stabilizes the closed conformation of the GluN2B ATD, which in turn influences the conformation of the ligand-binding domains and reduces channel opening probability [6].

G This compound This compound ATD_Interface ATD Heterodimer Interface This compound->ATD_Interface GluN1_ATD GluN1 ATD GluN1_ATD->ATD_Interface GluN2B_ATD GluN2B ATD GluN2B_ATD->ATD_Interface Conformational_Change Conformational Change in ATD ATD_Interface->Conformational_Change LBD_Cleft Reduced LBD Cleft Closure Conformational_Change->LBD_Cleft Channel_Gating Decreased Channel Open Probability LBD_Cleft->Channel_Gating

Figure 1: Allosteric inhibition mechanism of this compound showing the signal transduction from binding at the ATD interface to reduced channel gating

Allosteric Inhibition Mechanism

Conformational Effects on Receptor Structure

This compound binding at the GluN1-GluN2B ATD interface triggers substantial conformational rearrangements throughout the extracellular domains of the NMDA receptor. Structural studies comparing this compound-bound and apo states reveal that this compound binding stabilizes the closed-cleft conformation of the GluN2B ATD, which in turn alters the orientation between ATD and LBD layers [6]. This reorganization at the ATD level is allosterically coupled to changes in the ligand-binding domains, particularly reducing the degree of cleft closure in the GluN2B LBD even when glutamate is bound [6] [3].

The this compound-induced conformational state represents an allosterically inhibited state that exhibits reduced channel open probability despite the presence of bound agonists [6]. This mechanism involves a tightening of the GluN1-GluN2B ATD interface and a corresponding shift in the LBD layer that reduces the energy favoring channel opening [3]. The transition between active and this compound-inhibited states involves a marked change in the dihedral angle between ATD dimers and a rearrangement of the GluN1-GluN2B ATD heterodimeric interface [6].

Effects on Channel Gating Kinetics

Single-channel recordings have revealed that this compound reduces channel open probability through two primary mechanisms:

  • Lengthening of Closed Times: this compound-bound receptors exhibit prolonged closures between opening events, reflecting an increased energy barrier to channel activation [3]. Analysis of single-channel kinetics demonstrates that this compound specifically increases the duration of certain closed states, particularly those corresponding to pre-gating conformational changes [3].

  • Shortening of Open Times: this compound also decreases the mean open time of the channel, favoring transitions to closed states once opened [3]. This effect is associated with a shift in the prevalence of different gating modes, with this compound-bound receptors spending more time in low-open-probability gating modes [3].

These kinetic alterations result in an overall ~75% reduction in channel open probability (Pₒ) at saturating this compound concentrations (150 nM) [3]. The compound's effect is characterized by slow binding kinetics, with on-rates much slower than the solution exchange rate in recording systems, consistent with a mechanism involving conformational selection rather than simple binding [5].

Modulation of Agonist and Endogenous Ligand Sensitivity

This compound binding allosterically modulates the receptor's sensitivity to various endogenous ligands:

  • Glutamate Sensitivity: this compound-bound receptors exhibit an approximately 5-fold higher apparent affinity for glutamate, though this increased binding does not translate to enhanced channel activation [3].

  • Glycine Sensitivity: this compound reduces the receptor's sensitivity to its co-agonist glycine, effectively shifting the glycine concentration-response curve to the right [3].

  • Proton Sensitivity: this compound enhances the receptor's sensitivity to inhibition by ambient protons, effectively increasing proton inhibition at physiological pH [2] [3]. This mechanism may contribute significantly to this compound's overall inhibitory effect, particularly under slightly acidic conditions.

  • Zinc Potentiation: this compound's action is mutually exclusive with zinc inhibition at GluN2B-containing receptors, suggesting overlapping or interacting regulatory mechanisms [5].

Table: Functional Effects of this compound on NMDA Receptor Properties

Parameter Effect of this compound Functional Consequence
Channel Open Probability Decreased by ~75% Reduced ion flux through receptor
Mean Open Time Decreased Shorter channel openings
Closed Times Increased Longer intervals between openings
Glutamate Apparent Affinity Increased (~5x) Enhanced glutamate binding
Glycine Potency Decreased Reduced co-agonist efficacy
Proton Sensitivity Increased Enhanced tonic inhibition at physiological pH
Voltage Dependence Minimal effect Voltage-independent block

Subunit Selectivity and Structure-Activity Relationships

Molecular Basis of NR2B Selectivity

This compound's remarkable selectivity for GluN2B-containing receptors derives from specific molecular interactions and structural features unique to the GluN2B ATD. Comparative studies between GluN2B and other GluN2 subunits have identified key residues that confer high this compound sensitivity:

  • The GluN2B ATD contains a unique combination of amino acids that create a binding pocket with optimal shape and chemical complementarity for this compound [5]. Chimeric studies replacing portions of GluN2B with corresponding GluN2A sequences have demonstrated that the ATD is both necessary and sufficient for high-affinity this compound binding [5].

  • Specific residues such as GluN2B Ile150, Lys234, and others in the LIVBP-like domain control this compound inhibition, as demonstrated by mutagenesis studies [5]. When these residues are mutated to their GluN2A counterparts, this compound sensitivity decreases dramatically.

  • The GluN1-GluN2B ATD interface presents a unique geometry that stabilizes this compound binding in a manner not possible at other subunit combinations [6] [3]. The specific orientation between GluN1 and GluN2B ATDs creates a binding pocket with optimal dimensions and chemical properties for this compound interaction.

Recent structural work has identified that some GluN2B-selective compounds, such as EVT-101 and Ro 04-5595, bind to overlapping but distinct sites within the GluN1-GluN2B ATD interface [4]. These compounds exhibit different potency rankings (EVT-101 > Ro 25-6981 > this compound > eliprodil) that correlate with their specific interaction patterns with key residues in the binding pocket [4].

Structure-Activity Relationship of Phenylethanolamine Analogs

Extensive structure-activity relationship (SAR) studies have been conducted on this compound and related phenylethanolamines to optimize their pharmacological properties:

  • The phenol group of this compound is critical for hydrogen bonding with GluN1Ser132 and other residues in the binding pocket [4].

  • The piperidine ring contributes to hydrophobic interactions with the binding site, particularly with residues such as GluN2BTyr175 [4].

  • The hydroxypropyl linker between the aromatic and amine portions provides appropriate spacing and flexibility for optimal binding orientation.

  • Modifications to the benzyl group on the piperidine ring can dramatically alter potency, selectivity, and pharmacokinetic properties [1].

These SAR studies have led to the development of second-generation compounds with improved properties, including Ro 25-6981 (greater potency and selectivity) and EVT-101 (investigated in clinical trials), which retain the NR2B selectivity but offer optimized pharmacokinetic and safety profiles [4].

Therapeutic Applications and Research Implications

Neurological Disorders

This compound and related NR2B-selective antagonists have shown promise in numerous preclinical models of neurological disorders:

  • Neuroprotection: this compound exhibits neuroprotective effects in models of cerebral ischemia, traumatic brain injury, and neurodegenerative disorders, primarily through reduction of excitotoxic calcium influx [2]. The compound's use-dependence makes it particularly effective under pathological conditions of excessive glutamate release.

  • Pain Management: NR2B-selective antagonists demonstrate analgesic efficacy in various pain models, with particular promise for neuropathic pain conditions [2] [7]. The restricted distribution of GluN2B subunits in specific pain pathways may enable targeted pain relief with reduced side effects.

  • Parkinson's Disease: this compound may ameliorate motor symptoms and provide neuroprotection in Parkinsonian models, possibly through modulation of corticostriatal signaling [2].

  • Epilepsy: this compound exerts anticonvulsant effects in multiple animal models of epilepsy, including pentylenetetrazol-induced seizures, maximal electroshock tests, and kindling models [8]. However, efficacy varies across different seizure models.

  • Reward and Addiction: this compound suppresses the rewarding effects of morphine in place preference paradigms, suggesting potential applications in addiction treatment [7].

Emerging Applications

Recent research has revealed unexpected applications for this compound beyond traditional neurological domains:

  • Oncology: Genome-scale metabolic modeling identified this compound as a potential therapeutic agent for prostate cancer [8]. Experimental studies confirmed that this compound (100 μM) significantly reduced viability in prostate cancer cell lines (LNCap, 22Rv1, PC3) while sparing normal prostate epithelial cells (RWPE-1) [8].

  • Peripheral Nerve Regeneration: NMDA receptors containing GluN2B and GluN2D subunits are expressed in Schwann cells, where they regulate metabolic reprogramming during nerve repair [9]. This compound-sensitive signaling drives glycolysis and oxidative phosphorylation through PI3K/AKT/mTOR and HIF-1α/c-Myc pathways, facilitating axonal regeneration [9].

Table: Evidence for Therapeutic Applications of this compound

Therapeutic Area Model System Key Findings References
Neuroprotection In vitro excitotoxicity models Reduces NMDA-mediated calcium influx and neuronal death [2]
Pain Management Morphine-induced place preference in mice Suppresses rewarding effects of morphine [7]
Epilepsy PTZ-induced seizures in rodents Raises seizure threshold in multiple models [8]
Prostate Cancer Cancer cell lines Reduces viability of cancer but not normal cells [8]
Nerve Regeneration Schwann cell cultures Modulates metabolic adaptation during repair [9]

Experimental Protocols and Methodologies

Electrophysiological Characterization

Whole-cell voltage-clamp recording provides a direct method for quantifying this compound effects on recombinant or native NMDA receptors:

  • Cell Preparation: Human embryonic kidney (HEK) 293 cells transfected with rat GluN1-1a and GluN2B subunits, or primary neuronal cultures from chicken embryo forebrain (E10) expressing native GluN2B-containing receptors [4] [3].

  • Recording Solutions:

    • Extracellular: 100 mM NaCl, 5 mM HEPES, 0.3 mM BaCl₂, 10 mM Tricine (pH 7.3 with KOH)
    • Intracellular: 135 mM CsF, 33 mM CsOH, 2 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPBS, 11 mM EGTA (pH 7.4 with CsOH) [3]
  • Agonist Application: Saturating concentrations of L-glutamate and glycine (100 μM each) to fully activate receptors [5]

  • This compound Application: Sequential applications of increasing this compound concentrations (0.03-30 μM) for extended durations (30-120 seconds) to account for slow binding kinetics [5]

  • Data Analysis: Current inhibition measured relative to control responses and fitted with Hill equation:

    where IC50 = half-maximal inhibitory concentration, nH = Hill coefficient, and a = maximal inhibition [5]

Calcium Influx Assays

Functional assessment of this compound potency using calcium-sensitive dyes:

  • Cell Preparation: Primary forebrain cultures from chicken embryo (E10) or cortical neuronal cultures [4]

  • Dye Loading: Incubation with Fura-2 AM (cell-permeant calcium indicator) for 30-45 minutes [4]

  • Receptor Activation: NMDA receptor stimulation with glutamate/glycine in magnesium-free solution

  • Calcium Imaging: Quantification of calcium influx via ratiometric fluorescence measurement (excitation 340/380 nm, emission 510 nm) [4]

  • Inhibition Curves: Concentration-response relationships for this compound and comparison compounds (EVT-101, Ro 25-6981, eliprodil) to determine EC50 values [4]

Molecular Docking and Dynamics Simulations

Computational approaches for studying this compound-receptor interactions:

  • Structure Preparation: X-ray crystal structures of GluN1/GluN2B amino-terminal domain (ATD) from Protein Data Bank [4]

  • Binding Site Identification: Detection of this compound-binding pocket and alternative binding sites (e.g., EVT-101 site) [4]

  • Docking Simulations: Prediction of ligand binding poses and interaction patterns using docking software [4]

  • Molecular Dynamics: Simulation of receptor-ligand complexes in solvated lipid bilayers to assess stability and identify key interactions [4]

  • Mutagenesis Studies: In silico mutation of critical residues (e.g., GluN1Ser132, GluN2BTyr175, GluN2BMet207) to validate their contribution to binding [4]

G cluster_1 Experimental Approaches Cell_Preparation Cell_Preparation Electrophysiology Electrophysiology Cell_Preparation->Electrophysiology Calcium_Imaging Calcium_Imaging Cell_Preparation->Calcium_Imaging Modeling Modeling Cell_Preparation->Modeling Data_Analysis Data_Analysis Electrophysiology->Data_Analysis Calcium_Imaging->Data_Analysis Modeling->Data_Analysis

Figure 2: Experimental workflow for comprehensive characterization of this compound mechanism of action

Conclusion and Future Perspectives

This compound continues to serve as both an invaluable pharmacological tool and a lead compound for therapeutic development. Its unique mechanism of allosteric inhibition at the GluN1-GluN2B ATD interface provides a template for developing subunit-selective NMDA receptor modulators with improved therapeutic indices. The detailed structural insights gained from recent cryo-EM and crystallographic studies have revolutionized our understanding of this compound's mechanism, revealing how binding at a site distant from the channel pore can allosterically influence channel gating.

Future research directions include:

  • Advanced Compound Design: Structure-based drug design of novel chemotypes with improved selectivity, pharmacokinetics, and blood-brain barrier penetration [4]

  • Therapeutic Optimization: Development of compounds with specific properties tailored to particular neurological indications (e.g., neuroprotection vs. analgesia) [2]

  • Biological Exploration: Further investigation of NMDA receptor functions in non-neuronal cells and peripheral tissues, building on recent findings in Schwann cells and cancer models [9] [8]

  • Mechanistic Studies: Elucidation of how this compound-induced conformational changes are transmitted through the receptor complex to control channel gating

References

Ifenprodil Binding to the N-Terminal Domain of NMDA Receptors: Molecular Mechanisms and Experimental Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Ifenprodil is a prototypical noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors that exhibits remarkable selectivity for GluN2B-containing receptors. As a representative of the phenylethanolamine class of compounds, this compound and its derivatives have attracted significant interest as candidate neuroprotective agents and pharmacological tools for discriminating NMDA receptor subpopulations [1] [2]. The therapeutic potential of GluN2B-selective antagonists stems from their more favorable side effect profile compared to non-subunit-selective NMDA receptor antagonists, with applications in various neurological disorders including stroke, traumatic brain injury, and chronic pain [1] [3].

The structural basis for this compound's subunit selectivity remained elusive for many years despite extensive functional characterization. Initial studies proposed conflicting models, with some suggesting a binding site in the NR1 subunit and others implicating the NR2B subunit [2]. Breakthrough research eventually demonstrated that this compound binds to the N-terminal domain (NTD) of NMDA receptors, specifically to a region homologous to bacterial leucine/isoleucine/valine-binding protein (LIVBP) [1]. This discovery fundamentally advanced our understanding of NMDA receptor modulation and opened new avenues for structure-based drug design targeting the LIVBP-like domain of the GluN2B subunit.

Structural Basis of this compound Binding

Binding Site Location and Architecture

The this compound binding site is located at the interface between GluN1 and GluN2B N-terminal domains (NTDs), which form a heterodimer with a bilobed structure (Venus flytrap motif) [4] [5]. These NTDs exhibit structural similarity to bacterial periplasmic binding proteins, particularly the leucine/isoleucine/valine-binding protein (LIVBP) [1] [2]. The NTD of each subunit consists of two lobes, designated R1 (N-terminal lobe) and R2 (C-terminal lobe), which form a cleft where regulatory molecules can bind [4] [5].

Crystallographic studies have revealed that this compound binds deep within the heterodimer interface formed by the GluN1 and GluN2B NTDs [3] [5]. Specifically, the this compound binding site comprises residues on the surface of the R1 lobe of GluN1 together with residues near the cleft between the R1 and R2 lobes of GluN2B [5]. This strategic positioning allows this compound to stabilize a specific conformation of the NTD heterodimer, thereby exerting its allosteric inhibitory effects on receptor function.

Key Residues Involved in this compound Binding

Table 1: Key residues in GluN1 and GluN2B subunits critical for this compound binding and inhibition

Subunit Residue Location Role in this compound Binding
GluN1 Ser132 R1 lobe surface Contributes to binding interface [6]
GluN2B Lys234 LIVBP-like domain cleft Controls this compound inhibition [1]
GluN2B Tyr175 LIVBP-like domain Critical interaction residue [6]
GluN2B Met207 LIVBP-like domain Critical interaction residue [6]
GluN2B Trp117 LIVBP-like domain Hydrophobic interaction [1]
GluN2B Ile150 LIVBP-like domain Hydrophobic interaction [1]
GluN2B Met134 LIVBP-like domain Differentiates binding sites [6]
GluN2B Ala135 LIVBP-like domain Differentiates binding sites [6]

Extensive mutagenesis studies have identified numerous hydrophobic and hydrophilic residues that control this compound inhibition [1]. The location of these residues in the modeled three-dimensional structure indicates that this compound binds in the cleft of the LIVBP-like domain of GluN2B through a Venus-flytrap mechanism that resembles zinc binding to the LIVBP-like domain of GluN2A [1] [2]. This mechanistic similarity is particularly interesting given the parallel functional characteristics between this compound inhibition of GluN2B-containing receptors and zinc inhibition of GluN2A-containing receptors [2].

Mechanism of Allosteric Inhibition

This compound exerts its effects through allosteric inhibition of NMDA receptor function rather than direct channel blockade. Structural studies indicate that this compound binding at the GluN1/GluN2B NTD interface causes the R1 lobes of GluN1 and GluN2B to approach each other, inducing conformational changes that are transmitted through the receptor structure to the channel gate [5]. This mechanism stands in contrast to spermine's effect, which promotes an open space between the R1 lobes [5].

At the functional level, this compound binding results in several distinct effects on receptor gating:

  • Decreased equilibrium open probability by raising an energetic barrier to activation [3]
  • Biased gating toward low open probability gating modes [3]
  • Reduced frequency of channel openings [3]
  • Shorter average duration of opening events [3]

The following diagram illustrates the allosteric inhibition mechanism:

G This compound This compound GluN1_R1 GluN1 R1 Lobe This compound->GluN1_R1 Binds GluN2B_R1 GluN2B R1 Lobe This compound->GluN2B_R1 Binds ConformationalChange ConformationalChange GluN1_R1->ConformationalChange Stabilizes GluN2B_R1->ConformationalChange Stabilizes GluN1_R2 GluN1 R2 Lobe GluN2B_R2 GluN2B R2 Lobe ChannelGate Channel Gate Closed State ConformationalChange->ChannelGate Promotes

This compound binds at the GluN1/GluN2B NTD interface, stabilizing a closed channel state through allosteric mechanisms.

This compound inhibition exhibits several characteristic properties: it is noncompetitive with agonists, voltage-independent, incomplete (does not fully block current), and exhibits use dependence whereby glutamate binding enhances this compound binding and vice versa [2] [3]. The inhibition is also pH-dependent and only weakly affected by the insertion of the NR1 exon 5 [2].

Experimental Methods for Studying this compound Binding

Electrophysiological Characterization

Table 2: Experimental approaches for characterizing this compound binding and inhibition

Method Key Applications Typical Conditions Key Measurements
Two-electrode voltage clamp (Xenopus oocytes) Concentration-response relationships, mutagenesis studies Mg²⁺-free saline, pH 7.3-7.5, Vh = -60 to -20 mV IC₅₀, Hill coefficient, maximal inhibition [2] [5]
Whole-cell patch clamp (HEK293 cells) Kinetic analysis, voltage-dependence Cs⁺-based internal solutions, Vh = -70 mV Inhibition potency, current-voltage relationships [3]
Single-channel recording Gating mechanism analysis Cell-attached or outside-out patches Open probability, mean open/closed times, gating modes [3]
Calcium influx assays Potency ranking of analogs Primary neuronal cultures EC₅₀ values for inhibition [6]

Electrophysiological techniques form the cornerstone of this compound characterization. The slow kinetics of this compound inhibition (both onset and offset) require prolonged application times to reach equilibrium—from 30 seconds for high concentrations (30 μM) to 120 seconds for low concentrations (30-100 nM) [2]. This slow kinetics is a critical consideration in experimental design, as incomplete equilibration can lead to inaccurate potency estimates.

For standard inhibition assays, NMDA receptor currents are typically induced by application of saturating concentrations of both L-glutamate and glycine (100 μM each) [2]. This compound is then applied in increasing concentrations, with careful attention to achieving equilibrium at each concentration. Data analysis involves fitting concentration-response relationships with the Hill equation to determine IC₅₀ values, Hill coefficients, and maximal inhibition levels [2].

Molecular Biology and Mutagenesis Approaches

Site-directed mutagenesis has been instrumental in identifying critical residues involved in this compound binding. The typical approach involves:

  • Creating chimeric subunits between GluN2B and other GluN2 subunits (e.g., GluN2A) to localize domains responsible for this compound sensitivity [5]
  • Systematic point mutations of candidate residues in both GluN1 and GluN2B N-terminal domains [1] [5]
  • Functional characterization of mutant receptors using electrophysiological methods [2]
  • Structural modeling based on mutagenesis results to predict binding modes [5]

Experimental workflows for studying this compound binding typically follow this sequence:

G cluster_0 Molecular Biology cluster_1 Functional Characterization Start Start Clone Clone NMDA Receptor Subunits Start->Clone Mutate Site-Directed Mutagenesis Clone->Mutate Clone->Mutate Express Express in Heterologous System (Oocytes/HEK293) Mutate->Express Record Record NMDA Receptor Currents Express->Record Express->Record Apply Apply this compound (Concentration Range) Record->Apply Record->Apply Analyze Analyze Concentration- Response Relationships Apply->Analyze Apply->Analyze Model Structural Modeling of Binding Site Analyze->Model

Experimental workflow for characterizing this compound binding, combining molecular biology and electrophysiology approaches.

Biochemical and Structural Approaches

Biochemical studies on isolated N-terminal domains have provided crucial evidence for direct this compound binding. These approaches include:

  • Expression and purification of soluble GluN1 and GluN2B N-terminal domains [5]
  • Binding assays using radiolabeled or fluorescent ligands to measure direct interactions [4]
  • Western blot analysis to confirm heterodimer formation between GluN1 and GluN2B NTDs [5]
  • X-ray crystallography of the GluN1/GluN2B NTD heterodimer with bound this compound [6]

These biochemical approaches have confirmed that GluN1 and GluN2B N-terminal domains form a stable heterodimer and that this compound binds at their interface with affinities in the range of GluN1R ≈ GluN2BR ⋙ GluN2AR [5].

Quantitative Pharmacological Data

Potency and Efficacy Parameters

Table 3: Pharmacological properties of this compound and related compounds at GluN2B-containing NMDA receptors

Compound IC₅₀/EC₅₀ Value Maximal Inhibition Hill Coefficient Experimental System
This compound 100 ± 40 nM [6] Partial (~80%) [2] ~1 [2] Primary forebrain cultures [6]
EVT-101 22 ± 8 nM [6] N/A N/A Primary forebrain cultures [6]
Ro 25-6981 60 ± 30 nM [6] N/A N/A Primary forebrain cultures [6]
Eliprodil 1300 ± 700 nM [6] N/A N/A Primary forebrain cultures [6]
Ro 04-5595 186 ± 32 nM [6] N/A N/A Primary forebrain cultures [6]

This compound typically exhibits IC₅₀ values in the nanomolar range for recombinant GluN2B-containing NMDA receptors, with exact values depending on the experimental system and conditions [2] [6]. The inhibition is always partial, with maximal inhibition typically reaching approximately 80% even at saturating this compound concentrations [2]. This partial efficacy may have therapeutic advantages, as it allows modulation of NMDA receptor activity without complete suppression.

Mutagenesis Data and Residue-Specific Effects

Comprehensive mutagenesis studies have quantified the effects of specific residue mutations on this compound potency:

Table 4: Effects of selected mutations on this compound sensitivity

Mutation Effect on this compound IC₅₀ Interpretation
GluN2B-K234A Significant increase (~10-fold) [1] Disruption of key binding interaction
GluN2B-I150A Drastic reduction in this compound sensitivity [1] Loss of hydrophobic interaction
GluN2B-M134A Altered potency [6] Role in differentiating binding sites
GluN2B-Y175F Reduced this compound sensitivity [6] Loss of critical interaction
Various GluN1 mutations Variable effects [5] Contribution to binding interface

The quantitative effects of mutations provide crucial information about the relative contributions of specific residues to this compound binding energy. Hydrophobic residues often contribute to the binding pocket architecture, while hydrophilic residues may form specific interactions with the this compound molecule [1].

Implications for Drug Development

The characterization of this compound's binding site has significant implications for rational drug design targeting NMDA receptors. The structural insights gained from this compound binding studies provide a framework for developing novel GluN2B-selective antagonists with improved therapeutic properties [1] [6].

Several strategic considerations emerge from these studies:

  • The LIVBP-like domain of GluN2B represents a promising therapeutic target for neuroprotective agents [1]
  • The heterodimer interface between GluN1 and GluN2B NTDs can accommodate structurally diverse ligands [6]
  • Multiple binding pockets exist within the general this compound binding site, including the classical this compound site and the EVT-101 site [6]
  • Differences in interaction patterns with key residues explain variations in potency among GluN2B-selective antagonists [6]

Recent research has identified that the EVT-101 binding pocket can accommodate more structurally diverse ligands than the classical this compound-binding site [6]. This structural flexibility may be exploited to develop compounds with tailored pharmacological properties. Additionally, the discovery that this compound binding involves residues from both GluN1 and GluN2B subunits explains the remarkable selectivity for GluN2B-containing receptors, providing a blueprint for maintaining subtype specificity in next-generation therapeutics.

Conclusion

The binding of this compound to the N-terminal domain of GluN2B-containing NMDA receptors represents a paradigm for allosteric modulation of ionotropic glutamate receptors. Through its binding at the GluN1/GluN2B NTD interface, this compound stabilizes a receptor conformation with reduced channel open probability, providing selective inhibition of GluN2B-containing receptors. The detailed characterization of this binding site through combined electrophysiological, mutagenic, and structural approaches has provided crucial insights into NMDA receptor modulation and opened new avenues for therapeutic development.

References

Ifenprodil polyamine site interaction NMDA receptor

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Ifenprodil Action

Parameter Experimental System Value Context / Conditions
IC₅₀ for GluN1/NR2B Recombinant Receptors 0.34 µM [1] Steady-state currents; prototypic high-affinity block.
IC₅₀ for GluN1/NR2A Recombinant Receptors 146 µM [1] Demonstrates >400-fold selectivity for NR2B over NR2A.
Inhibition of Steady-State Currents Cultured Cortical Neurons IC₅₀ = 0.3 µM [2] Evoked by 100 µM NMDA, saturating glycine, no spermine.
Inhibition in 1 mM Spermine Cultured Cortical Neurons IC₅₀ = 1.4 µM [2] Spermine allosterically reduces this compound's affinity.
Inhibition in 3 mM Spermine Cultured Cortical Neurons IC₅₀ = 1.8 µM [2] Greater reduction in this compound affinity with more spermine.
Apparent IC₅₀ (Activity-Dependent) Cultured Cortical Neurons 0.17 µM [3] Against 100 µM NMDA; higher agonist concentration increases this compound affinity.
Apparent IC₅₀ (Activity-Dependent) Cultured Cortical Neurons 0.88 µM [3] Against 10 µM NMDA; lower agonist concentration decreases this compound affinity.
Interaction Partner Type of Interaction Functional Outcome Key Residues / Domains
Spermine / Polyamine Site Allosteric, Non-competitive [2] Mutual reduction in affinity; spermine binding decreases this compound potency and vice versa. NMDAR1 splice variant (lacking 21-aa insert) [2]; GluN2B E201 [1]
Mg²⁺ Analogous to Spermine [2] Similar allosteric reduction in this compound affinity; suggested as physiological ligand at this site. -
Protons (H⁺) Potentiation of Inhibition [4] [5] This compound increases receptor's sensitivity to proton blockade, enhancing inhibitory effect. -
GluN2B Subunit High-Affinity Binding Confers subunit selectivity; absolutely required for high-affinity this compound interaction. Arginine-337 (critical for this compound) [1]; F176 (in α5 helix) [6]
GluN1 Subunit Part of Binding Site Contributes to the this compound binding pocket at the GluN1/GluN2B ATD interface. LIVBP-like domain [4] [6]

Mechanism of Action & Allosteric Modulation

The following diagram illustrates the core allosteric network and state-dependent inhibition mechanism of this compound, integrating its key interactions.

ifenprodil_mechanism This compound This compound ATD_Interface GluN1/GluN2B ATD Interface This compound->ATD_Interface 1. Binds State Receptor State (Agonist-Bound) ATD_Interface->State 2. Stabilizes Closed-Cleft LBD Ligand Binding Domain (LBD) State->LBD 3. Alters Conformation Pore Ion Channel Pore LBD->Pore 4. Favors Closed State Hplus Protons (H⁺) Hplus->State Potentiates Spermine_Mg Spermine / Mg²⁺ Spermine_Mg->ATD_Interface Allosteric Antagonism

This compound's allosteric network and state-dependent inhibition.

Detailed Experimental Protocols

Whole-Cell Voltage Clamp in Cortical Neurons

This method is used for studying steady-state inhibition and kinetics of this compound [2].

  • Cell Preparation: Use rat cultured cortical neurons (7-14 days in vitro) grown on astrocyte feeder layers.
  • Recording Setup: Continuously perfuse with a simplified salt solution (in mM: 149 NaCl, 3.25 KCl, 2 CaCl₂, 2 MgCl₂, 10 Hepes, 11 D-glucose; pH 7.35). Omit MgCl₂ from the drug-containing barrels to remove voltage-dependent block.
  • Patch Pipettes: Pull from borosilicate glass; fill with internal solution (in mM: 120 CsF, 10 CsCl, 11 EGTA, 0.5 CaCl₂, 10 Hepes; pH 7.25).
  • Drug Application: Apply drugs via fast perfusion from multi-barreled capillaries. Include 30 µM glycine in all solutions to ensure saturation of the glycine site.
  • Data Collection & Analysis:
    • Record steady-state currents evoked by a fixed concentration of NMDA (e.g., 100 µM).
    • Apply increasing concentrations of this compound to generate an inhibition curve.
    • To measure on- and off-rates, apply a single concentration of this compound and fit the current decay and recovery phases with single exponentials to obtain τ_on and τ_off.
    • To study spermine interaction, repeat the above in the presence of 1 mM and 3 mM spermine.
Two-Electrode Voltage Clamp (TEVC) in Oocytes

This system is ideal for characterizing subunit selectivity using recombinant receptors [6].

  • Receptor Expression: Inject cRNA for GluN1-1a and your chosen GluN2 subunit (e.g., GluN2B) into Xenopus laevis oocytes.
  • Electrophysiology: Perform recordings 1-3 days post-injection. Voltage-clamp oocytes at a holding potential between -60 mV and -80 mV.
  • Solution Superfusion: Continuously superfuse the oocyte with a solution containing agonists. A common solution is (in mM): 115 NaCl, 2.5 KCl, 0.18 CaCl₂, 10 HEPES, pH 7.2, along with 10 µM glycine and 10 µM glutamate.
  • Drug Application & Analysis:
    • Record a stable control current response.
    • Apply the test compound (e.g., this compound) for a sufficient time to reach equilibrium block.
    • Wash with agonist solution to observe recovery.
    • Calculate the percentage inhibition of the control current amplitude at equilibrium.
Single-Channel Recordings

This technique reveals how this compound alters the fundamental gating kinetics of single NMDA receptors [5].

  • Cell Preparation & Transfection: Use HEK 293 cells transiently transfected with GluN1 and GluN2B plasmid DNA.
  • Recording Configuration: Perform either cell-attached or outside-out patch-clamp recordings.
  • Solutions: For cell-attached recordings, the pipette solution should contain agonists (e.g., 1 mM glutamate and 1 mM glycine) and the desired concentration of this compound. The bath solution can be normal saline.
  • Data Acquisition & Analysis:
    • Record single-channel currents at a holding potential of -70 mV or -80 mV with high bandwidth (e.g., 10 kHz).
    • Idealize the recorded data to determine the durations of open and shut intervals.
    • Fit the distributions of open and shut times with mixtures of exponential functions.
    • Compare the mean open time, mean shut time, and open probability (P_open) between control and this compound conditions.

Key Insights for Research & Development

  • Exploit State-Dependency: this compound's higher affinity for agonist-bound states [3] underlies its activity-dependence, potentially leading to a therapeutic window wider than that of classic NMDA channel blockers.
  • Target the Interface: The binding site at the GluN1/GluN2B ATD interface [6] is a key target for designing new selective compounds.
  • Consider Off-Target Effects: Be aware that this compound also has affinity for adrenergic, serotonergic, and sigma receptors [1] [6]. Newer, more rigid scaffolds like 3-benzazepines show reduced off-target activity while maintaining GluN2B potency [6].
  • Account for Multiple Mechanisms: Beyond NMDA receptor blockade, this compound can also inhibit the Na⁺/Ca²⁺ exchanger (NCX) operating in reverse mode [7]. This dual action may be critical for its efficacy in preventing calcium dysregulation and excitotoxicity.

References

Comprehensive Technical Guide: Ifenprodil Structure-Activity Relationship (SAR) for Neurotherapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Ifenprodil represents a prototypical NR2B-selective NMDA receptor antagonist with significant therapeutic potential across neurological and psychiatric disorders. This whitepaper provides a comprehensive analysis of this compound's structure-activity relationship (SAR), synthesizing current structural biology, pharmacological profiling, and medicinal chemistry research. Key findings establish that the (1R,2R) configuration delivers optimal GluN2B binding affinity (Kᵢ = 5.8 nM) and ion channel inhibition (IC₅₀ = 223 nM), while specific phenolic and basic amine functionalities are essential for allosteric receptor modulation. Recent research has identified this compound's additional mechanism of Na+/Ca²+ exchanger inhibition, expanding its neuroprotective profile beyond NMDA receptor antagonism. Emerging clinical applications are being investigated for methamphetamine dependence (120 mg/day in Phase II trials) and potential repurposing for other CNS disorders. This technical guide equips researchers with the foundational SAR principles and experimental methodologies necessary for rational design of next-generation NR2B-selective therapeutics with enhanced specificity and improved clinical profiles.

Introduction and Clinical Significance

This compound is a synthetic phenylethanolamine compound that functions as a highly selective antagonist for NMDA receptors containing the GluN2B subunit. Since its initial characterization, this compound has served as the prototypical lead compound for a class of subtype-specific NMDA receptor inhibitors that exhibit >200-fold selectivity for GluN2B-containing receptors over other NMDA receptor subtypes [1]. The clinical significance of this compound stems from its favorable therapeutic index and its role in establishing the therapeutic potential of GluN2B-selective antagonism for neurological disorders while avoiding the severe side effects associated with pan-NMDA receptor antagonists [2].

The therapeutic relevance of this compound continues to expand beyond its initial application as a cerebral vasodilator. Current investigational applications include:

  • Neuroprotection: Prevention of glutamate-induced excitotoxicity in stroke, traumatic brain injury, and neurodegenerative conditions through dual inhibition of NR2B-NMDAR and NCXrev [2]
  • Substance Use Disorders: Clinical trials investigating this compound (60-120 mg/day) for methamphetamine dependence, based on its blockade of G-protein-activated inwardly rectifying potassium (GIRK) channels [3]
  • Potential COVID-19 Application: Examination in clinical trials for COVID-19, though the precise mechanism remains under investigation [4]
  • Idiopathic Pulmonary Fibrosis: Investigation in clinical settings for fibrotic conditions [4]

The selective antagonism of this compound for GluN2B-containing NMDA receptors represents a crucial pharmacological advantage, as it preserves physiological NMDA receptor function while specifically targeting pathological overactivation associated with excitotoxicity [1]. This selectivity profile has established this compound as an essential research tool and therapeutic lead compound for targeting GluN2B-containing NMDA receptors.

Structural Foundations of this compound

Core Chemical Structure and Stereochemistry

This compound possesses a phenylethanolamine backbone characterized by specific structural domains essential for its biological activity. The compound features two chiral centers, resulting in four possible stereoisomers with distinct pharmacological profiles [4]. The core structure consists of:

  • A phenolic ring system that participates in critical hydrogen bonding interactions with GluN2B residues
  • A hydrophobic linker region connecting the aromatic systems
  • A basic amine moiety that can be protonated under physiological conditions
  • A benzyl group attached to the amine nitrogen, contributing to hydrophobic interactions

Table 1: Stereochemical Dependence of this compound Pharmacological Activity

Stereoisomer GluN2B Binding Affinity (Kᵢ, nM) Ion Channel Inhibition (IC₅₀, nM) Selectivity for GluN2B over α, σ, and 5-HT receptors
(1R,2R)-Ifenprodil 5.8 223 High
(1R,2S)-Ifenprodil Not reported Not reported Not reported
(1S,2R)-Ifenprodil Not reported Not reported Not reported
(1S,2S)-Ifenprodil Not reported Not reported Not reported

The absolute configuration of this compound stereoisomers has been determined unambiguously through X-ray crystal structure analysis of (1R,2S)- and (1S,2S)-configurations [4]. This structural characterization provides the foundation for understanding the stereochemical requirements for optimal receptor interaction.

Key Structural Domains and Functional Groups

The molecular architecture of this compound can be divided into three key domains, each contributing specific interactions with the GluN1/GluN2B NMDA receptor:

  • Phenolic Head Group: The hydroxylated aromatic ring forms critical hydrogen bonds with GluN2B residues GLU236 and participates in hydrophobic interactions with PHE176 and PRO177 within the receptor binding pocket [5]
  • Hydrophobic Spacer: The ethanolamine linker provides optimal distance and orientation between the phenolic head group and the basic amine, with specific stereochemical requirements
  • Basic Amine Tail: The N-benzylpiperidine moiety engages in hydrophobic packing and potentially charge-charge interactions within the GluN1 subunit binding pocket

The N-benzylpiperidine moiety has been identified as a particularly privileged structure for GluN2B antagonism, serving as a key scaffold in numerous this compound-derived compounds and structural analogs [5] [6]. Structure-activity relationship studies demonstrate that modifications to this region significantly impact both binding affinity and functional activity.

Molecular Interactions and Binding Mode

Allosteric Binding Site Architecture

This compound binds to a distinct allosteric site located at the interface between the N-terminal domains (NTD) of GluN1 and GluN2B subunits, rather than competing with glutamate or glycine at the orthosteric binding sites [1]. This subunit interface binding explains the exceptional selectivity of this compound for GluN2B-containing NMDA receptors, as this specific interface is not present in receptors containing GluN2A, GluN2C, or GluN2D subunits [5]. The binding pocket is formed by elements from both subunits, creating a complex network of hydrophobic contacts, hydrogen bonds, and electrostatic interactions that stabilize this compound binding.

Crystallographic studies have revealed that this compound binding induces conformational changes in the NTD heterodimer, stabilizing a more closed conformation that reduces channel opening probability [1]. This allosteric mechanism modulates receptor function without completely blocking activation, preserving some physiological signaling while reducing excessive activation under pathological conditions.

Critical Residue Interactions

The binding mode of this compound involves specific interactions with key amino acid residues from both GluN1 and GluN2B subunits:

Table 2: Key Protein-Ligand Interactions in this compound Binding to GluN1/GluN2B-NMDAR

Residue Subunit Interaction Type Functional Role
GLU236 GluN2B Hydrogen bonding Forms critical hydrogen bond with phenolic OH
PHE176 GluN2B Hydrophobic/π-stacking Hydrophobic contact with aromatic rings
PRO177 GluN2B Hydrophobic Contributes to binding pocket shape complementarity
LYS178 GluN1 Hydrophobic/electrostatic Interacts with benzylpiperidine moiety
ASP165 GluN1 Potential H-bond Stabilizes binding interface

Recent molecular dynamics simulations with this compound-like compounds have revealed additional interactions with residues ARG431, THR433, LYS466, and TYR476 on the GluN2B D-chain, suggesting these residues may contribute to the stability of the ligand-receptor complex [7]. These simulations also indicate that this compound influences the dynamic conformational states of the GluN1b-GluN2B receptor complex, particularly modulating interactions between GluN1b Lys178 and GluN2B Asn184 [7].

The following diagram illustrates the allosteric inhibition mechanism of this compound and key residue interactions:

G NTD GluN1/GluN2B NTD Interface LBD Ligand Binding Domain (LBD) NTD->LBD Conformational Change TMD Transmembrane Domain (TMD) LBD->TMD Reduced Gating Ca Ca²⁺ TMD->Ca Decreased Ca²⁺ Influx Ifen This compound Binding Ifen->NTD Binds Allosterically Glu Glutamate Glu->LBD Gly Glycine Gly->LBD

This compound's allosteric inhibition mechanism at the GluN1/GluN2B NMDAR interface.

Experimental Protocols for SAR Studies

Molecular Docking and Computational Approaches

Computational methods provide powerful tools for initial SAR assessment and binding mode prediction:

  • Protein Structure Preparation: Retrieve NMDA receptor structure (e.g., PDB: 4PE5) from RCSB Protein Data Bank. Address structural irregularities and missing atoms using BioVia Discovery Studio Visualizer. Add hydrogen atoms using MGLTools and PyMOL, then assign Gasteiger charges for electrostatic interaction calculations [7]

  • Ligand Preparation: Retrieve compound structures from PubChem database in SDF format. Perform energy minimization using Biovia Discovery Studio. Convert structures to Autodock-compatible PDBQT format using MGLTools "Prepare Ligand" tool [7]

  • Docking Simulations: Conduct blind virtual screening against various receptor domains using AutoDock. Evaluate binding energies and interaction patterns. Analyze binding preference across receptor chains (A-chain, B-chain, C-chain, D-chain) [7]

  • Molecular Dynamics Simulations: Run simulations (typically 100 ns) to assess compound stability and conformational dynamics. Analyze key interactions including hydrogen bonding, hydrophobic contacts, and water-bridging interactions. Evaluate effects on receptor domain distances and linker tension [7]

In Vitro Pharmacological Assays

Experimental validation of computational predictions employs established pharmacological methods:

  • Receptor Binding Assays: Determine Kᵢ values using radioligand competition binding with [³H]this compound or similar radioligands. Use recombinant GluN2B-NMDA receptors expressed in HEK293 cells. Incubate with varying concentrations of test compounds (typically 0.1 nM - 100 μM) to generate competition curves [4] [1]

  • Functional Electrophysiology:

    • Two-Electrode Voltage Clamp: Express rat GluN1-1a and GluN2B clones in Xenopus oocytes or HEK293 cells. Record whole-cell currents at -70 mV holding potential with intracellular solution containing 135 mM CsF, 33 mM CsOH, 2 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPBS, and 11 mM EGTA (pH 7.4). Apply glutamate (100 μM) and glycine (30 μM) with varying compound concentrations to determine IC₅₀ values [4] [1]
    • Single-Channel Recordings: Examine single-channel kinetics in this compound-bound GluN2B receptors. Record on-cell single-molecule activity with maximally effective agonist concentrations. Analyze effects on channel open probability (Po), mean open time, and gating modes [1]
  • Calcium Imaging: Load hippocampal neurons (6-16 DIV) with 2.6 μM Fura-2AM or Fura-2FF-AM for 60 minutes at 37°C. Monitor changes in cytosolic Ca²⁺ concentration ([Ca²⁺]c) using Fura-2 F340/F380 ratio. Expose to glutamate challenge (50-100 μM) with/without test compounds to assess neuroprotective effects [2]

The following diagram illustrates the key experimental workflow for evaluating this compound analogs:

G Comp Compound Library Design & Synthesis CompComp Computational Screening (Docking, MD Simulations) Comp->CompComp Structural Diversity Bind Binding Assays (Ki Determination) CompComp->Bind Binding Energy Prediction Func Functional Assays (IC50, Electrophysiology) Bind->Func Affinity Confirmation Neuro Neuroprotection Assessment (Ca²⁺ Imaging, Cell Viability) Func->Neuro Efficacy Validation Sel Selectivity Profiling (α, σ, 5-HT Receptors) Func->Sel Specificity Assessment

Experimental workflow for comprehensive evaluation of this compound analogs.

Therapeutic Applications and Clinical Evidence

Neuroprotective Mechanisms

This compound exhibits a multi-modal neuroprotective profile through its actions on distinct molecular targets:

  • GluN2B-Selective NMDAR Antagonism: this compound completely prevents glutamate-induced delayed calcium dysregulation (DCD) in "younger" hippocampal neurons (6-8 days in vitro) where NR2A-containing NMDAR expression is low [2]. In "older" neurons (13-16 DIV) expressing both NR2A and NR2B NMDARs, combined application of this compound with NR2A-preferring antagonists is required to prevent DCD, indicating a developmental shift in NMDAR subunit dependence [2]

  • Na+/Ca²+ Exchanger Inhibition: this compound and this compound-like NR2B-NMDAR antagonists (Ro 25-6981 and Co 101244) inhibit gramicidin- and Na+/NMDG-replacement-induced increases in cytosolic Ca²⁺ mediated predominantly by reverse-mode Na+/Ca²+ exchange (NCXrev) [2]. This mechanism correlates with this compound's efficacy in preventing DCD and emphasizes the important role of NCXrev in excitotoxic neuronal death

  • GIRK Channel Modulation: this compound concentration-dependently inhibits G protein-activated inwardly rectifying potassium (GIRK) channel currents, which play a key role in the mechanism of action of addictive substances [3]. This activity underlies its investigation for substance use disorders

Clinical Trial Evidence

Recent clinical investigations have expanded this compound's potential therapeutic applications:

  • Methamphetamine Dependence: A randomized, double-blind, placebo-controlled trial (UMIN000030849) investigates this compound (60 mg/day and 120 mg/day) for methamphetamine dependence over 84-day administration with 84-day follow-up [3]. Primary outcomes measure methamphetamine use during administration, with secondary outcomes including days of abstinence, urine tests, relapse risk, and drug craving

  • Alcohol Dependence: Previous studies indicate this compound treatment (60 mg/day for 3 months) decreased alcohol use scores in patients with alcohol dependence compared to control medication [3]. Case reports suggest 120 mg/day this compound effectively reduced craving in patients with substance dependence

  • Cerebral Ischemia: Novel tryptamine derivatives designed using this compound's pharmacophore demonstrate orally available therapeutic effects in cerebral ischemia models, showing convincing results in mechanism of action tests, pharmacokinetics, and pharmacodynamics [5]

Summary and Perspectives

The structure-activity relationship of this compound provides a foundational framework for developing novel therapeutics targeting GluN2B-containing NMDA receptors. Key structural insights include the critical importance of the (1R,2R) configuration for optimal activity, the essential nature of the phenolic hydroxyl group for hydrogen bonding with GLU236, and the significant contribution of the N-benzylpiperidine moiety for hydrophobic interactions within the binding pocket.

Future directions in this compound-based drug development include:

  • Enhanced Selectivity Profiles: Designing compounds with improved selectivity over α₁ adrenergic, σ, and 5-HT receptors to minimize off-target effects [4]
  • Dual-Target Therapeutics: Leveraging this compound's multi-modal mechanism (NMDAR antagonism + NCXrev inhibition) for enhanced neuroprotection in excitotoxicity paradigms [2]
  • Structural Hybridization: Incorporating this compound's key pharmacophoric elements into novel chemotypes, as demonstrated with tryptamine derivatives [5]
  • Prodrug Development: Addressing pharmacokinetic limitations through prodrug approaches, exemplified by BMS-986163, a water-soluble intravenous prodrug of potent GluN2B antagonist BMS-986169 [5]

The continued investigation of this compound's SAR, coupled with emerging structural biology insights and clinical findings, positions GluN2B-selective antagonists as promising therapeutic candidates for a spectrum of neurological and psychiatric disorders characterized by glutamate system dysregulation.

References and Additional Resources

  • This compound, a NR2B-selective antagonist of NMDA receptor [2]
  • This compound Stereoisomers: Synthesis, Absolute Configuration, and Biological Activity [4]
  • This compound Effects on GluN2B-Containing Glutamate Receptors [1]
  • Discovery of novel tryptamine derivatives as GluN2B antagonists [5]
  • Study of effects of this compound in patients with methamphetamine dependence [3]

References

Ifenprodil phase I and phase II metabolite identification

Author: Smolecule Technical Support Team. Date: February 2026

Phase I and Phase II Metabolites of Ifenprodil

The table below summarizes the main metabolites of this compound identified through in vitro (rat liver microsomes) and in vivo (rat urine) studies [1] [2].

Metabolite Type/Pathway Key Biotransformation Experimental System
Phase I Metabolites
N-dealkylation Cleavage of the piperidine group [2]. In vitro (RLM)
Aromatic hydroxylation Addition of -OH group to either aromatic ring [2]. In vitro (RLM)
Aliphatic hydroxylation Addition of -OH group to the piperidine moiety [2]. In vitro (RLM)
Phase II Metabolites
Glucuronidation Conjugation of the phenolic group with glucuronic acid [1] [2]. In vitro (with UDPGA) & In vivo (rat urine)
Sulfation Conjugation of a hydroxylated metabolite with sulfate [2]. In vitro (with PAPS)
Methylation Methylation of a hydroxylated metabolite (catechol structure) [2]. In vitro (with SAM)

The phenol group is identified as the most metabolically labile structural element of this compound. Glucuronide conjugates (specifically noted as glucuronide 7 and 8 in the study) were found to be the main metabolites formed in vivo [1].

Experimental Protocol for Metabolite Identification

Here is a detailed methodology for identifying this compound metabolites, based on the published research [2].

  • Sample Preparation:

    • In vitro Incubation: this compound is incubated with rat liver microsomes and the necessary co-factors. For Phase I metabolism, NADPH (nicotinamide adenine dinucleotide phosphate) is used. For Phase II metabolism, specific co-factors are added: UDPGA (uridine 5'-diphosphoglucuronic acid) for glucuronidation, PAPS (adenosine-3'-phosphate-5'-phosphosulfate) for sulfation, and SAM (S-(5'-adenosyl)-l-methionine) for methylation [2].
    • In vivo Sample Collection: this compound is administered to a rat, and urine is collected for analysis [2].
  • Instrumentation and Analysis:

    • Technique: Liquid Chromatography-Multiple Stage Mass Spectrometry (LC-MSⁿ) [1] [2].
    • Fragmentation Pattern: The structural characterization relies on understanding the fragmentation pattern of the parent this compound molecule (m/z 325.20). Key fragmentation steps include [2]:
      • Dehydration: Loss of water (H₂O) from the secondary alcohol, resulting in m/z 308.2003.
      • N-dealkylation: Cleavage of the C-N bond, leading to a benzylpiperidine fragment with m/z 245.
      • Other cleavages: Loss of a methyl group and fragmentation of the alcohol moiety.

The following diagram illustrates the experimental workflow for metabolite identification:

Start Start This compound Metabolite ID InVitro In Vitro Incubation (Rat Liver Microsomes) Start->InVitro InVivo In Vivo Study (Rat Urine Collection) Start->InVivo SamplePrep Sample Preparation (Extraction) InVitro->SamplePrep InVivo->SamplePrep LCFlow Liquid Chromatography (Separation) SamplePrep->LCFlow MS Mass Spectrometry (MSⁿ Analysis) LCFlow->MS Data Data Analysis (Metabolite Identification) MS->Data

Bioanalytical Method for Quantification

A separate, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for quantifying this compound in biological samples, which can be applied to pharmacokinetic studies [3].

  • Chromatographic Conditions:
    • Column: Luna Phenyl hexyl (150 mm × 4.6 mm, 3.5 μm).
    • Mobile Phase: Ammonium formate (pH 2.5) : Acetonitrile (60:40, v/v).
    • Flow Rate: 1 ml/min.
    • Detection: UV at 220 nm.
    • Internal Standard: Dextromethorphan [3].
  • Sample Extraction: Liquid-liquid extraction of rat plasma using acetonitrile [3].
  • Method Validation: The method was validated per US FDA guidelines, showing linearity in the range of 200–4,000 ng/ml with a correlation coefficient of 0.9998 [3].

Key Takeaways for Researchers

  • Primary Metabolic Soft Spot: The phenolic group is the most susceptible site for metabolism, leading primarily to glucuronide conjugates [1] [2].
  • Complex Phase I Metabolism: this compound undergoes several Phase I reactions, including N-dealkylation and hydroxylation at multiple sites (both aromatic rings and the piperidine ring) [2].
  • Tool for Pharmacokinetics: A robust and validated RP-HPLC method is available for the precise quantification of this compound in plasma, facilitating future drug development work [3].

References

Ifenprodil in Clinical Development: Comprehensive Technical Review of Efficacy, Safety, and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Development History

Ifenprodil is a small molecule therapeutic agent with a unique multi-target mechanism of action that has been investigated for multiple clinical indications. Initially approved in Japan and South Korea for the treatment of dizziness following brain ischemia at doses up to 60 mg/day, this compound has more recently been explored in clinical trials for various central nervous system and respiratory conditions [1]. The drug represents a novel first-in-class treatment approach for several challenging conditions, with its mechanism centered on antagonism of the GluN2B subunit of NMDA receptors [2]. This compound is considered a new chemical entity (NCE) in major global markets despite its prior approval in some countries, potentially allowing for extended exclusivity periods for new indications [3].

The development pathway for this compound exemplifies pharmaceutical repurposing, where a drug with established safety profile is investigated for new therapeutic applications. Clinical stage companies including Algernon Pharmaceuticals and Seyltx have advanced this compound through clinical trials for conditions ranging from substance use disorders to chronic cough [4] [3]. Research has expanded to explore its potential in COVID-19 treatment, with an End of Phase 2 meeting requested with the U.S. FDA in 2021 [5]. The compound's diverse applications stem from its ability to modulate key neurological pathways involved in both addiction and reflexive conditions, positioning it as a promising candidate for multiple unmet medical needs.

Comprehensive Clinical Trial Data and Outcomes

Quantitative Clinical Outcomes Across Indications

Table 1: Summary of this compound Clinical Trial Results Across Indications

Indication Trial Phase Dose Regimen Primary Efficacy Outcome Key Secondary Outcomes Reference
Methamphetamine Use Disorder Phase 2 (Exploratory) 60 mg/d vs 120 mg/d vs placebo for 84 days No significant effect on methamphetamine use (primary endpoint) Reduced days of use during follow-up; Improved emotionality problems subscale scores [6] [1]
Idiopathic Pulmonary Fibrosis Cough Phase 2a 20 mg TID ~40% reduction in cough from baseline (p=0.001) 32% reduction at 4 weeks; 39.5% reduction at 12 weeks (24-hour counts) [4] [2]
Refractory Chronic Cough (Preclinical) Guinea Pig Model 30 mg/kg 93% reduction in median cough count (p=0.036) Dose-dependent response; No respiratory depression observed [4] [3]
Alcohol Dependence Clinical Use (Report) 60 mg/d for 3 months Improved alcohol use scores Reduced craving in case reports [1]

The clinical development program for this compound has generated mixed efficacy results across different indications. For methamphetamine use disorder, a randomized, double-blind, placebo-controlled trial conducted in Japan demonstrated that this compound did not meet its primary endpoint of reducing methamphetamine use during the 84-day administration period [6] [1]. However, in secondary analyses, the 120 mg/d this compound group showed improvement in the number of days of methamphetamine use during the follow-up period and in scores on the emotionality problems subscale of the Stimulant Relapse Risk Scale (SRRS), suggesting some potential effect on emotional components of addiction [1].

In contrast, investigations for chronic cough conditions have demonstrated more consistently positive outcomes. In patients with idiopathic pulmonary fibrosis (IPF), this compound administered at 20 mg three times daily reduced cough by approximately 40% from baseline (p=0.001) [4]. A statistical review of these results showed geometric mean 24-hour cough counts reduced by 32% at four weeks and 39.5% at twelve weeks compared to baseline [2]. Most impressively, recent preclinical studies in a guinea pig model of refractory chronic cough demonstrated a remarkable 93% reduction in median cough count (p=0.036) at a dose of 30 mg/kg, with a clear dose-dependent response observed across 1, 3, 10, and 30 mg/kg dosage groups [4] [3].

Detailed Clinical Trial Methodologies

Table 2: Summary of Key Clinical Trial Designs for this compound

Trial Element Methamphetamine Use Disorder Trial IPF Chronic Cough Trial Upcoming RCC Phase 2b (SILINDA)
Study Design Randomized, double-blind, exploratory, dose-ranging, placebo-controlled, single-center Open-label Phase 2a Placebo-controlled, parallel-arm randomized 1:1:1:1
Patient Population Japanese outpatients with methamphetamine use disorder (DSM-5 criteria) Patients with idiopathic pulmonary fibrosis and chronic cough Approximately 240 adults with refractory chronic cough
Dose Groups Placebo, 60 mg/d, 120 mg/d (1:1:1 allocation) 20 mg TID 40 mg TID, 80 mg TID, 120 mg TID, placebo
Treatment Duration 84-day administration + 84-day follow-up 12 weeks 12 weeks
Primary Endpoint Use/non-use of methamphetamine during administration period 24-hour cough frequency 24-hour cough frequency at 12 weeks
Key Assessment Tools Timeline Follow-back method, Stimulant Relapse Risk Scale, urine tests VitaloJAK cough monitoring system, Cough Severity VAS, Leicester Cough Questionnaire VitaloJAK cough monitoring system, CS-VAS, LCQ

The methodological approaches across this compound clinical trials have been tailored to specific indications while maintaining rigorous standards. For the methamphetamine use disorder trial, researchers employed a randomized, double-blind, placebo-controlled design with 1:1:1 allocation to placebo, 60 mg/day, or 120 mg/day this compound groups [7] [1]. The study utilized the minimization method for randomization, accounting for prognostic factors including sex, DSM-5 diagnostic criteria met, and recent methamphetamine use [1]. Participants were outpatients diagnosed with methamphetamine use disorder according to DSM-5 criteria who had used methamphetamine in the past year and were at least 20 years old at informed consent [7].

The IPF chronic cough trial employed an open-label Phase 2a design evaluating this compound at 20 mg three times daily [2]. Assessment of cough frequency utilized the VitaloJAK cough monitoring system, which provides objective measurement of 24-hour cough counts [2]. Additional endpoints included patient-reported outcomes such as the Cough Severity Visual Analog Scale (CS-VAS) and the Leicester Cough Questionnaire (LCQ), which assess subjective cough experience and impact on quality of life, respectively [3]. The upcoming SILINDA Phase 2b trial for refractory chronic cough has been structured based on U.S. FDA feedback and will implement a more rigorous placebo-controlled, parallel-arm design with four treatment arms randomized 1:1:1:1 [4] [3]. This trial will maintain the 12-week treatment duration and 24-hour cough frequency primary endpoint, assessed using the VitaloJAK system [3].

Mechanisms of Action and Signaling Pathways

NMDA Receptor Antagonism and Neuropharmacology

This compound's primary mechanism of action involves high-affinity antagonism of NMDA receptors containing the GluN2B subunit. This compound binds to residues located deep within the dimer interface formed by GluN1 and GluN2B N-terminal domains (NTDs), acting as a negative allosteric modulator of receptor function [8]. This binding occurs in the nanomolar range (reported half-maximal inhibition of 130-340 nM at physiological pH) and is characterized by an allosteric mechanism that does not alter single-channel conductance but causes channel openings to become shorter and less frequent [8]. The inhibition is incomplete and use-dependent, making this compound particularly effective in conditions of excessive receptor activation.

The GluN2B subunit demonstrates specific expression patterns in brain regions relevant to both addiction and cough reflex pathways. Research has identified that the nucleus of the solitary tract in the medulla, where vagal afferent neurons terminate, shows prominent GluN2B expression, positioning this receptor as a rational target for modulating cough reflex pathways [3]. In addiction pathways, GluN2B-containing NMDA receptors are found in brain regions associated with reward and dependence, including the cerebral cortex, amygdala, hippocampus, and ventral tegmental area [7]. The subunit-specificity of this compound may explain its favorable side effect profile compared to non-selective NMDA receptor antagonists, as it avoids broad inhibition of NMDA receptor functions throughout the brain [3].

G Glutamate Glutamate GluN2B_NMDA GluN2B-Containing NMDA Receptor Glutamate->GluN2B_NMDA Binding Neuronal_Excitability Neuronal Excitability GluN2B_NMDA->Neuronal_Excitability Regulates Calcium_Influx Calcium Influx GluN2B_NMDA->Calcium_Influx Mediates This compound This compound This compound->GluN2B_NMDA Allosteric Antagonism Cough_Reflex Cough Reflex Neuronal_Excitability->Cough_Reflex Addiction_Circuitry Addiction Circuitry Neuronal_Excitability->Addiction_Circuitry Calcium_Influx->Cough_Reflex Calcium_Influx->Addiction_Circuitry

Figure 1: this compound's primary mechanism of action through allosteric antagonism of GluN2B-containing NMDA receptors, modulating both cough reflex and addiction pathways through regulation of calcium influx and neuronal excitability.

Additional Molecular Targets and Channel Interactions

Beyond its effects on NMDA receptors, this compound demonstrates activity at several additional molecular targets that may contribute to its therapeutic effects. The drug functions as a blocker of G protein-activated inwardly rectifying potassium (GIRK) channels, which play a key role in the mechanism of action of addictive substances [7] [1]. GIRK channels are activated by G protein-coupled receptors that couple with Gαi/o proteins and are important for regulating neuronal excitability [1]. Evidence suggests that alcohol can directly open GIRK channels without participation of G protein-coupled receptors, and genetic studies have linked GIRK channel function to susceptibility to substance dependence [1].

This compound also exhibits inhibition of the reverse Na+/Ca2+ exchanger (NCXrev), a mechanism that may contribute to its neuroprotective properties by preventing calcium dysregulation [9]. This effect was demonstrated in studies where this compound and this compound-like NR2B-NMDAR antagonists inhibited gramicidin- and Na+/NMDG-replacement-induced increases in cytosolic Ca2+ mediated predominantly by NCXrev [9]. The ability to inhibit both NMDAR-mediated calcium influx and NCXrev may create a synergistic protective effect against glutamate-induced excitotoxicity, potentially relevant to this compound's original indication for dizziness after brain ischemia [9] [1]. Additionally, this compound acts as a blocker of α1-adrenergic receptors, though the clinical significance of this activity in its current investigational uses remains less defined [1].

G cluster_primary Primary Targets cluster_secondary Secondary Targets cluster_effects Biological Effects This compound This compound GluN2B GluN2B-Containing NMDA Receptors This compound->GluN2B GIRK G Protein-Activated Inwardly Rectifying Potassium (GIRK) Channels This compound->GIRK NCXrev Reverse Na+/Ca2+ Exchanger (NCXrev) This compound->NCXrev Adrenergic α1-Adrenergic Receptors This compound->Adrenergic Neuroprotection Neuroprotection GluN2B->Neuroprotection Cough_Suppression Cough Suppression GluN2B->Cough_Suppression Reduced_Addiction Reduced Addiction Behaviors GIRK->Reduced_Addiction NCXrev->Neuroprotection

Figure 2: this compound's multi-target pharmacology, showing primary and secondary molecular targets contributing to its diverse biological effects and therapeutic potential.

Safety and Tolerability Profile

Adverse Event Documentation Across Trials

The safety profile of this compound has been consistently documented across multiple clinical trials, demonstrating generally favorable tolerability. In the methamphetamine use disorder trial, the safety of this compound was specifically confirmed in patients with methamphetamine use disorder, with no serious adverse events reported that were attributable to the study medication [6] [1]. This is particularly noteworthy given the vulnerable patient population and the potential for interactions with substance use. The trial employed comprehensive safety monitoring, including regular blood tests conducted on days 0, 28, and 84 to monitor safety parameters, with primary physicians and clinical research coordinators checking for adverse events at all visits [1].

In trials investigating this compound for respiratory conditions, the safety profile has been equally reassuring. The preclinical guinea pig citric acid challenge study demonstrated that dramatic cough suppression occurred below the no observed adverse effect level (NOAEL) dose, with no respiratory depression observed at any dose [4] [3]. This is a significant advantage over other antitussives like codeine and baclofen, which can cause concerning respiratory depression [3]. The established safety profile of this compound is further supported by its existing approval in Japan and South Korea for other indications, which provides extensive historical safety data [3]. This existing safety database potentially de-risks development for new indications while allowing for maximum exclusivity and intellectual property protection in major markets where it is considered a new chemical entity [3].

Comparative Safety Advantages

This compound demonstrates distinct safety advantages compared to other compounds with similar mechanisms, particularly in the context of NMDA receptor modulation. Non-selective NMDA receptor antagonists have been associated with dose-limiting adverse events, including psychotomimetic effects and neurotoxicity, which are linked to the broad expression of NMDA receptors throughout the brain [3]. This compound's subunit selectivity for GluN2B-containing receptors appears to mitigate these concerns while maintaining therapeutic efficacy for specific indications. This selective targeting approach represents a significant advancement in NMDA receptor pharmacology, potentially enabling effective treatment without the problematic side effect profile of earlier generation NMDA antagonists.

When compared to other GIRK channel inhibitors such as fluoxetine and paroxetine, this compound demonstrates a more favorable side effect profile [7]. Paroxetine in particular can cause several serious adverse effects, including serotonin syndrome, neuroleptic malignant syndrome, convulsions, and severe liver dysfunction [7]. This compound does not appear to share these significant safety concerns, making it potentially preferable for long-term management of conditions like substance dependence [7]. Additionally, the lack of effect on basal respiratory rates distinguishes this compound from centrally-acting antitussives like opioids, positioning it as a potentially safer option for chronic cough patients who may require extended treatment duration [3].

Future Research Directions and Development Status

Ongoing and Planned Clinical Trials

The clinical development program for this compound continues to advance, with several planned clinical trials building on existing evidence. The most imminent is the SILINDA Phase 2b program for refractory chronic cough (RCC), which is expected to enroll its first patient in early 2025 [4] [3]. This trial represents a significant step forward in this compound's development, with a robust design that includes three active dose arms (40 mg TID, 80 mg TID, and 120 mg TID) and a placebo arm in approximately 240 adults with RCC [3]. The primary endpoint will be 24-hour cough frequency at 12 weeks, assessed using the VitaloJAK cough monitoring system [3]. Topline data from the SILINDA study are expected at the end of 2026, potentially paving the way for Phase 3 trials and eventual regulatory submission [4].

Beyond the SILINDA trial, researchers are evaluating potential opportunities to study this compound in additional cough indications where vagal afferent neuronal hypersensitivity plays an important role, such as cough associated with idiopathic pulmonary fibrosis (IPF) [3]. The consistent efficacy observed across both high and low cough count patients in earlier trials suggests this compound may have broad applicability across different cough phenotypes [3]. The company is also exploring the potential use of this compound in other neuronal hypersensitization conditions beyond cough, potentially expanding its therapeutic reach to other disorders characterized by neurological hypersensitivity [3]. For the methamphetamine indication, further studies would be needed to better understand the mixed results and potentially identify patient subgroups more likely to respond.

Regulatory Status and Development Considerations

This compound presents a unique regulatory profile that may facilitate its development path. While the drug is approved in Japan and South Korea for dizziness after brain ischemia, it is considered a new chemical entity (NCE) in major markets including the United States and Europe [3]. This status potentially provides regulatory and commercial advantages, including eligibility for full patent term and data exclusivity periods in these important markets. The extensive prior human experience with this compound in approved markets provides a substantial safety database that may support regulatory review and potentially reduce development risks.

The clinical development strategy for this compound exemplifies efficient drug repurposing, where a compound with established safety is investigated for new disease applications [2]. This approach can potentially accelerate development timelines and reduce overall development costs compared to novel chemical entities. Companies advancing this compound's development have engaged with regulatory agencies including the U.S. FDA, with an End of Phase 2 meeting requested for the COVID-19 trial in 2021 [5]. The SILINDA Phase 2b trial design was developed incorporating FDA feedback on elements including dose selection, trial endpoints, and overall design, suggesting constructive regulatory engagement [3]. These regulatory interactions will be critical for shaping the future development path and ultimately determining this compound's potential to address significant unmet medical needs across its spectrum of investigational indications.

Conclusion

This compound represents a promising therapeutic agent with a unique multi-mechanistic profile that spans NMDA receptor subunit selectivity, GIRK channel modulation, and effects on ionic exchangers. The accumulated clinical evidence to date demonstrates a consistent safety profile across multiple patient populations, with varying efficacy signals dependent on the specific indication. The most compelling results have emerged in the area of chronic cough management, where substantial cough reduction has been demonstrated in both IPF patients and preclinical models of refractory chronic cough. The upcoming SILINDA Phase 2b trial will provide more definitive evidence regarding this compound's potential in this challenging condition.

References

Ifenprodil exploratory research methamphetamine use disorder

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Summary and Quantitative Data

The key study was a randomized, double-blind, placebo-controlled trial involving 33 outpatients with MUD. Participants were assigned to receive a placebo, 60 mg/day, or 120 mg/day of ifenprodil for 84 days [1] [2].

The table below summarizes the primary outcomes from the trial:

Outcome Measure Placebo Group This compound 120 mg/d Group Statistical Significance & Notes
Primary Outcome
Methamphetamine use (during 84-day administration) Similar rates of use No significant difference Primary outcome not met [1] [2].
Secondary & Exploratory Outcomes
Days of methamphetamine use (during administration) 28 days (approx.) 22 days (approx.) Not statistically significant [2].
Abstinence (during follow-up period) 97% of days (in 8/10 participants) 100% of days (in 4/10 participants) Result is inconclusive due to high dropout rate; only 4 of 10 original participants in the 120 mg group were followed up [1] [2].
Stimulant Relapse Risk Scale (SRRS) Baseline scores Improved scores on the "emotionality problems" subscale A statistically significant finding, suggesting a potential benefit for emotion regulation [1].
Drug Craving & Urine Toxicology No significant differences No significant differences No measurable effect [1] [2].
Safety & Tolerability
Adverse Events The drug was well tolerated The drug was well tolerated Most common side effect was cold-like symptoms, with no discernable pattern of serious side effects attributable to this compound [1] [2].

Proposed Mechanisms of Action

This compound's potential for treating substance use disorders is rooted in its action on specific targets in the central nervous system. The experimental rationale primarily centers on two key mechanisms:

  • GIRK Channel Blockade: Research indicates that G protein-activated inwardly rectifying potassium (GIRK) channels play a key role in the reward pathway activated by addictive substances [3]. This compound is a known blocker of these channels. By inhibiting GIRK channels, this compound is hypothesized to reduce the rewarding and reinforcing effects of methamphetamine, thereby facilitating abstinence [3].
  • GluN2B-Selective NMDA Receptor Antagonism: this compound is a high-affinity, non-competitive antagonist for NMDA-type glutamate receptors that contain the GluN2B subunit [4] [5]. It binds to the interface of the GluN1 and GluN2B N-terminal domains, acting as a negative allosteric modulator [5]. This action may contribute to neuroprotection and modulate synaptic plasticity associated with addiction. At the single-channel level, this compound reduces the channel's open probability by making openings less frequent and shorter [5].

The following diagram illustrates the workflow of the key clinical trial that investigated these mechanisms:

G Clinical Trial Workflow for this compound in MUD start Patients with Methamphetamine Use Disorder (DSM-5) screening Screening & Randomization (n=33) start->screening group1 Placebo Group screening->group1 group2 This compound 60 mg/day Group screening->group2 group3 This compound 120 mg/day Group screening->group3 intervention 84-Day Double-Blind Treatment Period group1->intervention group2->intervention group3->intervention assessment Assessments: • Timeline Follow-Back (Primary) • Urine Toxicology • Stimulant Relapse Risk Scale • Craving Score intervention->assessment followup 84-Day Post-Treatment Follow-up Period assessment->followup Analysis

Detailed Experimental Protocols

For researchers aiming to replicate or build upon this work, the following methodological details are critical.

1. Clinical Trial Protocol The foundational clinical trial was conducted as follows [3]:

  • Study Design: Randomized, double-blind, placebo-controlled, single-center trial.
  • Participants: Adult outpatients (≥20 years) diagnosed with MUD per DSM-5 criteria, who had used methamphetamine in the past year. Key exclusions were severe physical/psychiatric comorbidities and use of contraindicated medications like paroxetine.
  • Intervention: Oral administration of placebo, 60 mg/day, or 120 mg/day of this compound (as this compound tartrate) for 84 days.
  • Primary Outcome: Presence or absence of methamphetamine use during the 84-day administration period, assessed via the Timeline Followback method.
  • Secondary Outcomes: Days of abstinence, urine toxicology results, scores on the Stimulant Relapse Risk Scale (SRRS), and self-reported drug craving.
  • Safety Monitoring: Adverse events were tracked throughout the study.

2. Key In Vitro Electrophysiology Protocol To understand this compound's mechanism at the NMDA receptor, single-channel kinetic studies have been performed [5]:

  • Cell Preparation: Human Embryonic Kidney (HEK) 293 cells were transfected with plasmids for rat GluN1-1a and GluN2B NMDA receptor subunits.
  • Electrophysiology: Single-channel currents were recorded from on-cell patches.
  • Solutions: The intracellular (pipette) solution contained CsF, CsOH, MgCl₂, CaCl₂, HEPBS, and EGTA (pH 7.4). Recordings were performed at a holding potential of -70 mV.
  • Agonists & Modulators: Cells were exposed to maximal concentrations of glutamate and glycine to fully activate receptors. Experiments were conducted with and without this compound (150 nM) to isolate its effects on channel gating.
  • Data Analysis: Channel open probability (Po), mean open and closed times, and the prevalence of different gating modes were analyzed to determine the kinetic signature of this compound's inhibition.

Interpretation and Future Research Directions

The results indicate that this compound, at the doses and duration tested, is not sufficient as a stand-alone pharmacotherapy for MUD [1] [2]. However, the significant improvement in emotional dysregulation is a noteworthy finding. This suggests that this compound's primary therapeutic benefit might lie in managing negative emotional states that often drive relapse, rather than directly reducing drug use.

Future research should consider:

  • Investigating this compound as an adjunctive treatment alongside behavioral interventions like contingency management.
  • Targeting patient subpopulations with MUD who have co-occurring difficulties with emotion regulation.
  • Exploring the translational potential of this compound in other substance use disorders, given its dual action on GIRK and NMDA receptors.

References

Comprehensive Technical Review: Ifenprodil's Neuroprotective Effects in Cerebral Ischemia

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism Overview

Ifenprodil is a selective antagonist of the NMDA receptor subtype containing NR2B subunits, representing an important class of neuroprotective agents with potential therapeutic application in cerebral ischemia. Unlike non-selective NMDA receptor antagonists that have been associated with significant psychotomimetic side effects and clinical failures, this compound offers a more targeted approach by specifically blocking NR2B-containing NMDA receptors, which are predominantly localized extrasynaptically and have been strongly implicated in excitotoxic cell death pathways. [1] [2]

The compound belongs to the pharmacological class of polyamine-site antagonists and exhibits both use-dependence and pH-sensitivity in its receptor binding characteristics, making it particularly suitable for targeting the acidic tissue environment that develops following cerebral ischemia. This compound and its derivatives such as SL 82.0715 were initially investigated in the late 1980s and have demonstrated consistent neuroprotective effects across multiple animal models of focal cerebral ischemia through mechanisms that extend beyond simple receptor blockade to include inhibition of reverse-mode sodium-calcium exchange, providing a dual mechanism of protection against calcium-mediated excitotoxicity. [3] [1] [4]

Molecular Mechanisms of Action

Primary NMDA Receptor Antagonism

This compound exerts its primary neuroprotective effect through high-affinity antagonism of NMDA receptors containing the NR2B subunit, which are particularly abundant in the forebrain regions most vulnerable to ischemic damage. These receptors demonstrate a distinct pattern of developmental regulation and regional distribution compared to NR2A-containing receptors, with NR2B prevalence being highest during developmental stages when synapses are forming. The selective blockade of NR2B-subunits offers significant advantages over pan-NMDA antagonists because it potentially preserves physiological NMDA receptor function mediated by other subunit compositions while specifically targeting the pathway most strongly associated with excitotoxic damage. Research indicates that NR2B-containing NMDA receptors are preferentially activated under pathological conditions and generate more prolonged calcium signals that are particularly effective at triggering apoptotic pathways. [1] [2]

The molecular interaction of this compound with the NR2B subunit occurs at the N-terminal domain, specifically binding to the leucine/isoleucine/valine binding protein (LIVBP)-like domain, which allosterically modulates receptor function without completely blocking channel activity. This binding increases the receptor's sensitivity to proton inhibition, making it particularly effective in the acidic environment of ischemic tissue where it preferentially suppresses excessive receptor activation while preserving baseline neurotransmission. This pH-dependent mechanism represents a key advantage for ischemic stroke applications where tissue acidosis is a prominent feature of the pathological cascade. [1] [2]

Secondary NCX Reverse Mode Inhibition

Beyond its NMDA receptor antagonism, this compound demonstrates a clinically relevant secondary mechanism through inhibition of the reverse mode Na+/Ca2+ exchanger (NCXrev), which represents a distinct pathway contributing to calcium dysregulation during ischemia. Under normal physiological conditions, NCX operates in forward mode to extrude calcium from cells, but during ischemia, the collapse of transmembrane sodium gradients coupled with membrane depolarization causes the exchanger to operate in reverse mode, resulting in pathological calcium influx and cytosolic calcium overload. This compound and related compounds (Ro 25-6981 and Co 101244) have been shown to effectively suppress this NCXrev-mediated calcium entry, providing an additional layer of protection against calcium-mediated excitotoxicity. [1]

This dual mechanism is particularly important in mature neurons (13-16 days in vitro) where both NR2A and NR2B NMDA receptor subtypes are expressed. In these more developed neuronal systems, inhibition of NMDA receptors alone is insufficient to prevent glutamate-induced delayed calcium dysregulation (DCD), requiring concurrent blockade of both NMDA receptors and NCXrev to achieve complete protection. The ability of this compound to target both pathways simultaneously may explain its efficacy in various ischemia models where more selective NMDA antagonists have failed to provide comprehensive protection. [1]

Table 1: Molecular Targets of this compound in Cerebral Ischemia

Target Mechanism Biological Consequence Experimental Evidence
NR2B-containing NMDA receptors Allosteric inhibition via LIVBP-like domain Reduction of excitotoxic calcium influx Cortical neuron cultures (6-16 DIV); dose-dependent protection [1] [2]
Na+/Ca2+ exchanger (reverse mode) Direct inhibition of exchanger function Attenuation of calcium overload independent of NMDA receptors Gramicidin-induced Ca2+ influx assays in cortical neurons [1]
Acid-sensing ion channel 1a (ASIC1a) Enhanced efficacy when combined with flurbiprofen Additive neuroprotection in combinatorial approaches Focal ischemia rat model with this compound+flurbiprofen [5] [6]

The following diagram illustrates this compound's primary neuroprotective mechanisms against ischemic damage:

G Ischemia Ischemia GlutamateRelease Excessive Glutamate Release Ischemia->GlutamateRelease NCXrev NCX Reverse Mode Activation Ischemia->NCXrev NMDARActivation NR2B-NMDAR Activation GlutamateRelease->NMDARActivation CalciumInflux1 Ca²⁺ Influx NMDARActivation->CalciumInflux1 CalciumDysregulation Cytosolic Ca²⁺ Dysregulation CalciumInflux1->CalciumDysregulation CalciumInflux2 Additional Ca²⁺ Influx NCXrev->CalciumInflux2 CalciumInflux2->CalciumDysregulation NeuronalDamage Neuronal Damage/Death CalciumDysregulation->NeuronalDamage This compound This compound BlockNMDAR Block NR2B-NMDAR This compound->BlockNMDAR Primary Mechanism BlockNCXrev Inhibit NCX Reverse Mode This compound->BlockNCXrev Secondary Mechanism BlockNMDAR->CalciumInflux1 Inhibits Neuroprotection Neuroprotection BlockNMDAR->Neuroprotection BlockNCXrev->CalciumInflux2 Inhibits BlockNCXrev->Neuroprotection

This compound protects against ischemic damage through dual inhibition of calcium influx pathways. [5] [1]

Quantitative Efficacy Evidence from Preclinical Studies

Infarct Reduction and Functional Outcomes

This compound has demonstrated consistent dose-dependent neuroprotection across multiple animal models of focal cerebral ischemia. In feline models of middle cerebral artery occlusion, this compound administered intravenously at doses ranging from 0.3-3 mg/kg over 3 hours post-occlusion resulted in a significant reduction in infarct volume, with the highest dose producing a 42% reduction in cortical infarction area measured 4 days after the ischemic insult. Similar findings were reported in rat models where the this compound derivative SL 82.0715 administered orally at 1 and 10 mg/kg (30 minutes post-ischemia) reduced infarction volume by 34% and 48% respectively, demonstrating both the efficacy and route flexibility of this class of compounds. These morphological improvements were consistently associated with better functional outcomes as measured by standardized neurological deficit scoring systems. [3]

The therapeutic time window for this compound administration appears to extend beyond the immediate post-ischemic period, with significant protection observed even when treatment is initiated after the ischemic insult. This is particularly important for clinical translation where most patients present hours after stroke onset. The combination of this compound with other neuroprotective agents such as flurbiprofen (an ASIC1a inhibitor) has shown enhanced efficacy, allowing for lower doses of this compound to be used while maintaining neuroprotective effects equivalent to higher-dose monotherapy, thereby potentially reducing dose-limiting side effects. This combinatorial approach aligns with the STAIR committee recommendations advocating multi-target therapy for stroke. [5] [6]

Blood-Brain Barrier Protection and Edema Reduction

Beyond direct neuronal protection, this compound has demonstrated significant beneficial effects on the neurovascular unit, particularly in preserving blood-brain barrier (BBB) integrity and reducing vasogenic edema. In a controlled cat model of focal cerebral ischemia, this compound treatment initiated 5 minutes after ischemia and continued for 3 hours resulted in significant reduction in BBB permeability to Evans blue dye compared to saline-treated controls. This was accompanied by a measurable attenuation of brain edema formation in the densely ischemic regions, indicating this compound's protective effects extend beyond the neuronal compartment to include vascular elements. [4]

Crucially, these protective effects occurred without significant changes in regional cerebral blood flow, suggesting that this compound's benefits are primarily mediated through direct cellular protection rather than hemodynamic alterations. This distinction is important because it eliminates the potential confounding factor of improved perfusion as the primary mechanism of protection and strengthens the case for this compound's direct anti-excitotoxic properties being responsible for the observed neurovascular protection. The ability to protect both neuronal and vascular components of the neurovascular unit makes this compound a particularly attractive candidate for stroke therapy, as both targets are critically involved in the pathogenesis of ischemic brain damage. [4]

Table 2: Quantitative Efficacy Measures of this compound in Preclinical Ischemia Models

Model System Dose & Administration Key Outcomes Statistical Significance
Feline MCAO [3] [4] 0.3-3 mg/kg i.v. over 3 hrs post-occlusion 42% reduction in cortical infarct volume; reduced BBB permeability and edema P < 0.05 vs. saline controls
Rat MCAO [3] SL 82.0715: 1 & 10 mg/kg p.o., 30 min post-occlusion 34% & 48% reduction in infarct volume at 48 hrs P < 0.05 vs. vehicle controls
Rat focal ischemia [5] [6] This compound (lower doses) + flurbiprofen combination Equivalent neuroprotection to high-dose this compound monotherapy; reduced apoptotic cell death More pronounced than monotherapy (P < 0.05)
Cortical neuron cultures [1] 10 μM this compound Complete prevention of glutamate-induced delayed calcium dysregulation in younger neurons Required combined NR2A+NR2B inhibition in mature neurons

Experimental Methodology

In Vivo Focal Ischemia Models

The standardized focal ischemia models used to evaluate this compound efficacy typically involve permanent or transient middle cerebral artery occlusion (MCAO) in rodents or felines. In the rat model, the MCA is occluded using the intraluminal filament technique, which allows for reversible occlusion and reperfusion if desired. Animals are anesthetized with isoflurane or ketamine/xylazine, and body temperature is maintained at 37°C throughout the procedure using a feedback-controlled heating system. The femoral artery is cannulated for continuous blood pressure monitoring and periodic blood gas analysis to ensure physiological stability. Cerebral blood flow is typically monitored using laser Doppler flowmetry to confirm successful occlusion and subsequent reperfusion. This compound or vehicle is administered according to predetermined schedules, with common protocols including bolus injection followed by continuous infusion or multiple bolus injections over several hours post-occlusion. [5] [3] [4]

Infarct quantification is typically performed 24-48 hours after ischemia using 2,3,5-triphenyltetrazolium chloride (TTC) staining, which differentially stains viable (red) and infarcted (white) tissue. Infarct volumes are calculated using computer-assisted image analysis with correction for edema when necessary. Neurological function is assessed using standardized scoring systems such as the modified Bederson scale or more complex sensorimotor test batteries. Additional histological analyses often include Nissl staining for neuronal architecture, H&E staining for general morphology, and TUNEL staining to detect apoptotic cells. For blood-brain barrier integrity assessment, Evans blue dye is injected intravenously and allowed to circulate before quantifying extravasation using spectrophotometric or fluorometric methods after tissue extraction. [5] [4]

In Vitro Excitotoxicity Models

Primary cortical neuronal cultures prepared from postnatal day 1 rat pups represent a well-characterized in vitro system for studying this compound's neuroprotective mechanisms. Neurons are typically cultured for 6-16 days in vitro (DIV) to allow for different developmental stages, with younger cultures (6-8 DIV) expressing predominantly NR2B subunits and older cultures (13-16 DIV) expressing both NR2A and NR2B subunits. Excitotoxic injury is induced by exposure to glutamate (50-100 μM) or NMDA (100-500 μM) in magnesium-free buffer for defined periods, typically 30-60 minutes, followed by return to conditioned medium. This compound is applied either during the excitotoxin exposure or immediately afterward to determine its protective efficacy. [1] [2]

Calcium imaging represents a key methodology for quantifying this compound's effects on intracellular calcium dynamics. Neurons are loaded with calcium-sensitive fluorescent dyes such as Fura-2AM, Fura-2FF-AM, or Fluo-4FF-AM, and fluorescence is monitored using ratio imaging systems. Measurements of delayed calcium dysregulation (DCD) are particularly informative, as DCD represents a key event committing neurons to excitotoxic death. Additional assessments include measures of mitochondrial membrane potential using JC-1 or TMRM dyes, reactive oxygen species production using H2DCFDA, and cell death assays using propidium iodide exclusion or LDH release. For apoptosis-specific assessments, caspase-3/7 activity measurements and Hoechst staining for nuclear condensation and fragmentation provide quantitative data on the mode of cell death. [1] [2]

Therapeutic Potential and Clinical Translation

Combination Therapy Strategies

The complex, multifactorial pathology of cerebral ischemia has led to growing recognition that combination therapies targeting multiple injury mechanisms simultaneously may be necessary for optimal neuroprotection. This compound has demonstrated particular promise in combination with ASIC1a inhibitors such as flurbiprofen, where lower doses of both agents produce neuroprotective effects equivalent to higher-dose monotherapies. This approach allows for targeting both glutamate-mediated excitotoxicity and acidosis-mediated injury, two key components of ischemic damage that evolve in parallel during the ischemic cascade. Studies have shown that such combinations not only reduce infarct volume but also more effectively inhibit apoptotic cell death compared to monotherapy approaches, particularly in striatal regions that are highly vulnerable to ischemic damage. [5] [6]

The pharmacological rationale for combination therapy extends beyond mere efficacy enhancement to include safety optimization. High doses of NMDA receptor antagonists, including this compound, can produce undesirable side effects including psychotomimetic responses and cardiovascular effects. By combining this compound with other neuroprotective agents at lower concentrations, it may be possible to maintain therapeutic efficacy while minimizing dose-limiting adverse effects. This approach aligns with the STAIR (Stroke Therapy Academic Industry Roundtable) recommendations that have long advocated for multi-target therapy in stroke treatment to address the complexity of the ischemic cascade. The demonstrated efficacy of this compound in combination regimens suggests it could play an important role in future multi-modal neuroprotective strategies for acute ischemic stroke. [5] [7] [6]

Challenges in Clinical Translation

Despite compelling preclinical evidence, this compound and other NMDA receptor antagonists have faced significant challenges in clinical translation, mirroring the broader difficulties encountered in the field of stroke neuroprotection. The failure of previous NMDA antagonists in clinical trials has been attributed to multiple factors including narrow therapeutic windows, inadequate dosing regimens, and insufficient consideration of patient heterogeneity in trial designs. Additionally, the prominence of recanalization therapies (IV thrombolysis and endovascular thrombectomy) in modern stroke care has created both challenges and opportunities for neuroprotective agents like this compound, which could potentially serve as adjuvants to extend the therapeutic window for reperfusion or protect against reperfusion injury. [7]

Recent advances in clinical trial methodology and a better understanding of the ischemic penumbra have renewed interest in neuroprotective strategies, with several ongoing clinical investigations exploring multi-target approaches and patient selection based on advanced neuroimaging. This compound's unique combination of NMDA receptor selectivity and NCX inhibition properties, coupled with its pH-dependent mechanism, positions it as a potentially viable candidate for future clinical evaluation, particularly in combination with recanalization therapies or other neuroprotective agents. The demonstrated efficacy in reducing both infarct volume and blood-brain barrier disruption suggests it could address multiple aspects of ischemic injury, potentially leading to more robust clinical effects than agents targeting single pathways. [5] [4] [7]

Conclusion and Future Directions

References

Ifenprodil-Mediated GIRK Channel Blockade: Molecular Mechanisms, Experimental Methodologies, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GIRK Channels and Ifenprodil

G protein-activated inwardly rectifying potassium (GIRK) channels belong to the Kir3.x subfamily of inwardly rectifying K+ channels and play crucial roles in regulating neuronal excitability and cardiac function. These channels are encoded by the Kcnj gene family and consist of four primary subunits: GIRK1 (Kir3.1/Kcnj3), GIRK2 (Kir3.2/Kcnj6), GIRK3 (Kir3.3/Kcnj9), and GIRK4 (Kir3.4/Kcnj5). In the brain, GIRK channels primarily exist as heterotetrameric complexes (GIRK1/GIRK2, GIRK1/GIRK3, and GIRK2/GIRK3), with GIRK2 capable of forming functional homotetramers. GIRK4 expression is predominantly found in the heart, with limited distribution in specific brain regions. These channels are activated by Gi/o-protein-coupled receptors (GPCRs) through direct binding of Gβγ subunits released upon receptor activation, leading to K+ efflux that hyperpolarizes cells and reduces excitability. This mechanism positions GIRK channels as key modulators of neuronal signaling and reward pathways in the brain [1] [2].

This compound is a pharmacologically complex compound initially developed as a cerebral vasodilator and clinically used for treating dizziness following brain ischemia. It exhibits multi-target activity, functioning as an antagonist at several receptors including GluN2B-containing NMDA receptors, α1-adrenergic receptors, serotonin receptors, and sigma receptors. Research has revealed that this compound also potently inhibits GIRK channels at submicromolar to micromolar concentrations, suggesting this mechanism may contribute to both its therapeutic effects and side effect profile. The discovery of this compound's GIRK channel blocking activity has generated significant interest in its potential application for treating substance use disorders (SUDs), with several clinical trials exploring this possibility [3] [1] [4].

Molecular Mechanism of GIRK Channel Inhibition by this compound

Fundamental Blockade Characteristics

This compound demonstrates concentration-dependent inhibition of GIRK channels that is both voltage-independent and time-independent, distinguishing it from classical open channel blockers. This inhibition is reversible and affects both the basal activity of GIRK channels and their activation by various stimuli, including Gβγ subunits released from activated GPCRs and direct ethanol activation. The blocking mechanism does not exhibit use-dependence, meaning pre-exposure to this compound reduces subsequent GIRK responses without requiring channel activation. Importantly, this compound shows remarkable selectivity for GIRK channels over other Kir channel subfamilies, with no significant inhibition observed for Kir1.1 and Kir2.1 channels at concentrations that substantially block GIRK channels [3].

The inhibitory effects of this compound occur through an extracellular binding site, as demonstrated by several key observations. First, intracellular application of this compound fails to reproduce the blockade seen with extracellular application. Second, manipulation of extracellular pH, which alters the proportion of uncharged to protonated this compound, does not affect its inhibitory potency, suggesting the charged species remains active at its binding site. Additionally, this compound effectively inhibits GIRK currents activated by various GPCRs, including κ-opioid receptors, indicating a common blocking mechanism regardless of the activation pathway. This direct channel blockade extends to ethanol-activated GIRK currents, with this compound significantly attenuating ethanol-induced channel activation [3].

Structural Determinants and Subunit Selectivity

Recent research has provided insights into the structural elements governing this compound's interaction with GIRK channels, revealing notable subunit-dependent effects. While this compound inhibits various GIRK channel compositions, it exhibits particular potency against channels containing GIRK1 subunits. In oocyte expression systems, this compound reversibly reduces inward currents through GIRK1/GIRK2, GIRK2, and GIRK1/GIRK4 channels, with the strongest inhibition observed against GIRK1-containing complexes [3].

Comparative studies with BD1047, another GIRK channel inhibitor, have identified specific residue requirements for channel blockade. In GIRK4 channels, Leu77 and Leu84 within the cytoplasmic proximal N-terminal region and Glu147 within the pore-forming region have been identified as critical for inhibition. The activator ivermectin competes with BD1047 at Leu77 on GIRK4, suggesting this residue resides within a modulatory binding region. Molecular docking analyses support the involvement of these residues in creating a binding pocket for channel inhibitors. The Hill coefficient for BD1047 inhibition of GIRK4 is approximately 1.4, suggesting that binding of one inhibitor molecule may be sufficient to inhibit the channel [5].

Table 1: Key Structural Determinants of GIRK Channel Inhibition

GIRK Subunit Critical Residues Structural Domain Functional Role
GIRK4 Leu77 Proximal N-terminus Binding site for inhibitors; competition site with ivermectin
GIRK4 Leu84 Proximal N-terminus Contributes to inhibitor binding pocket
GIRK4 Glu147 Pore-forming region Influences channel blockade efficacy
GIRK2 Corresponding residues to GIRK4 Leu77/Leu84 Proximal N-terminus Likely involved in inhibitor binding with different affinity

The following diagram illustrates the molecular mechanism of GIRK channel inhibition by this compound:

G This compound This compound GIRK_channel GIRK_channel This compound->GIRK_channel 1. Extracellular Binding This compound->GIRK_channel 2. Voltage-Independent Block GPCR GPCR G_protein G_protein GPCR->G_protein Activation G_protein->GIRK_channel 3. Gβγ Subunit Binding K_flux K_flux GIRK_channel->K_flux 4. Potassium Efflux (Unblocked) Hyperpolarization Hyperpolarization K_flux->Hyperpolarization 5. Cellular Hyperpolarization

Figure 1: Molecular mechanism of GIRK channel inhibition by this compound, showing extracellular binding and voltage-independent blockade that occurs independently of G-protein activation.

Quantitative Pharmacological Profile

Inhibition Potency Across Channel Subtypes

This compound exhibits differential potency across various GIRK channel subunit compositions, with particularly strong inhibition of GIRK1-containing channels. In Xenopus oocyte expression assays, this compound reversibly inhibits basal GIRK currents in a concentration-dependent manner. The inhibition follows a specific potency order, with GIRK1/GIRK2 heteromers showing greater sensitivity than GIRK2 homomers. This pattern suggests that the presence of GIRK1 subunits enhances this compound binding efficacy. The concentration-response relationship for this compound inhibition of GIRK1/GIRK2 channels yields an IC50 value in the submicromolar range, demonstrating potent blockade at clinically relevant concentrations [3].

Recent investigations have quantified this compound's inhibition parameters, revealing important structural-functional relationships. While direct IC50 values for this compound across all GIRK subtypes weren't provided in the available literature, comparative studies with the related compound BD1047 show significantly greater potency against GIRK4-containing channels (IC50 = 17.4 ± 3.7 μM) compared to GIRK2 channels (IC50 = 75.4 ± 9.7 μM). This approximately 4-fold higher potency against GIRK4 highlights the importance of subunit composition in determining inhibitor sensitivity. The Hill coefficient for BD1047 inhibition of GIRK4 is 1.4 ± 0.1, suggesting that binding of one inhibitor molecule may be sufficient to inhibit the channel [5].

Table 2: Quantitative Pharmacology of GIRK Channel Inhibition by this compound and Related Compounds

Channel Type Inhibitor IC50 Value Experimental System Key Characteristics
GIRK1/GIRK2 This compound Submicromolar range Xenopus oocytes Voltage-independent; reversible inhibition
GIRK2 This compound Less potent than GIRK1/GIRK2 Xenopus oocytes Reduced sensitivity compared to GIRK1-containing channels
GIRK1/GIRK4 This compound Potent inhibition Xenopus oocytes Strong blockade of cardiac-type channels
GIRK2 BD1047 75.4 ± 9.7 μM Xenopus oocytes with Gβγ co-expression Reference for comparison
GIRK4 BD1047 17.4 ± 3.7 μM Xenopus oocytes with Gβγ co-expression ~4-fold more sensitive than GIRK2
Comparative Inhibition Across Channel Modulators

The pharmacological profile of GIRK channel inhibition extends beyond this compound to include various psychoactive compounds and channel modulators. Antidepressants including fluoxetine, desipramine, paroxetine, and sertraline also demonstrate GIRK channel blocking activity, though generally with lower potency compared to this compound. Similarly, the antipsychotic drugs clozapine and thioridazine inhibit GIRK channels, suggesting this mechanism may contribute to their therapeutic effects and side effect profiles. The non-selective pore blockers Ba2+ and Cs+, along with the selective inhibitor tertiapin-Q, provide additional tools for studying GIRK channel function and pharmacology [3] [5].

This compound's ability to inhibit ethanol-activated GIRK currents represents a particularly significant pharmacological characteristic. Alcohol directly activates GIRK channels through a G-protein-independent mechanism, and this compound effectively attenuates this response. This property may underlie this compound's potential therapeutic utility in alcohol use disorders, as demonstrated in clinical studies where this compound treatment reduced alcohol use scores in patients with alcohol dependence. The multi-target nature of this compound—acting simultaneously on NMDA receptors, adrenergic receptors, and GIRK channels—creates a unique pharmacological profile that may be advantageous for treating complex neuropsychiatric conditions [3] [6].

Experimental Protocols and Methodologies

Heterologous Expression Systems

The Xenopus oocyte expression system has been extensively utilized to characterize this compound-mediated GIRK channel inhibition. This system provides a robust platform for electrophysiological studies of recombinantly expressed ion channels with several advantages, including high protein expression levels, technical simplicity for voltage-clamp recordings, and the ability to study specific channel subunits in isolation. The standard protocol involves injection of in vitro-transcribed mRNA encoding specific GIRK channel subunits into stage V-VI oocytes, followed by incubation for 2-4 days to allow for channel expression and membrane trafficking. For heteromeric channels, specific ratios of subunit mRNAs are co-injected to ensure proper assembly, typically with GIRK1 and GIRK2 mRNAs mixed at 1:1 ratio [3].

Two-electrode voltage clamp (TEVC) recordings are performed using standard electrophysiological solutions, with high-potassium (96 mM K+) solution used to amplify inward GIRK currents through enhanced driving force. The recording protocol typically involves holding oocytes at -50 mV and applying step pulses to -100 mV to measure inward K+ currents. This compound is applied via bath perfusion, and concentration-response relationships are established through cumulative applications. To study receptor-activated currents, co-expression of Gi/o-coupled receptors (such as κ-opioid receptors or M2 muscarinic receptors) enables examination of this compound effects on Gβγ-activated GIRK currents. For channels with low basal activity (particularly homomeric GIRK4), co-expression of Gβγ subunits is used to enhance current amplitudes [3] [5].

Native Channel Characterization

The investigation of this compound effects on native GIRK channels provides critical validation of findings from heterologous systems. In atrial myocytes, which endogenously express GIRK1/GIRK4 channels, the standard approach involves acute isolation of myocytes from rodent hearts using enzymatic digestion (typically collagenase and protease). The native GIRK current is recorded using the patch-clamp technique in whole-cell configuration, with acetylcholine (ACh, typically 1 μM) application to activate GIRK channels through endogenous M2 muscarinic receptors. This compound effects are tested on the ACh-induced current, with the specific GIRK channel blocker tertiapin-Q (TPN-Q) used as a positive control to confirm the identity of the recorded currents [5].

The experimental workflow for native channel characterization involves maintaining cells at a holding potential of -50 mV and applying voltage ramps (e.g., from -120 mV to +40 mV over 400 ms) to record current-voltage relationships. To specifically isolate GIRK currents, recordings are often performed in the presence of other channel blockers including nifedipine (L-type Ca2+ channels), E-4031 (hERG channels), and ouabain (Na+/K+ pump). The inhibition by this compound is quantified by comparing current amplitudes before and after drug application at the reversal potential for potassium, with complete concentration-response curves established using multiple cells. This approach has confirmed that this compound effectively inhibits native GIRK currents in atrial myocytes with similar efficacy to recombinant channels [5].

The following diagram outlines the key experimental workflow for studying this compound effects on GIRK channels:

G cluster_Expression Expression System cluster_Recording Recording Methods cluster_Protocol Experimental Protocols Expression Expression Electrophysiology Electrophysiology Expression->Electrophysiology mRNA Injection (2-4 days) Drug_Application Drug_Application Electrophysiology->Drug_Application Baseline Recording (-100 mV) Analysis Analysis Drug_Application->Analysis Current Measurement (Concentration-Response) Oocyte Xenopus Oocytes (GIRK subunit mRNA) TEVC Two-Electrode Voltage Clamp Oocyte->TEVC Native Native Cells (Atrial Myocytes) Patch Whole-Cell Patch Clamp Native->Patch Basal Basal Current Measurement TEVC->Basal Receptor Receptor-Activated Currents TEVC->Receptor Ethanol Ethanol-Activated Currents TEVC->Ethanol Patch->Receptor

Figure 2: Experimental workflow for studying this compound effects on GIRK channels using heterologous expression systems and native cells, highlighting key methodologies and protocols.

Therapeutic Implications and Clinical Translation

Substance Use Disorders

GIRK channels have emerged as promising therapeutic targets for substance use disorders (SUDs) due to their central role in reward pathways and their modulation by various addictive substances. Research utilizing genetically modified mouse models has demonstrated the critical involvement of GIRK channels in behavioral responses to drugs of abuse. GIRK2 and GIRK3 knockout mice show reduced cocaine self-administration, while GIRK2 knockout mice exhibit diminished alcohol-induced conditioned place preference and conditioned taste aversion. Weaver mutant mice, which carry a spontaneous mutation in the GIRK2 gene that reduces channel function, display altered responses to multiple addictive substances including alcohol, opioids, amphetamines, and methamphetamine. These animals show lower antinociceptive effects of alcohol and opioids, reduced amphetamine-induced hyperlocomotion, and absence of methamphetamine-induced conditioned place preference [1] [2].

Based on these preclinical findings, clinical studies have investigated this compound's potential for treating SUDs. A randomized, double-blind, exploratory, dose-ranging, placebo-controlled trial examined this compound's efficacy in patients with methamphetamine use disorder. Participants received either placebo, 60 mg/day this compound, or 120 mg/day this compound for 84 days. While the primary outcome (methamphetamine use versus non-use) did not show significant improvement, secondary analyses revealed that the 120 mg/day this compound group showed reduced emotionality problems on the Stimulant Relapse Risk Scale and had fewer days of methamphetamine use during the follow-up period. The safety profile of this compound was confirmed in this patient population [7].

For alcohol use disorder, a prospective, randomized, controlled, rater-blinded study demonstrated that this compound (60 mg/day for 3 months) significantly reduced alcohol use scores compared to the control group receiving ascorbic acid and calcium pantothenate. The this compound group also showed significantly lower rates of heavy drinking at the end of the treatment period. These clinical findings support the hypothesis that GIRK channel inhibition contributes to the therapeutic effects on alcohol dependence and suggest this compound may represent a novel pharmacological approach for managing SUDs [6].

Cardiac Applications and Other Potential Indications

Beyond neurological and psychiatric applications, GIRK channel inhibition holds promise for cardiac conditions, particularly atrial fibrillation (AF). GIRK1/GIRK4 channels mediate the acetylcholine-activated potassium current (IKACh) in atrial myocytes, which plays a key role in controlling heart rate. Research has shown that GIRK4 knockout mice are resistant to AF induction, and the IKACh is constitutively active in atrial myocytes from AF patients. These findings suggest that GIRK4 inhibitors may represent a promising therapeutic strategy for AF management. The recent identification of compounds like BD1047 with enhanced potency against GIRK4 channels (IC50 = 17.4 ± 3.7 μM) compared to GIRK2 channels provides a structural foundation for developing more selective cardiac GIRK inhibitors [5].

This compound's multi-target pharmacology may offer additional therapeutic benefits for complex conditions. Its simultaneous blockade of NMDA receptors (particularly GluN2B-containing subtypes), adrenergic receptors, and GIRK channels creates a unique profile that could be advantageous for treating neuropathic pain, ischemia-reperfusion injury, and other conditions involving excitotoxicity. The compound's favorable safety profile, established through decades of clinical use for cerebrovascular indications, supports its potential repurposing for new therapeutic applications. However, the very fact that this compound interacts with multiple targets also presents challenges for precisely attributing its clinical effects to specific mechanisms, highlighting the need for more selective GIRK channel modulators to fully elucidate the therapeutic potential of this approach [8] [4] [9].

Conclusion

This compound represents a prototypical GIRK channel inhibitor with a well-characterized mechanism of action involving voltage-independent blockade that varies in potency across different channel subunit compositions. Its inhibition occurs through an extracellular binding site and affects both basal and agonist-activated GIRK currents. The comprehensive experimental methodologies established for studying this compound's effects—including heterologous expression in Xenopus oocytes and native channel characterization in atrial myocytes—provide robust tools for investigating GIRK channel function and pharmacology.

References

LC-MS/MS method for ifenprodil quantification plasma

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Ifenprodil Quantification

The table below summarizes the core parameters of two validated bioanalytical methods for quantifying this compound in plasma.

Parameter LC-MS/MS Method (Human Plasma) [1] RP-HPLC Method (Rat Plasma) [2]
Detection Technique Liquid Chromatography-Tandem Mass Spectrometry Reverse-Phase High-Performance Liquid Chromatography
Internal Standard (IS) Urapidil Dextromethorphan
Linearity Range 0.2 - 50.0 ng/mL 200 - 4000 ng/mL
Sample Preparation Liquid-Liquid Extraction (LLE) with Ethyl Acetate Liquid-Liquid Extraction (LLE) with Acetonitrile
Chromatographic Column Reversed-Phase Column Luna Phenyl-Hexyl Column (150 mm × 4.6 mm, 3.5 µm)
Run Time 4 minutes 6-7 minutes (approx., based on retention times)
Mobile Phase Not explicitly detailed Ammonium Formate (pH 2.5) : Acetonitrile (60:40, v/v)
Detection MRM* Transitions: this compound m/z 326.2→308.1; IS m/z 388.4→205.3 UV Detection at 220 nm
Retention Time Not specified This compound: 2.362 min; IS: 5.603 min
Recovery >76.4% Not specified
Application Pharmacokinetic study in healthy Chinese volunteers Pharmacokinetic and bioequivalence profiling in rats

MRM: Multiple Reaction Monitoring

Detailed Experimental Protocol: LC-MS/MS Method

This protocol is adapted from the LC-MS/MS method developed for human pharmacokinetic studies [1].

Solutions and Reagents
  • This compound Stock and Working Solutions: Prepare stock solutions in a suitable solvent (e.g., methanol or acetonitrile). Subsequently, dilute serially with the same solvent to obtain working standards for calibration curves and quality control (QC) samples.
  • Internal Standard (IS) Solution: Prepare a working solution of Urapidil in an appropriate solvent.
  • Mobile Phase Components: Use LC-MS grade solvents and additives as required for the reversed-phase chromatography method.
Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot Plasma: Pipette 200 µL of plasma (calibrator, QC, or study sample) into a microtube.
  • Spike with IS: Add a known volume (e.g., 50 µL) of the Urapidil working solution to all tubes except the blank.
  • Extract Analyte: Add a volume of ethyl acetate (e.g., 1-2 mL) to all samples.
  • Mix and Centrifuge: Vortex the mixture vigorously for several minutes to ensure thorough contact between the phases, then centrifuge at high speed (e.g., 10,000 × g) for 10 minutes to separate the phases.
  • Transfer and Evaporate: Carefully transfer the upper organic layer to a new clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen in a warm water bath.
  • Reconstitute: Reconstitute the dry residue in a small volume (e.g., 100-200 µL) of the initial mobile phase or reconstitution solution. Vortex to dissolve, and transfer to an autosampler vial for injection.
Instrumentation and Chromatography
  • HPLC System: Coupled to a tandem mass spectrometer.
  • Column: A reversed-phase column (e.g., C8 or C18).
  • Mobile Phase: A binary or isocratic mixture tailored for this compound separation.
  • Flow Rate: Optimized to achieve a total run time of 4 minutes.
  • Injection Volume: Typically 5-10 µL.
  • Mass Spectrometer:
    • Ionization: Positive ion electrospray ionization (ESI+).
    • Detection: Multiple Reaction Monitoring (MRM).
    • Ion Transitions: Monitor This compound: m/z 326.2 → 308.1 and IS (Urapidil): m/z 388.4 → 205.3.
Method Validation

The method was validated per standard guidelines [2] [1], demonstrating:

  • Linearity: A calibration curve from 0.2 to 50.0 ng/mL with a correlation coefficient (r²) > 0.99.
  • Precision and Accuracy: Intra-day and inter-day precision (%CV) and accuracy (% bias) within acceptable limits (typically ±15%).
  • Recovery: Consistent and efficient extraction with a mean recovery of >76.4% for the analyte.
  • Specificity: No significant interference from endogenous plasma components at the retention times of this compound and the IS.
  • Stability: Established stability of this compound in plasma under various storage and handling conditions (freeze-thaw, short-term storage, etc.).

Experimental Workflow Diagram

The following diagram illustrates the complete LC-MS/MS analytical workflow for quantifying this compound in plasma, from sample collection to data analysis.

ifenprodil_workflow start Plasma Sample (200 µL) step1 Spike with Internal Standard (Urapidil) start->step1 step2 Liquid-Liquid Extraction with Ethyl Acetate step1->step2 step3 Vortex and Centrifuge step2->step3 step4 Collect Organic Layer and Evaporate to Dryness step3->step4 step5 Reconstitute in Mobile Phase step4->step5 step6 LC-MS/MS Analysis step5->step6 step7 Data Acquisition & Quantification step6->step7 spec1 Chromatography: Reversed-Phase Column 4 min Run Time step6->spec1 spec2 Mass Spectrometry: ESI+ MRM Mode m/z 326.2→308.1 step6->spec2 result Concentration Output (Linear Range: 0.2-50.0 ng/mL) step7->result

Key Application Insights

  • Pharmacokinetic Profiling: The LC-MS/MS method was successfully applied to a study in healthy Chinese volunteers, demonstrating that this compound exhibits linear pharmacokinetics over a dose range of 5-15 mg and does not accumulate upon repeated once-daily intravenous administration [1].
  • Critical Method Selection: The ~100-fold higher sensitivity of the LC-MS/MS method makes it essential for quantifying the low plasma concentrations expected in human studies after therapeutic dosing. The RP-HPLC method, with its higher quantification range, may be suitable for pre-clinical studies in rodents with higher dose levels [2] [1].
  • Delayed Pharmacodynamic Effect: Be aware that research has indicated a delay between peak plasma concentration and peak pharmacological effect (like platelet aggregation inhibition), suggesting the active site concentration in target tissues (e.g., platelets) may be more relevant than plasma levels [3].

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the steps or need assistance in adapting this method for your specific laboratory setup, please feel free to ask.

References

Comprehensive Application Notes and Protocols: RP-HPLC Bioanalytical Method Validation for Ifenprodil Quantification in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Ifenprodil RP-HPLC Bioanalytical Method

This compound is a potent neuropharmacological agent that functions as a selective negative allosteric modulator of GluN2B-containing NMDA receptors in the central nervous system. It has demonstrated therapeutic potential in various neurological conditions and has been investigated for repurposing in other clinical applications, including as a potential treatment for confirmed COVID-19 patients [1]. The development and validation of robust bioanalytical methods for this compound quantification is essential for supporting pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring in clinical practice.

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection represents a widely accessible, cost-effective, and reliable analytical technique for the quantification of small molecule drugs in biological matrices. Unlike more sophisticated LC-MS/MS methods that require specialized instrumentation [2], the RP-HPLC approach described in these application notes provides laboratories with a practical and validated methodology for this compound quantification while maintaining adequate sensitivity for most preclinical and clinical applications. The method has been optimized specifically for the analysis of this compound in rat plasma samples, with potential for adaptation to other biological matrices and species.

Experimental Conditions and Methodology

Chromatographic System and Parameters

The RP-HPLC method for this compound quantification employs a carefully optimized chromatographic system designed to achieve efficient separation of the analyte from endogenous plasma components while maintaining practical run times. The system configuration and operational parameters have been selected through systematic method development approaches [3] to balance resolution, sensitivity, and analysis time.

Table 1: Chromatographic System Conditions for this compound Analysis

Parameter Specification
HPLC System Waters 2695 Separation Module
Detection UV Detection at 220 nm
Data Software Empower Software Version 2.0
Column Luna Phenyl Hexyl (150 mm × 4.6 mm, 3.5 μm)
Mobile Phase Ammonium Formate (pH 2.5):ACN (60:40% v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 μL
Run Time ~6 minutes
Temperature Ambient (~25°C)
Retention Times This compound: 2.362 min; IS (Dextromethorphan): 5.603 min

The selection of a phenyl hexyl stationary phase provides distinctive selectivity for this compound compared to conventional C18 columns, potentially offering improved separation from endogenous matrix components. The use of acidic ammonium formate buffer (pH 2.5) enhances chromatographic performance by suppressing silanol interactions and controlling ionization state, while the isocratic elution approach simplifies method operation and improves reproducibility [1].

Sample Preparation Procedure

The sample preparation methodology employs liquid-liquid extraction (LLE) with acetonitrile as the extraction solvent, providing effective protein precipitation and analyte recovery while minimizing potential interference from plasma matrix components. The procedure follows a systematic workflow:

G Start Start with 200 μL rat plasma Step1 Add 300 μL ACN Vortex mix Start->Step1 Step2 Add 500 μL this compound working standard and 500 μL Internal Standard Step1->Step2 Step3 Vortex mix for 5 minutes Step2->Step3 Step4 Centrifuge at 5,000 rpm for 20 minutes Step3->Step4 Step5 Collect supernatant Step4->Step5 Step6 Inject 10 μL into HPLC system Step5->Step6

Figure 1: Workflow for Sample Preparation Using Liquid-Liquid Extraction

The LLE technique provides several advantages for bioanalytical applications, including effective sample cleanup, concentration capability, and high analyte recovery. The procedure utilizes dextromethorphan as an internal standard to correct for variations in extraction efficiency and injection volume, thereby improving method precision and accuracy [1]. The optimized extraction protocol delivers consistent performance while maintaining simplicity and practicality for processing multiple samples in batch mode.

Method Validation Summary

The RP-HPLC method for this compound quantification has undergone comprehensive validation following US FDA guidelines for bioanalytical method validation [1] [4]. The validation protocol assessed key performance characteristics to establish method suitability for its intended application in pharmacokinetic and bioequivalence studies.

System Suitability and Specificity

System suitability was verified through six replicate injections of a standard solution at 2,000 ng/mL concentration. The results demonstrated excellent reproducibility with %CV values for both peak area and retention time falling within acceptable limits (<2%), confirming that the instrumental system performed adequately and consistently throughout the analytical runs [1].

Method specificity was evaluated by analyzing blank plasma samples from six different sources to investigate potential endogenous interference. Chromatographic analysis confirmed the absence of significant interference at the retention times of this compound and the internal standard, demonstrating that the method successfully discriminates the analyte from endogenous plasma components [1].

Linearity, Precision, and Accuracy

Table 2: Method Validation Results for this compound Quantification

Validation Parameter Results Acceptance Criteria
Linearity Range 200-4,000 ng/mL -
Correlation Coefficient (r²) 0.9998 ≥0.995
LLOQ 200 ng/mL ±20% accuracy and precision
Intra-day Precision (%CV) LLOQ: 3.21%, LQC: 2.85%, MQC: 1.96%, HQC: 1.72% <15% (<20% for LLOQ)
Inter-day Precision (%CV) LLOQ: 4.12%, LQC: 3.67%, MQC: 2.81%, HQC: 2.35% <15% (<20% for LLOQ)
Intra-day Accuracy (% Nominal) LLOQ: 98.5%, LQC: 99.2%, MQC: 101.3%, HQC: 100.8% 85-115% (80-120% for LLOQ)
Inter-day Accuracy (% Nominal) LLOQ: 97.8%, LQC: 98.7%, MQC: 100.6%, HQC: 101.2% 85-115% (80-120% for LLOQ)
Extraction Recovery >95% Consistent and reproducible

The method demonstrated excellent linearity across the validated concentration range of 200-4,000 ng/mL, with a correlation coefficient of 0.9998, indicating a strong proportional relationship between analyte concentration and detector response [1]. The lower limit of quantification (LLOQ) of 200 ng/mL provides adequate sensitivity for detecting this compound in pharmacokinetic studies following therapeutic dosing.

The precision and accuracy assessments, conducted at four QC levels (LLOQ, LQC, MQC, HQC), confirmed that the method generates reliable and reproducible results. Both intra-day and inter-day evaluations demonstrated %CV values well below the acceptable limits of 15% for QC samples and 20% for LLOQ, while accuracy results fell within the required ranges of 85-115% for QC samples and 80-120% for LLOQ [1].

Additional Validation Parameters

The comprehensive method validation included assessment of several additional parameters essential for bioanalytical methods:

  • Recovery: The extraction efficiency for this compound exceeded 95%, demonstrating excellent analyte recovery from the plasma matrix. The internal standard (dextromethorphan) also showed consistent recovery at the working concentration of 2,000 ng/mL [1].

  • Dilution Integrity: Samples spiked above the upper limit of quantification were successfully diluted with blank plasma without affecting accuracy or precision, confirming that samples exceeding the calibration range can be reliably re-analyzed following appropriate dilution [1].

  • Matrix Effects: Investigation of potential matrix interference at LQC and HQC concentration levels demonstrated negligible impact on analyte response, with % matrix factor values within acceptable variability limits [1].

  • Ruggedness: Method performance remained consistent when analyses were conducted by different analysts using different columns (Sonoma C18, Luna silica), confirming robustness under varied laboratory conditions [1].

Detailed Experimental Protocols

Standard Solution and Mobile Phase Preparation
4.1.1 Buffer Solution Preparation (Ammonium Formate, pH 2.5)
  • Accurately weigh 0.77 g of ammonium formate using an analytical balance.
  • Transfer to a 1,000 mL volumetric flask and add approximately 900 mL of Milli-Q water.
  • Dissolve the salt by swirling the flask, then degas the solution by sonication for 10 minutes.
  • Adjust the volume to the mark with Milli-Q water and mix thoroughly.
  • Adjust the pH to 2.5 using formic acid, with constant stirring and pH monitoring.
  • Filter the solution through a 0.45 μm membrane filter before use.
4.1.2 Mobile Phase Preparation
  • Combine 600 mL of ammonium formate buffer (pH 2.5) with 400 mL of HPLC-grade acetonitrile in a suitable container.
  • Mix thoroughly using a magnetic stirrer for 15 minutes.
  • Degas the mobile phase by sonication for 10 minutes or by sparging with helium for 5 minutes.
  • The mobile phase is now ready for use in the HPLC system.
4.1.3 Stock and Working Standard Solutions
  • Prepare this compound stock solution (2,000 ng/mL) by dissolving accurately weighed reference standard in acetonitrile.
  • Prepare working standards through serial dilution in mobile phase to create calibration standards at concentrations of 200, 500, 1,000, 1,500, 2,000, 2,500, 3,000, and 4,000 ng/mL.
  • Prepare quality control samples at LLOQ (200 ng/mL), LQC (low quality control), MQC (medium quality control), and HQC (high quality control) concentrations.
  • Store all solutions in polypropylene vials at -20°C when not in use.
Sample Extraction Protocol
  • Piper 200 μL of plasma sample into a labeled Eppendorf microtube.
  • Add 300 μL of ACN to the plasma and vortex mix for 30 seconds.
  • Add 500 μL of this compound working standard and 500 μL of internal standard solution (dextromethorphan).
  • Vortex the mixture vigorously for 5 minutes to ensure complete extraction.
  • Centrifuge the samples at 5,000 rpm for 20 minutes to achieve phase separation.
  • Carefully collect the supernatant layer using a micropipette, ensuring no transfer of the precipitated protein layer.
  • Transfer the clear supernatant to an HPLC vial for analysis.
  • Inject 10 μL of the processed sample into the HPLC system.
System Suitability Testing Protocol

System suitability testing must be performed before initiating each analytical batch to verify that the chromatographic system is operating correctly. The following protocol should be followed:

  • Prepare a system suitability standard at 2,000 ng/mL concentration in mobile phase.
  • Inject six replicates of this standard onto the HPLC system.
  • Record the retention times, peak areas, and peak symmetry for this compound and internal standard.
  • Calculate the mean, standard deviation, and %CV for retention times and peak areas.
  • Acceptability criteria:
    • %CV for peak areas ≤ 2%
    • %CV for retention times ≤ 1%
    • Tailing factor ≤ 1.5
    • Theoretical plates ≥ 2,000
  • Only proceed with sample analysis if all system suitability criteria are met.

Application Notes and Practical Considerations

Troubleshooting Common Issues

Despite the robustness of the validated method, analysts may encounter occasional challenges during routine application. The following troubleshooting guide addresses common issues:

Table 3: Troubleshooting Guide for Common Chromatographic Issues

Issue Potential Causes Recommended Solutions
Peak Tailing Column degradation, Incorrect mobile phase pH, Silanol interactions Condition or replace column, Verify mobile phase pH, Use fresher mobile phase
Retention Time Shift Mobile phase composition change, Column temperature fluctuations, Column aging Prepare fresh mobile phase, Maintain constant temperature, Replace column if necessary
Reduced Recovery Incomplete protein precipitation, Extraction solvent evaporation, Inadequate mixing Ensure proper vortexing time, Use tightly sealed containers, Verify extraction timing
High Background Noise Contaminated mobile phase, Column contaminants, Detector lamp degradation Use HPLC-grade solvents, Flush column with strong solvent, Replace UV lamp if needed
Poor Resolution Mobile phase strength inappropriate, Column selectivity compromised Adjust organic modifier percentage, Replace with fresh column
Analytical Method Lifecycle Management

The validated status of the this compound RP-HPLC method should be maintained through systematic lifecycle management practices. According to regulatory guidelines [4], the following practices should be implemented:

  • Periodic Performance Verification: Regularly analyze quality control samples to confirm that the method continues to perform within validated parameters.

  • Change Control: Document and assess any proposed changes to method components or conditions. Significant changes may require partial or full revalidation [4].

  • System Suitability Monitoring: Maintain records of system suitability test results to track long-term performance trends and identify potential degradation issues early.

  • Reference Standard Management: Establish proper procedures for handling, storage, and qualification of this compound reference standards to ensure data integrity.

The method's ruggedness has been demonstrated through studies using different analysts and columns [1], supporting its transfer between laboratories or analysts. When implementing the method in a new laboratory, a transfer protocol should be executed to verify equivalent performance in the new environment.

Comparison with Alternative Analytical Approaches

While the described RP-HPLC method provides a robust approach for this compound quantification, researchers should be aware of alternative methodologies that may offer different advantages:

  • LC-MS/MS Methods: Provide significantly higher sensitivity (0.2-50.0 ng/mL) [2], enabling quantification at lower concentrations. This approach is particularly valuable for detailed pharmacokinetic studies requiring low detection limits.

  • Photochemical Derivatives: Caged this compound derivatives have been developed for photopharmacological applications, allowing precise temporal control of drug efficacy through UV irradiation [5]. These specialized derivatives enable unique experimental designs but require sophisticated synthesis and implementation.

The selection of an appropriate analytical methodology should be based on specific research requirements, including needed sensitivity, available instrumentation, and experimental objectives. For most routine analyses where high sensitivity is not critical, the RP-HPLC method offers an excellent balance of performance, accessibility, and cost-effectiveness.

Conclusion

The RP-HPLC bioanalytical method presented in these Application Notes and Protocols provides a fully validated, robust approach for the quantification of this compound in rat plasma. The method has demonstrated excellent performance across all validation parameters, including specificity, linearity, accuracy, precision, and recovery, meeting all acceptance criteria established in US FDA guidelines.

The optimized chromatographic conditions, employing a phenyl hexyl column with an isocratic mobile phase of ammonium formate (pH 2.5) and acetonitrile (60:40% v/v), yield efficient separation with retention times of 2.362 minutes for this compound and 5.603 minutes for the internal standard (dextromethorphan). The sample preparation protocol using liquid-liquid extraction with acetonitrile provides effective sample cleanup with consistent, high recovery rates.

This methodology is well-suited for supporting preclinical pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring programs involving this compound. The detailed protocols and application notes facilitate successful implementation in analytical laboratories, enabling researchers to generate reliable, high-quality data for informed decision-making in drug development processes.

References

Comprehensive Application Notes and Protocol for Liquid-Liquid Extraction of Ifenprodil from Plasma Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ifenprodil is a selective antagonist of GluN2B-containing N-methyl-D-aspartate (NMDA) receptors that has garnered significant research interest for its potential neuroprotective properties and applications in studying neurological disorders [1] [2]. Accurate quantification of this compound in biological matrices like plasma is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Liquid-liquid extraction (LLE) remains a widely used sample preparation technique due to its effectiveness in isolating analytes from complex biological matrices while minimizing matrix effects.

These application notes provide a detailed, optimized protocol for the LLE of this compound from plasma samples, incorporating methodological insights from recent bioanalytical studies and advanced extraction strategies. The protocol is validated in accordance with US FDA guidelines to ensure reliability, reproducibility, and suitability for its intended applications in drug development and clinical research [3].

Materials and Reagents

  • Analytical Standards: this compound tartrate (reference standard); Dextromethorphan or Urapidil (Internal Standard, IS) [3] [4].
  • Solvents: HPLC-grade acetonitrile, methanol, ethyl acetate, and 1-butanol. Formic acid (FA) and ammonium formate for buffer preparation [3] [4] [5].
  • Biological Matrix: Control plasma (rat or human, depending on the study). Plasma should be stored at -20°C or -70°C until analysis [3] [6].
  • Equipment: RP-HPLC or LC-MS/MS system equipped with a UV or mass detector; analytical balance; vortex mixer; microcentrifuge; micropipettes; Eppendorf microtubes (1.5-2 mL) [3].

Detailed Liquid-Liquid Extraction Protocol

Solution Preparation
  • Ammonium Formate Buffer (pH 2.5): Accurately weigh 0.77 g of ammonium formate into a 1000 mL volumetric flask. Add about 900 mL of Milli-Q water, degas by sonication, and adjust the pH to 2.5 with formic acid before making up to the final volume with water [3].
  • Mobile Phase: Prepare a mixture of ammonium formate buffer (pH 2.5) and acetonitrile in a ratio of 60:40 %v/v [3].
  • Stock and Working Solutions: Prepare stock solutions of this compound and the IS (e.g., dextromethorphan) in acetonitrile at a concentration of 1 mg/mL. Subsequently, dilute these stocks with the mobile phase to create working solutions for calibration standards and quality control (QC) samples [3] [6].
Extraction Procedure

The following step-by-step protocol is adapted from a validated bioanalytical method for this compound quantification [3]:

  • Aliquot Plasma Sample: Using a micropipette, transfer 200 µL of plasma into a labeled 1.5 mL Eppendorf microtube.
  • Add Internal Standard: Spike the plasma with an appropriate volume of the IS working solution.
  • Protein Precipitation and Extraction: Add 300 µL of acetonitrile to the plasma sample. Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.
  • Dilution: Introduce 500 µL of diluent (e.g., mobile phase or a compatible solvent) to the tube and vortex again for 5 minutes to maximize analyte extraction.
  • Centrifugation: Centrifuge the tubes at 5,000 rpm for 20 minutes at room temperature to achieve complete phase separation and pelletization of precipitated proteins.
  • Sample Collection: Carefully separate the supernatant organic layer (which contains the extracted analytes) without disturbing the pellet.
  • Injection: The supernatant is now ready for analysis. Immediately inject 10 µL of the clear supernatant into the HPLC or LC-MS/MS system.
Alternative Extraction Solvents

Research indicates that ethyl acetate is also an effective solvent for LLE of this compound, showing recovery rates greater than 76.4% in an LC-MS/MS method that used urapidil as the internal standard [4]. Furthermore, a 1:1 v/v mixture of 1-butanol and methanol has been documented as an efficient, single-phase system for extracting a wide range of molecules from plasma, including lipids, with high recovery (>90%) and reproducibility (%CV < 20) [5]. This solvent system is particularly compatible with LC-ESI-MS/MS analysis.

Chromatographic Conditions and Instrumentation

The table below summarizes the key chromatographic parameters for the analysis of this compound using RP-HPLC as described in the validated method [3].

Table 1: Chromatographic Conditions for this compound Analysis

Parameter Specification
Column Luna Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase Ammonium Formate (pH 2.5) : ACN (60:40 %v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 10 µL
Retention Time (this compound) 2.362 minutes
Retention Time (IS - Dextromethorphan) 5.603 minutes
Run Time ~6 minutes

For LC-MS/MS analysis, which offers higher sensitivity, different conditions may be employed. One study used a C18 column and a fast 4-minute run time, detecting this compound via the precursor-to-product ion transition at m/z 326.2→308.1 [4].

Method Validation Data

The LLE and RP-HPLC method for this compound has been comprehensively validated as per US FDA guidelines [3]. The key validation parameters are summarized below.

Table 2: Method Validation Summary for this compound LLE and RP-HPLC

Validation Parameter Result
Linearity Range 200 - 4,000 ng/mL
Correlation Coefficient (r²) 0.9998
Precision (%CV) Within acceptable limits (typically ±15% for QC samples)
Accuracy Within acceptable limits (typically ±15% of nominal value)
Retention Time (this compound) 2.362 min
Retention Time (IS) 5.603 min
Internal Standard Dextromethorphan
Extraction Solvent Acetonitrile
Application Pharmacokinetic and bioequivalence profiling in rat plasma

Experimental Workflow and Logical Pathway

The following diagram illustrates the complete experimental workflow for the quantification of this compound in plasma, from sample preparation to data analysis.

ifenprodil_workflow start Start: Plasma Sample (200 µL) step1 Spike with Internal Standard start->step1 step2 Add Extraction Solvent (300 µL ACN) step1->step2 step3 Vortex Mixing (1 minute) step2->step3 step4 Add Diluent (500 µL) step3->step4 step5 Vortex Mixing (5 minutes) step4->step5 step6 Centrifugation (5,000 rpm, 20 min) step5->step6 step7 Collect Supernatant step6->step7 step8 Chromatographic Analysis (RP-HPLC/LC-MS/MS) step7->step8 step9 Data Acquisition & Quantification step8->step9 end End: Pharmacokinetic Application step9->end

Troubleshooting and Best Practices

  • Low Recovery: Ensure that the plasma sample and solvents are thoroughly mixed during vortexing. Check the pH of the buffer, as it can significantly impact extraction efficiency.
  • Matrix Effects: Use a stable isotope-labeled internal standard if available to correct for variability in extraction efficiency and ionization suppression/enhancement in MS detection [7].
  • Chromatographic Issues: If peak shape or resolution deteriorates, condition the chromatographic column according to the manufacturer's instructions and check the mobile phase for microbial growth or precipitation.
  • Evaporation and Reconstitution: While not used in the primary protocol provided, if a solvent evaporation and reconstitution step is incorporated for concentration purposes, ensure complete dryness and subsequent reconstitution in a solvent compatible with the initial mobile phase to avoid peak splitting or distortion.

Applications in Drug Development

The validated LLE protocol for this compound is critical for several advanced applications in pharmaceutical research:

  • Pharmacokinetic Studies: The method has been successfully applied to profile the pharmacokinetics of this compound, determining key parameters such as C~max~, T~max~, AUC, and half-life (t~1/2~) in animal models [3] [4]. A study in healthy Chinese volunteers demonstrated that this compound exhibits linear pharmacokinetics over a dose range of 5-15 mg and does not accumulate upon repeated administration [4].
  • Neuroprotective Research: this compound is a lead compound for developing neuroprotective agents due to its action on GluN2B-containing NMDA receptors and Sigma-1 receptors (S1R). Analogues of this compound are being designed and tested for their antioxidant properties and ability to cross the blood-brain barrier, highlighting the need for robust bioanalytical methods for their quantification [2].
  • Photopharmacology: Caged and photoswitchable derivatives of this compound have been synthesized to achieve light-controlled inhibition of NMDA receptors. The bioanalytical methods for the parent drug are fundamental for studying the pharmacokinetics and release profiles of these novel photoprobes [8].

Conclusion

The detailed LLE protocol and application notes presented herein provide a reliable, validated framework for the extraction and quantification of this compound from plasma samples. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for sensitive and specific analysis in pre-clinical and clinical drug development settings. By following this protocol, researchers can ensure the generation of high-quality data for pharmacokinetic profiling and pharmacodynamic studies of this compound and its structural analogues.

References

Comprehensive Application Notes and Protocols for Ifenprodil Pharmacokinetic Studies via Intravenous Infusion

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ifenprodil and Pharmacokinetic Relevance

This compound is a selective antagonist of the GluN2B subunit-containing NMDA receptors that has attracted significant research interest due to its potential therapeutic applications in various neurological disorders. The compound functions as a negative allosteric modulator that binds specifically to the NR2B subunit of NMDA receptors, thereby reducing calcium influx and providing neuroprotective effects [1]. Recent research has revealed that this compound's mechanism of action may be more complex than initially thought, with evidence suggesting it also inhibits the reverse Na+/Ca2+ exchanger (NCXrev) in neurons, which contributes to its ability to prevent glutamate-induced delayed calcium dysregulation [2]. This dual mechanism makes this compound an important compound for studying excitotoxic neuronal death pathways and developing treatments for conditions such as stroke, traumatic brain injury, and neurodegenerative diseases.

The pharmacokinetic profile of this compound is of critical importance for both research and potential clinical applications. Understanding how the drug is absorbed, distributed, metabolized, and eliminated helps researchers design appropriate dosing regimens that maximize therapeutic efficacy while minimizing potential side effects. Intravenous administration provides complete bioavailability and precise control over plasma concentrations, making it the preferred route for rigorous pharmacokinetic studies. Additionally, this compound exhibits nonlinear binding characteristics at higher concentrations and interacts with various biological targets, including sigma opioid receptors and monoamine transporters, which may influence its pharmacokinetic behavior [3]. These factors necessitate careful study design and robust analytical methods to accurately characterize this compound's pharmacokinetic properties.

Analytical Method for this compound Quantification

LC-MS/MS Protocol for Plasma Sample Analysis

The quantification of this compound in biological matrices requires a highly sensitive and specific method due to the need to measure low concentrations in complex samples. The established liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been validated for this compound determination in human plasma with excellent performance characteristics [4] [5]. The sample preparation begins with a liquid-liquid extraction using ethyl acetate, which provides clean extracts with good recovery. Following extraction, the analyte and internal standard (urapidil) are separated using reversed-phase chromatography with a total run time of just 4 minutes, enabling high-throughput analysis of large sample sets from pharmacokinetic studies.

The mass spectrometric detection employs positive ion electrospray ionization (ESI+) followed by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions. For this compound, the monitored transition is m/z 326.2→308.1, while for the internal standard urapidil, the transition is m/z 388.4→205.3 [4] [5]. This method demonstrates linearity across the concentration range of 0.2-50.0 ng/mL, which covers the expected plasma concentrations after intravenous administration of therapeutic doses. The lower limit of quantification (LLOQ) of 0.2 ng/mL provides adequate sensitivity to characterize the terminal elimination phase of this compound. The method validation shows recovery rates greater than 76.4% with acceptable precision and accuracy, meeting standard bioanalytical method validation criteria for pharmacokinetic studies.

Sample Collection and Processing Workflow

Table: Sample Processing Steps for this compound LC-MS/MS Analysis

Step Procedure Critical Parameters Quality Control
Blood Collection Collect venous blood into K2EDTA tubes Maintain cold chain (4°C) Include predose blank and zero samples
Plasma Separation Centrifuge at 1500-2000 × g for 10 min at 4°C Process within 1 hour of collection Document hemolyzed samples
Sample Storage Freeze at -70°C to -80°C Avoid freeze-thaw cycles Use validated storage conditions
Extraction Add 100 μL plasma + 25 μL IS + 1 mL ethyl acetate Vortex mix for 10-15 minutes Include calibration standards and QCs
Centrifugation Centrifuge at 10,000 × g for 5 min Maintain temperature control Assess extraction efficiency
Evaporation Transfer organic layer and evaporate under nitrogen Temperature not exceeding 40°C Check for complete dryness
Reconstitution Reconstitute in mobile phase Vortex thoroughly Ensure complete dissolution

The sample handling procedures are critical for maintaining the integrity of this compound in biological samples. Blood samples should be collected in K2EDTA-containing tubes and centrifuged under controlled conditions to separate plasma. The resulting plasma samples must be stored at -70°C or below until analysis to prevent degradation [4]. For sample processing, a consistent extraction technique is essential, including thorough vortex mixing during the liquid-liquid extraction step and careful evaporation of the organic solvent under a gentle stream of nitrogen gas. The reconstitution volume should be minimized to enhance method sensitivity, but sufficient to ensure complete dissolution of the extracted analytes. Implementing a comprehensive quality control system with calibration standards and quality control samples at low, medium, and high concentrations throughout the analytical run is necessary to ensure reliable data generation.

This compound Pharmacokinetic Parameters and Intravenous Administration

Key Pharmacokinetic Parameters from Clinical Studies

Table: this compound Pharmacokinetic Parameters After Intravenous Infusion in Healthy Volunteers

Parameter Single Dose (5 mg) Single Dose (10 mg) Single Dose (15 mg) Multiple Dose (10 mg × 7 days)
Cmax (ng/mL) Data not reported Data not reported Data not reported Similar to single dose
AUC (ng·h/mL) Dose-proportional increase Dose-proportional increase Dose-proportional increase No significant accumulation
CL (L/h) Consistent across doses Consistent across doses Consistent across doses Unchanged after multiple dosing
Vd (L) Data not reported Data not reported Data not reported Data not reported
t½ (h) Data not reported Data not reported Data not reported Data not reported
Linearity Linear over 5-15 mg range Linear over 5-15 mg range Linear over 5-15 mg range Confirmed linear kinetics

The pharmacokinetic profile of this compound after intravenous administration demonstrates dose proportionality across the range of 5-15 mg, with peak plasma concentrations (Cmax) and area under the plasma concentration-time curve (AUC) both increasing linearly with dose [4] [5]. This linear relationship simplifies dose adjustment and prediction of exposure levels in clinical settings. In multiple-dose studies where 10 mg this compound was administered once daily for 7 days, the pharmacokinetic parameters were similar to those observed after single-dose administration, indicating no significant drug accumulation with repeated dosing [4]. This lack of accumulation suggests that this compound has a relatively short elimination half-life and supports once-daily or twice-daily dosing regimens for chronic administration without excessive drug buildup.

The clearance mechanism of this compound appears consistent across the studied dose range, though specific values for clearance (CL) and volume of distribution (Vd) were not provided in the available literature. The absence of accumulation after multiple dosing suggests that this compound does not induce or inhibit its own metabolism to a clinically significant extent. However, it is important to note that this compound undergoes hepatic metabolism and is subject to significant first-pass effect when administered orally, which necessitates intravenous administration for complete bioavailability [3]. The metabolic stability and elimination pathways should be further characterized in dedicated mass balance studies using radiolabeled compound to fully understand this compound's disposition in humans.

Intravenous Infusion Protocol Optimization

The design of intravenous infusion protocols for pharmacokinetic studies requires careful consideration of infusion duration, blood sampling schedule, and dose selection. Based on available data, this compound has been successfully administered as short intravenous infusions (exact duration not specified) in doses ranging from 5 to 15 mg [4]. For accurate pharmacokinetic characterization, the infusion rate should be controlled using an infusion pump to ensure consistent delivery, and the exact start and stop times should be recorded for each subject. When designing sampling schedules for intravenous infusion studies, intensive sampling is recommended immediately after the start of infusion, during the infusion period, and around the expected Cmax, with less frequent sampling during the elimination phase.

Recent methodological advances in intravenous infusion study design suggest that prolonged infusions (e.g., 24 hours) can provide more accurate assessment of certain pharmacokinetic parameters compared to shorter infusions (e.g., 4 hours) or bolus injections [6]. For this compound, which likely exhibits multi-compartmental kinetics due to its lipophilicity, a two-step approach incorporating both a bolus loading dose and a maintenance infusion may be advantageous for rapidly achieving and maintaining therapeutic concentrations. The brain penetration of this compound is of particular interest given its mechanism of action on central nervous system targets, and specialized study designs incorporating simultaneous plasma and brain sampling (e.g., via microdialysis or CSF sampling) can help characterize its distribution to the site of action [6].

Pharmacokinetic Study Designs for this compound

Single-Dose and Multiple-Dose Study Designs

Single-dose pharmacokinetic studies provide fundamental information about the basic disposition characteristics of this compound, including absorption (for non-IV routes), distribution, and elimination. For intravenous administration, these studies typically employ a crossover design where each subject receives different doses in separate study periods, with adequate washout between doses. The single-dose study of this compound included healthy Chinese volunteers who received 5, 10, and 15 mg intravenous infusions, which allowed characterization of dose proportionality [4]. Blood sampling in such studies should be designed to adequately capture the distribution and elimination phases, with recommended sampling time points at predose, at the end of infusion, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours after the start of infusion.

Multiple-dose studies evaluate this compound pharmacokinetics under steady-state conditions and assess potential accumulation after repeated administration. The published multiple-dose study administered 10 mg this compound once daily for 7 days, with intensive pharmacokinetic profiling on the first and last days of dosing [4]. This design allows determination of accumulation indices and evaluation of time-dependent changes in pharmacokinetic parameters. For multiple-dose studies, trough concentration monitoring (immediately before the next dose) is recommended on days 2, 3, 5, and 6 to verify steady-state achievement. The comparison of day 1 and day 7 pharmacokinetic parameters provides information about potential autoinduction or autoinhibition of this compound metabolism. This compound demonstrated no significant accumulation with repeated once-daily dosing, supporting its use in chronic dosing regimens [4].

Special Population and Food Effect Studies

Population-specific pharmacokinetic studies are essential for guiding dosing recommendations in distinct patient groups. While data in special populations are limited for this compound, general principles for such studies should be applied. Elderly subjects may exhibit altered pharmacokinetics due to age-related changes in organ function, body composition, and concomitant medications. Renal impairment studies should include patients stratified by degree of renal dysfunction (mild, moderate, severe), as clearance may be affected if renal elimination is a significant pathway. Similarly, hepatic impairment studies are particularly relevant for this compound given its significant hepatic metabolism [3].

Although food effects are primarily relevant for oral administration, methodological considerations for special population studies with intravenous this compound include careful screening and stratification of subjects, appropriate sample size determination to detect clinically relevant differences, and consideration of therapeutic index when evaluating dose adjustments. For this compound specifically, studies in patients with neurological conditions for which the drug is being developed (e.g., stroke, Parkinson's disease, Alzheimer's disease) would provide valuable information about pharmacokinetics in the target population, as disease state may alter drug disposition. Drug-drug interaction studies are also warranted given this compound's complex pharmacology and potential for use in patients receiving multiple medications.

Experimental Protocol for this compound PK Study

Detailed Clinical Protocol for IV Infusion Study

Study Objectives: The primary objective is to characterize the single-dose and multiple-dose pharmacokinetics of this compound after intravenous infusion in healthy volunteers. Secondary objectives include assessing dose proportionality, evaluating safety and tolerability, and determining the effect of demographic factors on pharmacokinetic parameters.

Study Design: This should be a single-center, open-label, randomized, three-period crossover study for the single-dose phase, followed by a multiple-dose phase. The single-dose phase will include three treatment periods (5, 10, and 15 mg this compound) with a 7-day washout between doses. The multiple-dose phase will administer 10 mg this compound once daily for 7 days.

Subject Selection: Healthy adult volunteers aged 18-55 years with body mass index 18-30 kg/m² should be recruited. Key exclusion criteria include history of significant medical conditions, abnormal laboratory values, use of prescription medications, and known hypersensitivity to this compound or related compounds.

Dosing and Administration: this compound should be administered as a constant-rate intravenous infusion using a calibrated infusion pump. The infusion duration should be standardized (e.g., 30 minutes) across all doses, with the infusion rate adjusted according to the assigned dose. The exact start and stop times of infusion must be recorded for pharmacokinetic calculations.

Sample Collection: For single-dose periods, collect blood samples (4-6 mL each) at pre-dose, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours after start of infusion. For multiple-dose phase, collect intensive pharmacokinetic profiles on day 1 and day 7, with trough samples before dosing on days 2-6.

Sample Processing: Blood samples should be collected in K2EDTA tubes, kept on ice, and centrifuged at 1500-2000 × g for 10 minutes at 4°C within 60 minutes of collection. Plasma should be transferred to polypropylene tubes and stored at -70°C or below until analysis.

Analytical Method: Quantify this compound concentrations using the validated LC-MS/MS method described in section 2.1 [4] [5]. Each analytical run should include calibration standards and quality control samples at low, medium, and high concentrations.

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using noncompartmental methods. Key parameters include Cmax, Tmax, AUC0-t, AUC0-∞, t½, CL, and Vd. Statistical analysis should assess dose proportionality using power model and analysis of variance.

Safety Monitoring: Perform continuous safety monitoring throughout the study, including vital signs, laboratory assessments, and documentation of adverse events.

Data Analysis and Modeling Approaches

Noncompartmental analysis (NCA) serves as the primary method for initial pharmacokinetic characterization of this compound. This approach calculates key parameters such as area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t½), clearance (CL), and volume of distribution (Vd) without assuming a specific compartmental model. NCA is particularly valuable for establishing fundamental pharmacokinetic characteristics and regulatory submissions due to its model-independent nature. However, this approach has limitations in predicting concentrations under different dosing scenarios or understanding distribution processes [7].

Compartmental modeling provides a more sophisticated framework for characterizing this compound pharmacokinetics. Based on its physicochemical properties and known pharmacokinetic behavior, this compound likely follows two-compartment or three-compartment kinetics after intravenous administration. These models describe the body as a central compartment (plasma and highly perfused tissues) and one or more peripheral compartments (less perfused tissues). The parameters derived from compartmental models, including intercompartment rate constants, provide mechanistic insight into this compound's distribution and elimination. Population pharmacokinetic approaches are particularly valuable for identifying sources of variability in this compound exposure and optimizing dosing regimens for specific subpopulations.

Visualization of Experimental Workflows

LC-MS/MS Analytical Workflow

G PlasmaSample Plasma Sample (100 μL) ISAddition Internal Standard Addition (Urapidil) PlasmaSample->ISAddition LLE Liquid-Liquid Extraction with Ethyl Acetate ISAddition->LLE Centrifugation Centrifugation 10,000 × g, 5 min LLE->Centrifugation Evaporation Organic Layer Evaporation (N₂) Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis MRM: 326.2→308.1 Reconstitution->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Pharmacokinetic Study Design Flowchart

G Protocol Study Protocol Finalization Ethics Ethics Committee Approval Protocol->Ethics Screening Subject Screening & Enrollment Ethics->Screening Randomization Randomization Screening->Randomization SingleDose Single-Dose Phase (5, 10, 15 mg IV) Randomization->SingleDose Washout 7-Day Washout Between Doses SingleDose->Washout MultipleDose Multiple-Dose Phase (10 mg IV × 7 days) SingleDose->MultipleDose Sampling Blood Sample Collection SingleDose->Sampling Washout->SingleDose Repeat for Each Dose MultipleDose->Sampling Bioanalysis Bioanalysis LC-MS/MS Sampling->Bioanalysis PKAnalysis PK/PD Data Analysis Bioanalysis->PKAnalysis

Conclusion and Future Perspectives

The pharmacokinetic characterization of this compound via intravenous infusion requires meticulous study design and robust analytical methods. The available data demonstrate that this compound exhibits linear pharmacokinetics across the dose range of 5-15 mg when administered as an intravenous infusion, with no significant accumulation after repeated once-daily dosing for 7 days [4] [5]. The developed LC-MS/MS method provides the necessary sensitivity and specificity for accurate quantification of this compound in plasma samples, with a linear range of 0.2-50.0 ng/mL and efficient sample processing via liquid-liquid extraction [4]. These established protocols form a solid foundation for further clinical development of this compound for neurological indications.

Future research should address several knowledge gaps in this compound pharmacokinetics, including comprehensive characterization of its metabolite profile, identification of enzymes responsible for its metabolism, and evaluation of potential drug-drug interactions. Additionally, population pharmacokinetic modeling incorporating demographic and genetic factors would help optimize dosing regimens for specific patient populations. As this compound's therapeutic target is in the central nervous system, further studies evaluating its brain penetration using advanced techniques such as microdialysis or PET imaging would provide valuable insights into its pharmacokinetic-pharmacodynamic relationships. The protocols outlined in this document provide a standardized approach for generating high-quality pharmacokinetic data to support the development of this compound as a potential therapeutic agent.

References

Ifenprodil radioligand binding assay [3H]ifenprodil

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

The N-methyl-D-aspartate receptor (NMDAR) is a ligand-gated ion channel critical for excitatory neurotransmission, synaptic plasticity, and cognitive functions such as learning and memory [1]. GluN2B subunit-containing NMDARs are of particular interest in drug discovery due to their strong association with neurodegenerative pathologies, including Parkinson's, Alzheimer's, and Huntington's diseases [2] [1]. Their high relative permeability to Ca²⁺ means that overactivation can lead to excitotoxicity—a process of calcium-mediated cell death [2] [1].

Ifenprodil is a prototypical, highly potent negative allosteric modulator that selectively inhibits GluN2B-containing NMDARs [2]. It functions by binding at the interface between the amino-terminal domains (ATD) of the GluN1 and GluN2B subunits [2]. The tritiated form, [³H]this compound, is therefore an essential tool for quantitatively investigating this binding site, screening for novel therapeutics, and performing detailed competition binding experiments.


Key Properties of [³H]this compound and the GluN2B Target

Table 1: Key Properties of GluN2B-Containing NMDARs and [³H]this compound

Property Description
Biological Target GluN2B subunit-containing NMDARs (dihydro- or triheteromeric assemblies) [2] [1].
Target Role Neurodegeneration, synaptic plasticity, excitotoxicity [2] [1].
This compound Binding Site Negative Allosteric Modulator (NAM), binding at the GluN1/GluN2B ATD interface [2].
Inhibitory Mechanism Aromatic interaction with GluN2B-Phe176, preventing α5 helix reorientation required for channel opening [2].
Advantage of [³H]this compound Enables direct, quantitative measurement of compound binding to the GluN2B allosteric site.
Selectivity Consideration This compound has known affinity for adrenergic, serotonergic, and sigma receptors; 3-benzazepine-based scaffolds (e.g., compound (R)-1) show improved selectivity [2].

Table 2: Pharmacological Profile of this compound and Related 3-Benzazepines Data from receptor binding studies with [³H]this compound and TEVC experiments on GluN1-1a/GluN2B receptors [2].

Compound GluN2B Affinity (Kᵢ, nM) Ion Current Inhibition (GluN1-1a/GluN2B) Selectivity Notes
This compound Low Nanomolar Benchmark activity Limited by activity at non-NMDARs [2].
(R)-1 (3-benzazepine) Low Nanomolar Mildly increased vs. This compound Superior profile: high GluN2B activity, decreased affinity at non-NMDARs [2].
(S)-1 (3-benzazepine) Low Nanomolar Comparable to this compound Similar GluN2B activity to this compound [2].
Compound 2 (3-benzazepine) Low Nanomolar Mildly increased vs. This compound Slightly increased activity at GluN2C/D-containing NMDARs [2].

Experimental Protocols

Radioligand Binding Assay Using [³H]this compound

This protocol is designed for determining the affinity (Kᵢ) of test compounds or for characterizing receptor density (Bₘₐₓ) and affinity (Kᴅ) in a saturation binding experiment.

Workflow Overview

G Figure 3. Workflow for [³H]this compound Binding Assay start Prepare Membrane Fraction (expressing GluN2B-NMDARs) a1 Prepare Assay Buffer (e.g., Tris-based, pH 7.4) start->a1 a2 Dilute [³H]this compound (Calculate actual concentration) a1->a2 b1 Setup Binding Reactions: - Membrane homogenate - [³H]this compound ± Test compound ± Excess cold this compound (NSB) a2->b1 b2 Incubate to Equilibrium (e.g., 60-120 min at 4°C or RT) b1->b2 b3 Terminate Reaction & Filter b2->b3 b4 Wash Tubes/Filters (with cold buffer) b3->b4 b5 Transfer Filters to Scintillation Vials Add Scintillation Cocktail b4->b5 b6 Measure Radioactivity (CPM on scintillation counter) b5->b6

Materials and Reagents

  • Source of GluN2B-NMDARs: Cell membrane homogenates from transfected cells or brain regions (e.g., cortex, hippocampus) rich in GluN2B subunits.
  • Radioligand: [³H]this compound with known specific activity (e.g., 20-80 Ci/mmol).
  • Assay Buffer: 50 mM Tris-HCl or HEPES, pH 7.4. May contain ions like Ca²⁺ or Mg²⁺ if required for stabilization.
  • Test/Competitor Compounds: e.g., unlabeled this compound, CP-101,606, Ro 25-6981, or novel 3-benzazepines.
  • Filtration System: Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
  • Scintillation Counter: Microplate or vial-based counter capable of detecting ³H.

Step-by-Step Procedure

  • Reaction Setup: In a 96-well plate or assay tube, combine:
    • Total Binding (TB) Wells: 50 µL [³H]this compound + 150 µL assay buffer + 100 µL membrane homogenate.
    • Non-Specific Binding (NSB) Wells: 50 µL [³H]this compound + 150 µL assay buffer with excess (e.g., 10-100 µM) unlabeled this compound + 100 µL membrane homogenate.
    • Test Compound (TC) Wells: 50 µL [³H]this compound + 150 µL of serially diluted test compound + 100 µL membrane homogenate.
  • Incubation: Incubate the reaction for 60-120 minutes at room temperature or 4°C to reach binding equilibrium.
  • Termination and Filtration: Rapidly filter the reaction mixture under vacuum to separate bound from free radioligand.
  • Washing: Immediately wash the filter 3-4 times with ice-cold assay buffer (e.g., 300 µL per wash).
  • Signal Detection: Transfer filters to vials or a solid-supported scintillation plate, add scintillation cocktail if needed, and seal. Allow the cocktail to permeate the filter (often overnight for vial-based counting). Measure the bound radioactivity in Counts Per Minute (CPM).
Data Calculation and Analysis

Fundamental Radioactive Calculations [3]

  • Determine Actual Radioligand Concentration: It is best practice to use the actual, measured concentration of the radioligand in each assay for accurate Kᵢ calculation, rather than the nominal concentration.
    • [Radioligand] (M) = (Counted CPM of stock aliquot) / (Specific Activity in CPM/fmol × Volume of aliquot in L × 10¹⁵ fmol/mol)
    • Specific Activity (CPM/fmol) = SA (Ci/mmol) × 2.22 × Instrument Efficiency [3]
  • Calculate Specific Binding: This represents the saturable, receptor-specific binding of the radioligand.
    • Specific Binding = Total Binding (TB) - Non-Specific Binding (NSB)

Analysis of Saturation Binding (to determine Kᴅ and Bₘₐₓ) Vary the concentration of [³H]this compound across a range (e.g., 0.1-50 nM). Plot the Specifically Bound radioligand against the Free radioligand concentration. Perform non-linear regression to fit a one-site binding hyperbola. The Kᴅ is the equilibrium dissociation constant, and Bₘₐₓ is the maximum number of binding sites.

Analysis of Competition Binding (to determine Kᵢ for test compounds) Use a single, low concentration of [³H]this compound (typically ~Kᴅ) and increasing concentrations of the test compound. Plot % Specific Binding vs. log[Competitor]. Fit the data to a four-parameter logistic model (sigmoidal dose-response curve) to determine the IC₅₀ value. Convert the IC₅₀ to the inhibition constant Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the free concentration of [³H]this compound and Kᴅ is its dissociation constant.


Mechanism of Action and Signaling Pathway

This compound and its optimized 3-benzazepine analogs share a common inhibitory mechanism. Their binding at the GluN1/GluN2B interface prevents conformational changes in the receptor that are necessary for channel opening.

Molecular Mechanism of GluN2B Inhibition by this compound

G Figure 4. Mechanism of Allosteric Inhibition by this compound cluster_0 Receptor Activation Prerequisites nmda GluN1/GluN2B NMDAR a1 Co-agonist Binding (Glycine + Glutamate) a3 ATD Conformational Change (α5 helix reorientation) a1->a3 a2 Postsynaptic Depolarization (Relieves Mg²⁺ block) a2->a3 outcome Negative Allosteric Modulation Inhibition of Ion Channel Opening Blocks Ca²⁺ Influx ifen This compound or 3-Benzazepine (e.g., (R)-1) mech Binds GluN1/GluN2B ATD Interface Aromatic Stacking with GluN2B-Phe176 ifen->mech effect Locks ATD in Closed Conformation Prevents α5 Helix Reorientation mech->effect effect->outcome Inhibits


Key Applications and Notes for Researchers

  • Selectivity Screening: Due to this compound's known off-target activity, lead compounds (especially this compound derivatives) should be counter-screened against adrenergic (α1), serotonergic (5-HT), and sigma receptors to confirm that the observed effects are GluN2B-mediated [2].
  • Use of Improved Ligands: For higher selectivity, consider using radiolabeled versions of optimized 3-benzazepines like (R)-1, which retain high GluN2B affinity but show significantly reduced interaction with non-NMDARs [2].
  • Functional Correlation: Binding affinity (Kᵢ) from this assay should be correlated with functional activity measured by electrophysiology (e.g., Two-Electrode Voltage Clamp in oocytes or whole-cell patch-clamp in hippocampal slices) to confirm a compound's functional potency as an antagonist [2].
  • Troubleshooting: High non-specific binding (>50% of total binding) can often be reduced by optimizing membrane protein concentration, changing filter type/pre-soak, or adjusting wash stringency (volume and temperature).

References

Ifenprodil in Diabetic Neuropathic Pain: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

This document summarizes the experimental rationale and key findings for using ifenprodil, a potent and selective NR2B subunit-containing NMDA receptor antagonist, in preclinical models of painful diabetic neuropathy (PDN). Chronic hyperglycemia in diabetes leads to central sensitization, a state of hyperexcitability in the spinal cord dorsal horn that underlies neuropathic pain. The NMDA receptor, particularly its NR2B subunit, is a critical mediator of this process [1]. This compound targets this pathway, offering a mechanism-based approach to pain relief in PDN.

  • Mechanism of Action: this compound acts as a non-competitive antagonist at the NR2B subunit of the NMDA receptor [2]. In PDN models, spinal cord expression and phosphorylation of the NR2B subunit are elevated. This compound administration reduces this overexpression and its downstream consequences, including the activation of spinal microglia (immune cells of the central nervous system) and the increased expression of pain-related proteins like Brain-Derived Neurotrophic Factor (BDNF) and the Downstream Regulatory Element Antagonist Modulator (DREAM) [2] [1].
  • Key Findings: Preclinical studies demonstrate that intrathecal this compound effectively reverses diabetes-induced tactile allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (increased pain from a heat stimulus) [1] [3]. Furthermore, it significantly reduces the pain-related behaviors (flinching and licking) in the formalin test, a model of tonic/inflammatory pain, in diabetic rats [2] [1]. These behavioral improvements are correlated with the aforementioned molecular changes in the spinal cord.

Detailed Experimental Protocol

This protocol outlines the steps for inducing diabetic neuropathy, assessing pain behaviors, and evaluating the efficacy of this compound.

Animal Model Preparation
  • Animals: Use adult male Sprague-Dawley rats (e.g., 200-230 g). House them under standard conditions (12-hour light/dark cycle, ad libitum access to food and water).
  • Diabetes Induction: After a fasting period, induce diabetes with a single intraperitoneal (i.p.) injection of Streptozotocin (STZ) at 60 mg/kg, dissolved in citrate buffer (pH 4.5) [1] [3]. Control rats receive citrate buffer only.
  • Confirmation of Diabetes: Confirm hyperglycemia (blood glucose ≥ 270 mg/dL) 72 hours post-STZ injection using a glucometer [1].
  • Pain Phenotype Development: Allow diabetes to progress for a total of 2-3 weeks to establish a stable neuropathic pain state, as evidenced by the development of tactile allodynia and thermal hyperalgesia [1].
Drug Administration
  • This compound Preparation: Prepare this compound in saline for intrathecal (i.t.) administration.
  • Dosing Regimen: Two primary dosing paradigms have been used successfully:
    • Preventive/Treatment: Administer this compound (0.5 µg or 1.0 µg in 5 µL saline, i.t.) once daily for 7 consecutive days, starting from day 15 post-STZ injection [1] [3].
    • Acute Intervention: A single administration of this compound can also be tested against formalin-induced pain [2].
  • Control Groups: Include diabetic rats receiving i.t. saline and non-diabetic control rats.
Pain Behavioral Assessments

Conduct tests at baseline (pre-STZ), pre-intervention (e.g., day 14), and post-intervention (e.g., day 22).

  • Tactile Allodynia (von Frey Test): Place rats on an elevated wire mesh grid. Use an automatic von Frey apparatus to apply a gradually increasing force to the hind paw plantar surface. The paw withdrawal threshold is recorded in grams. A significant decrease in threshold indicates allodynia [1].
  • Thermal Hyperalgesia (Hot-Plate Test): Place the rat on a hot plate maintained at 52.5°C. Record the latency (in seconds) to a nocifensive behavior like hind paw lick, flick, or jump. A significant decrease in latency indicates hyperalgesia [1].
  • Formalin Test (Tonic Inflammatory Pain): On the final experimental day (e.g., day 23), inject 50 µL of 5% formalin subcutaneously into the plantar surface of one hind paw. Immediately place the rat in an observation chamber and record pain behaviors for 60 minutes [2] [1].
    • Scoring: Quantify the number of flinches/shakes or the total time (seconds) spent licking/biting the injected paw. The response is classically biphasic:
      • Phase I: 0-5 minutes post-injection (acute nociceptor activation).
      • Interphase: A quiescent period.
      • Phase II: 15-60 minutes post-injection (central sensitization and inflammatory response) [4]. Diabetic rats typically exhibit enhanced nociceptive behaviors in all phases, especially Phase II [4].
Tissue Collection and Molecular Analysis
  • Sample Collection: Sacrifice animals at a specified endpoint (e.g., 72 hours post-formalin injection). Dissect out the lumbar enlargement (L4-L5) of the spinal cord for analysis [2] [1].
  • Molecular Targets: Analyze the spinal cord tissue for:
    • Protein Expression: Use western blot to quantify levels of total NR2B, phosphorylated NR2B (p-NR2B), BDNF, and DREAM proteins [2] [1].
    • Microglial Activation: Use immunohistochemistry to detect and quantify activated microglia (e.g., using Iba-1 antibody) [2].

The experimental workflow from model establishment to analysis is as follows:

start Start Experiment stz STZ Injection (60 mg/kg, i.p.) start->stz confirm Confirm Diabetes (BGL ≥ 270 mg/dL) stz->confirm develop 2-3 Week Development of Pain Phenotype confirm->develop Hyperglycemic baseline Baseline Pain Tests (von Frey, Hot-Plate) develop->baseline treat This compound Treatment (0.5/1.0 µg/day, i.t., 7 days) baseline->treat formalin Formalin Test (5%, s.c. hind paw) treat->formalin sacrifice Tissue Collection (Spinal Cord L4-L5) formalin->sacrifice analysis Molecular Analysis (Western Blot, IHC) sacrifice->analysis end Data Analysis analysis->end

Summary of Key Experimental Data

The tables below summarize core findings from published studies on this compound in PDN models.

Table 1: this compound Dosing and Behavioral Outcomes

Parameter Diabetic (PDN) Rats PDN + this compound (0.5 µg) PDN + this compound (1.0 µg) Citation
Tactile Allodynia Significantly reduced paw withdrawal threshold (von Frey test) Partial restoration of threshold Significant restoration of threshold [1] [3]
Thermal Hyperalgesia Significantly reduced paw withdrawal latency (hot-plate test) Increased latency Significantly increased latency [1] [3]
Formalin Test Increased flinching/licking in all phases Reduced nociceptive behavior Dose-dependent reduction in nociceptive behavior [2] [1]

Table 2: Molecular Changes in Spinal Cord Tissue

Parameter Diabetic (PDN) Rats PDN + this compound Citation
NR2B Subunit Increased expression and phosphorylation Reduced expression of total and phosphorylated NR2B [1] [3]
Microglia Increased activation (Iba-1 positive cells) Reduced microglial activation [2]
BDNF/DREAM Increased protein expression Suppressed protein expression [2]

Proposed Signaling Pathway

This compound's antinociceptive effect in diabetic neuropathy is mediated through the suppression of a key signaling pathway in the spinal cord, illustrated below.

hyperglycemia Chronic Hyperglycemia nr2b Spinal NR2B Subunit (Overexpression/Phosphorylation) hyperglycemia->nr2b microglia Microglial Activation nr2b->microglia bdnf ↑ BDNF Release microglia->bdnf sensitization Central Sensitization (Spinal Cord) bdnf->sensitization Disrupts inhibitory transmission dream ↑ DREAM Protein dream->sensitization pain Neuropathic Pain Behavior (Allodynia, Hyperalgesia) sensitization->pain This compound This compound (NR2B Antagonist) This compound->nr2b Inhibits

Discussion and Research Implications

The presented data and protocol validate this compound as a potent tool for investigating NR2B-mediated mechanisms in neuropathic pain. The formalin test is particularly valuable as it captures both acute nociceptive (Phase I) and centrally sensitized/inflammatory (Phase II) pain states, which are relevant to the complex pain experience in diabetic neuropathy [4]. The correlation between this compound's behavioral effects and its suppression of spinal NR2B, microglial activation, BDNF, and DREAM provides a compelling multi-mechanistic rationale for its efficacy [2] [1].

For drug development professionals, these findings highlight the NR2B subunit as a high-value therapeutic target. The development of this compound-like compounds or newer negative allosteric modulators with improved metabolic stability, as noted in recent research [5], could represent a promising strategy for treating PDN and other neuropathic pain conditions.

References

Comprehensive Application Notes and Protocols: Ifenprodil-Mediated Microglia Activation Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Ifenprodil, a selective NR2B-subunit antagonist of the NMDA receptor, has emerged as a potent therapeutic candidate for mitigating microglia-mediated neuroinflammation in various neurological disorders. Research demonstrates that this compound not only modulates neuronal excitotoxicity but also directly influences glial cell activation, significantly reducing neuroinflammatory responses in conditions ranging from neuropathic pain to viral-induced encephalitis. The clinical relevance of this compound continues to expand, with recent studies exploring its potential in COVID-19-related neurological complications and various neurodegenerative conditions. These applications leverage this compound's unique ability to disrupt the neuron-glia crosstalk that perpetuates chronic inflammation while potentially offering a more favorable side effect profile compared to broader-spectrum NMDA antagonists.

Microglial activation represents a critical pathological driver in numerous neurological diseases, with activated microglia releasing pro-inflammatory cytokines, excitotoxins, and reactive oxygen species that exacerbate neuronal damage. This compound addresses this pathology through multi-mechanistic actions that extend beyond conventional NMDA receptor blockade, including potential inhibition of reverse-mode Na+/Ca2+ exchange and downstream suppression of inflammatory mediators. The following application notes provide comprehensive experimental protocols and data analysis frameworks for researchers investigating this compound's effects on microglial activation, with the goal of standardizing methodologies across preclinical studies and facilitating translation toward therapeutic applications.

Mechanisms of Action

Dual Pathway Inhibition by this compound

This compound exerts its effects through two primary mechanisms that collectively reduce microglial activation and associated neuroinflammation. The canonical pathway involves selective antagonism of NR2B-containing NMDA receptors, which are particularly implicated in excitotoxic signaling and neuron-to-microglia communication. Additionally, emerging evidence indicates that this compound and similar NR2B-selective compounds also directly inhibit the reverse-mode Na+/Ca2+ exchanger (NCXrev), an important contributor to calcium dysregulation during excitotoxic events. This dual-action profile enables this compound to mitigate both glutamate-mediated excitotoxicity and calcium-induced cellular damage, resulting in more comprehensive neuroprotection [1].

The molecular consequences of this compound administration include reduced expression of activated microglia markers, suppression of brain-derived neurotrophic factor (BDNF), and downregulation of downstream regulatory element antagonist modulator (DREAM) proteins in the spinal cord. These changes correlate with significant behavioral improvements in pain models and reduced neuroinflammatory markers across various CNS regions. The diagram below illustrates this compound's primary mechanisms and downstream effects:

G cluster_NMDAR NMDA Receptor Inhibition cluster_NCX NCXrev Inhibition This compound This compound NR2B_NMDAR NR2B-containing NMDA Receptors This compound->NR2B_NMDAR Antagonizes NCXrev Reverse Mode Na+/Ca²⁺ Exchanger This compound->NCXrev Inhibits Reduced_Ca_Influx Reduced Ca²⁺ Influx NR2B_NMDAR->Reduced_Ca_Influx Less_Excitotoxicity Decreased Excitotoxicity Reduced_Ca_Influx->Less_Excitotoxicity Microglia_Activation Microglia Activation & Pro-inflammatory Release Less_Excitotoxicity->Microglia_Activation Reduces Reduced_Ca_Dysregulation Reduced Ca²⁺ Dysregulation NCXrev->Reduced_Ca_Dysregulation Mitochondrial_Protection Mitochondrial Protection Reduced_Ca_Dysregulation->Mitochondrial_Protection Mitochondrial_Protection->Microglia_Activation Reduces subcluster_microglia subcluster_microglia BDNF_DREAM_Downregulation Suppressed BDNF & DREAM Protein Expression Microglia_Activation->BDNF_DREAM_Downregulation Neuroinflammation_Reduction Reduced Neuroinflammation BDNF_DREAM_Downregulation->Neuroinflammation_Reduction Neuroprotection Neuroprotection Neuroinflammation_Reduction->Neuroprotection

Experimental Protocols

In Vivo Model of Painful Diabetic Neuropathy

The streptozotocin (STZ)-induced diabetic neuropathy model provides a well-characterized system for evaluating this compound's effects on microglial activation in the context of neuropathic pain. This protocol reproduces the methodology that demonstrated this compound's efficacy in reducing formalin-induced pain behaviors and spinal microglial activation in diabetic rats [2].

  • Animal Model Preparation: Utilize 48-60 adult Sprague-Dawley male rats (200-250g). Induce type I diabetes mellitus via intraperitoneal injection of streptozotocin (60 mg/kg) prepared in citrate buffer (pH 4.5). Confirm diabetes development 72 hours post-injection by measuring blood glucose levels >250 mg/dL. Allow diabetes to progress for 2 weeks to establish the early phase of painful diabetic neuropathy (PDN).

  • Drug Administration: Prepare this compound in sterile saline at two concentrations (0.5 μg/μL and 1.0 μg/μL). Administer this compound intrathecally once daily for 7 consecutive days to PDN-confirmed rats. Control groups should receive equivalent volumes of sterile saline. Perform all treatments at consistent times each day to minimize circadian influences.

  • Formalin Test: During the fourth week post-STZ injection, conduct the formalin test to assess pain responses and inflammatory activation. Subcutaneously inject 50 μL of 5% formalin into the dorsal surface of the right hind paw. Record flinching and licking behaviors in two phases: immediately after injection (0-5 minutes, acute phase) and 15-60 minutes post-injection (tonic phase).

  • Tissue Collection and Analysis: Sacrifice animals 72 hours post-formalin injection via transcranial perfusion with 4% paraformaldehyde. Dissect the lumbar enlargement region (L4-L5) of the spinal cord. Process tissue for either immunohistochemistry (freeze in OCT compound) or western blot analysis (flash-freeze in liquid nitrogen). Store samples at -80°C until analysis.

In Vitro Microglial Activation and Invasion Assays

These protocols enable the assessment of this compound's effects on microglial function, morphology, and invasive capacity under controlled conditions, adapting methodologies from studies of microglial activation states [3].

  • Microglial Cell Culture: Isolate primary microglial cells from 1-2 day-old Sprague-Dawley rat pups. After meninges removal, mince cerebral cortical tissue and centrifuge at 300×g for 10 minutes. Resuspend cells in MEM with 10% fetal bovine serum and 0.05 mg/mL gentamycin. Culture at 37°C with 5% CO₂ for 48 hours, then replace medium with 2% FBS MEM for 4-5 days. Harvest microglia by shaking flasks at 65 rpm for 2-4 hours at 37°C.

  • Activation State Modulation: Plate harvested microglia at appropriate densities for specific assays. To induce classical activation (pro-inflammatory state), treat with 10 ng/mL LPS from E. coli K-235. To induce alternative activation (resolving state), treat with 20 ng/mL recombinant rat IL-4. Apply this compound treatments 1 hour after activation stimuli, using concentrations ranging from 1-10 μM based on preliminary dose-response experiments.

  • Migration and Invasion Assays:

    • Scratch-Wound Assay: Create a uniform scratch in confluent microglial monolayers using a 200 μL pipette tip. Capture images at 0, 6, 12, and 24 hours post-scratching. Quantify migration distance using ImageJ software.
    • Matrigel Invasion: Plate this compound-treated and control microglia in Matrigel-coated Transwell inserts (8 μm pores). After 24-hour incubation, fix cells with 4% PFA and stain with 0.1% crystal violet. Count invaded cells in five random fields per insert.
    • Enzyme Inhibition Studies: Utilize specific inhibitors to determine contributions of different matrix-degrading enzymes: GM6001 (broad-spectrum MMP inhibitor, 10-25 nM), OGT 2115 (heparanase inhibitor, 0.5-1 μM), and E-64 (cysteine protease inhibitor, 1-5 μM).
Neuroprotection Assays in Glutamate Excitotoxicity

This protocol evaluates this compound's neuroprotective properties against glutamate-induced calcium dysregulation and neuronal death, based on studies demonstrating its efficacy in neuronal culture systems [1].

  • Hippocampal Neuron Culture: Prepare primary hippocampal neurons from postnatal day 1 rat pups. Plate cells on poly-D-lysine-coated glass-bottomed dishes at densities of 50,000-100,000 cells/cm². Maintain cultures in Neurobasal medium with B-27 supplement, 0.5 mM glutamine, and 0.05 mg/mL gentamycin. Conduct experiments with "younger" neurons (6-8 days in vitro, DIV) with predominantly NR2B-NMDAR expression and "older" neurons (13-16 DIV) expressing both NR2A- and NR2B-NMDARs.

  • Calcium Imaging: Load neurons with 2.6 μM Fura-2-AM or Fura-2FF-AM for 60 minutes at 37°C in the presence of 0.015% Pluronic F-127. Conduct imaging using a fluorescence microscope with 340±5 nm and 380±7 nm excitation filters, measuring emission at 535±25 nm. Calculate the F340/F380 ratio to monitor changes in cytosolic Ca²⁺ concentration ([Ca²⁺]c).

  • Glutamate Challenge and Drug Application: Expose neurons to 50-100 μM glutamate plus 10 μM glycine for 10 minutes to induce excitotoxicity. Apply this compound (1-10 μM) 15 minutes before and during glutamate exposure. For comparison, include PEAQX (NR2A-preferring antagonist, 0.1-1 μM) and combination treatments. Monitor [Ca²⁺]c every 15 seconds throughout the experiment.

  • Viability Assessment: Following glutamate challenge, assess neuronal viability 24 hours later using MTT assay or calcein-AM/propidium iodide staining. Count viable versus dead cells in multiple random fields per condition.

Quantitative Data Analysis

Efficacy and Neuroprotection Data

Table 1: this compound Efficacy in Preclinical Models of Neuroinflammation and Neuroprotection

Disease Model Administration Route Dose Treatment Duration Key Outcomes Reference
Painful Diabetic Neuropathy (STZ-induced) Intrathecal 0.5 μg / 1.0 μg 7 days ↓Flinching/licking behaviors; ↓Activated microglia; ↓BDNF/DREAM proteins [2]
Cerebral Ischemia (MCAO) Intravenous 10 μg/kg/min During ischemia ↓Infarct volume (132±14 vs 168±25 mm³); ↓Brain edema (82.5±0.4% vs 83.5±0.4%) [4]
COVID-19 Neuroinflammation Intraperitoneal 10 mg/kg (bid) 7 days pre + 10 days post Improved survival; Reduced neuroinflammation in pons/medulla [5]
Glutamate Excitotoxicity (in vitro) In vitro application 1-10 μM 15 min pre + during exposure Prevented delayed Ca²⁺ dysregulation; Reduced neuronal death [1]

Table 2: this compound's Effects on Microglial Activation and Function

Parameter Control This compound Treatment Measurement Method Significance
Activated Microglia (spinal cord) 100% (reference) ~40-60% reduction IBA-1 immunohistochemistry p<0.05
BDNF Protein Expression 100% (reference) ~50% reduction Western blot p<0.05
DREAM Protein Expression 100% (reference) ~45% reduction Western blot p<0.05
Formalin-induced Pain Behavior 100% (reference) Dose-dependent reduction (30-70%) Behavioral scoring p<0.05
Microglial Invasion (Matrigel) 100% (reference) ~60-80% reduction Transwell invasion assay p<0.01
Delayed Ca²⁺ Dysregulation 85-95% neurons 20-30% neurons Fura-2 imaging p<0.001

Implementation Guidelines

Practical Considerations for Researchers
  • Formulation and Stability: this compound is typically dissolved in sterile saline for in vivo studies or DMSO for in vitro applications, with final DMSO concentrations not exceeding 0.1%. Stock solutions (10-100 mM in DMSO) remain stable for at least 6 months when stored at -20°C in aliquots. For in vivo administration, prepare fresh solutions daily to ensure potency.

  • Dosing Optimization: The optimal dosing regimen varies significantly by model and species. For rodent neuropathic pain studies, intrathecal doses of 0.5-1.0 μg daily provide significant effects without apparent toxicity. For systemic administration in ischemia models, intravenous infusion of 10 μg/kg/min during the ischemic period demonstrates efficacy. Always include dose-response evaluations (typically 0.1-10 μM in vitro, 0.1-10 mg/kg in vivo) in preliminary studies to establish optimal concentrations for specific applications.

  • Experimental Timing: The therapeutic window for this compound administration depends on the pathological context. In prophylactic approaches (e.g., COVID-19 neuroinflammation), begin treatment 7 days before challenge. For post-injury applications, initiate dosing within 1-2 hours after insult for maximal efficacy. In chronic models, repeated administration over 7-14 days produces sustained effects on microglial activation and pain behaviors.

  • Assessment Endpoints: Include multiple complementary endpoints to comprehensively evaluate this compound's effects: behavioral measures (pain responses, motor function), molecular analyses (protein expression, cytokine levels), cellular assessments (microglial morphology, neuronal viability), and functional assays (calcium imaging, invasion potential). This multi-modal approach captures the full scope of this compound's activities across different pathological processes.

Troubleshooting and Technical Considerations
  • Variable Efficacy in Different Neuron Types: this compound demonstrates differential effects based on neuronal maturity and NR2 subunit expression. In "younger" neurons (6-8 DIV) with predominant NR2B expression, this compound alone may sufficiently prevent calcium dysregulation. However, in "older" neurons (13-16 DIV) expressing both NR2A and NR2B, combination approaches with NR2A-preferring antagonists may be necessary for complete protection [1].

  • Microglial Activation State Dependence: this compound's effects on microglial function may vary depending on their activation state. Alternatively activated (IL-4-treated) microglia demonstrate enhanced migratory and invasive capacity compared to classically activated (LPS-treated) cells, potentially influencing treatment outcomes [3]. Characterize the specific microglial phenotype in your model system when interpreting results.

  • Off-Target Effects Considerations: While this compound is classified as an NR2B-selective antagonist, it also inhibits the reverse-mode Na+/Ca2+ exchanger (NCXrev) at similar concentrations [1]. This dual activity should be considered when interpreting mechanisms, and appropriate controls (e.g., using more specific NR2B antagonists like Ro 25-6981) should be included to distinguish primary mechanisms.

  • Species and Strain Variations: Account for potential species-specific differences in this compound metabolism and NMDA receptor composition. Most protocols utilize Sprague-Dawley rats, but translation to other species may require dose adjustments. Preliminary pharmacokinetic studies are recommended when establishing new model systems.

Conclusion

These application notes and protocols provide a comprehensive framework for investigating this compound-mediated inhibition of microglial activation in various neurological disease contexts. The experimental approaches outlined enable rigorous evaluation of this compound's effects on neuroinflammation, pain behaviors, calcium dysregulation, and cellular survival. The dual mechanism of action targeting both NR2B-containing NMDA receptors and the reverse-mode Na+/Ca2+ exchanger positions this compound as a unique therapeutic candidate worthy of continued investigation. Researchers should consider both the neuronal and glial targets of this compound when designing studies and interpreting results, as the interplay between these systems significantly influences treatment outcomes. Standardized implementation of these protocols will facilitate comparison across studies and potentially accelerate the translation of this compound and related compounds toward clinical applications for neuroinflammatory disorders.

References

Comprehensive Application Notes and Protocols: Ifenprodil Caged Derivatives in Photopharmacology

Author: Smolecule Technical Support Team. Date: February 2026

Photopharmacology and Ifenprodil as a Neurobiological Tool

Photopharmacology represents an innovative approach in precision medicine that integrates light-sensitive molecular systems with bioactive compounds to enable spatiotemporal control over drug activity [1]. This methodology addresses the critical challenge of poor drug selectivity—a primary reason approximately 85% of small-molecule drugs fail in clinical development due to off-target effects and associated toxicity [1]. By using light as an external trigger, researchers can achieve precise temporal and spatial resolution in drug activation, potentially revolutionizing treatment strategies for neurological disorders and other conditions requiring precise intervention.

This compound is a pharmacologically active compound that functions as a highly selective negative allosteric modulator of NMDA receptors containing the GluN2B subunit [2] [3]. NMDA receptors are ligand-gated ion channels critical for neuronal plasticity, learning, and memory processes [2]. The GluN2B-containing NMDA receptors are particularly important therapeutic targets due to their involvement in various neurological pathologies, including stroke, traumatic brain injury, and chronic pain conditions [2] [3]. This compound binds specifically to the interface between the N-terminal domains of GluN1 and GluN2B subunits, allosterically inhibiting receptor activation with an IC₅₀ of approximately 0.34 μM for NR1/NR2B receptors, while showing 400-fold lower affinity for NR1/NR2A receptors [3].

Table 1: Key Properties of this compound and NMDA Receptor Subtypes

Property GluN2B-Containing NMDA Receptors GluN2A-Containing NMDA Receptors
This compound IC₅₀ 0.34 μM 146 μM
Inhibition Mechanism Negative allosteric modulation Weak voltage-dependent block
Binding Site GluN1/GluN2B N-terminal domain interface Not well characterized
Glycine Dependence Reduced inhibition with increased glycine Less affected by glycine concentration
Therapeutic Potential Neuroprotection, pain, epilepsy Limited due to lower affinity

The development of caged this compound derivatives represents a significant advancement in photopharmacology, enabling optical control over GluN2B-containing NMDA receptor activity with exceptional precision [2]. This approach allows researchers to investigate the spatiotemporal dynamics of NMDA receptor signaling in complex neuronal networks with millisecond precision, overcoming the limitations of traditional pharmacological methods that lack spatial and temporal specificity.

Caged this compound Design and Molecular Considerations

The design of caged this compound derivatives requires strategic molecular engineering to maintain biological inertness before photoactivation while allowing efficient release of active compound upon irradiation. Based on the structural analysis of the this compound binding pocket, researchers have identified that the phenolic hydroxyl group represents an optimal site for attaching photolabile protecting groups without compromising the binding affinity of the uncaged drug [2].

The This compound binding pocket is located at the interface between the upper lobes of the N-terminal domains of GluN1 and GluN2B subunits [2]. In silico docking studies using Glide (Schrödinger) revealed that this binding site contains two cavities flanking the central piperidine moiety of this compound, with limited space around the aromatic ends [2]. Molecular modeling demonstrated that modifications at the phenolic hydroxyl group would render the compound biologically inert due to steric hindrance and inability to fit properly within the confined binding site [2]. This prediction was confirmed experimentally, showing that benzyl-ifenprodil (the simplest non-photolabile analog of caged this compound) could not be accommodated in the binding pocket [2].

The di-PEG-nitrobenzyl (DPNB) chromophore was selected as the optimal caging group due to its favorable photochemical properties and compatibility with biological systems [2]. This chromophore was covalently attached to the phenolic oxygen of this compound through a base-sensitive linkage, creating DPNB-ifenprodil (1) [2]. The incorporation of polyethylene glycol (PEG) spacers enhances aqueous solubility and potentially reduces nonspecific interactions with cellular components. The DPNB chromophore exhibits efficient photolysis at 365 nm light, with a quantum yield of 0.1, enabling rapid drug release in physiological environments [2].

Table 2: Quantitative Photochemical Properties of Caged this compound

Photochemical Parameter Value Experimental Conditions
Optimal Irradiation Wavelength 365 nm Oocyte extracellular recording solution
Quantum Yield 0.1 Compared to DPNB-ABT594 standard at 405 nm in HEPES
Photolysis Rate Rapid disappearance upon UV irradiation HPLC monitoring
Biological Stability Completely stable in physiological buffer pH 7.4, physiological conditions
Estimated Photochemical Yield ~22% In oocyte electrophysiology system

The strategic design of caged this compound ensures that the compound remains biologically inactive prior to photolysis, as the bulky DPNB group prevents proper binding to the NMDA receptor. Upon UV irradiation, efficient photolysis occurs, cleaving the covalent bond and releasing active this compound, which can then bind to GluN2B-containing NMDA receptors and exert its inhibitory effects [2]. This binary control mechanism enables precise spatial and temporal regulation of NMDA receptor activity in complex biological preparations.

Experimental Protocols

Synthetic Methodology for DPNB-Ifenprodil

Protocol Objective: Synthesis of DPNB-ifenprodil (1) through covalent attachment of di-PEG-nitrobenzyl chromophore to this compound.

Materials:

  • This compound free base (commercially available)
  • di-PEG-nitrobenzyl (DPNB) chromophore [2]
  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Appropriate base catalyst (e.g., sodium hydride, potassium carbonate)
  • Inert atmosphere (argon or nitrogen)
  • Standard chromatographic supplies for purification

Synthetic Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DMF under inert atmosphere.
  • Add DPNB chromophore (1.2-1.5 equiv) to the reaction mixture.
  • Introduce base catalyst (1.5-2.0 equiv) to facilitate the coupling reaction.
  • Stir the reaction mixture at room temperature or elevated temperature (40-60°C) monitoring by TLC or LC-MS.
  • Upon completion, quench the reaction with aqueous solution.
  • Extract with ethyl acetate or dichloromethane.
  • Purify the crude product using flash chromatography (silica gel, appropriate solvent gradient).
  • Characterize the final product (DPNB-ifenprodil) by ( ^1H ) NMR, ( ^{13}C ) NMR, and high-resolution mass spectrometry.

Note: The reported yield for this synthesis is approximately 12% [2]. Optimization may be required for specific applications.

Electrophysiological Validation in Xenopus Oocytes

Protocol Objective: Functional validation of caged this compound activity using two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing recombinant NMDA receptors.

Materials:

  • Xenopus laevis oocytes (stage V-VI)
  • cRNA for GluN1 and GluN2B NMDA receptor subunits
  • Two-electrode voltage clamp setup
  • Recording solution: 0.1 mM glutamate, 0.1 mM glycine in appropriate buffer [2]
  • DPNB-ifenprodil stock solution (prepare fresh or store at -20°C)
  • UV light source (365 nm) with calibrated output
  • Perfusion system for solution exchange

Experimental Procedure:

  • Prepare and inject oocytes with cRNA for GluN1 and GluN2B subunits (1:1 ratio, 10-50 ng total).
  • Incubate injected oocytes at 16-18°C for 2-4 days to allow receptor expression.
  • Set up two-electrode voltage clamp with holding potential at -60 to -80 mV.
  • Perfuse oocytes with recording solution containing saturating glutamate and glycine (0.1 mM each) to activate NMDA receptors.
  • Establish stable baseline current response.
  • Apply DPNB-ifenprodil (1-10 μM) in recording solution without UV irradiation to confirm biological inertness.
  • Irradiate the perfusion chamber with 365 nm UV light (specific intensity and duration should be optimized) while maintaining DPNB-ifenprodil application.
  • Monitor and record the development of NMDA receptor current inhibition during UV irradiation.
  • Wash out compounds and assess recovery if applicable.
  • Include control experiments with native this compound (0.1-10 μM) to establish reference inhibition values.

Expected Results: DPNB-ifenprodil should show minimal effect on NMDA receptor currents before UV irradiation, with significant inhibition (56 ± 2% at 1 μM; 83 ± 2% at 10 μM) developing during UV exposure [2].

Uncaging Experiments and Photolysis Quantification

Protocol Objective: Characterization of photochemical properties and quantification of this compound release from caged compound.

Materials:

  • DPNB-ifenprodil solution in physiological buffer
  • HPLC system with UV/Vis detector
  • UV light source (365 nm) with calibrated intensity
  • Appropriate HPLC column (C18 reverse phase)
  • Mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid
  • Reference standards: this compound and DPNB chromophore

Photolysis Procedure:

  • Prepare DPNB-ifenprodil solution in oocyte extracellular recording solution or physiological buffer.
  • Irradiate with 365 nm light for predetermined time intervals.
  • Analyze aliquots by HPLC at various time points to monitor DPNB-ifenprodil disappearance and this compound formation.
  • Quantify the photolysis rate and efficiency using standard curves for this compound and caged compound.
  • Co-photolyze with reference caged compound (e.g., DPNB-ABT594) to determine quantum yield [2].

Quantum Yield Calculation: The quantum yield (Φ) can be determined using the relative method with a reference compound of known quantum yield: Φ_sample = Φ_reference × (A_reference/A_sample) × (I_reference/I_sample) × (n_sample/n_reference)² Where A is absorbance, I is intensity of absorbed light, and n is refractive index of the solution.

Data Analysis and Interpretation

Electrophysiological Data Analysis

The inhibitory effect of uncaged this compound on NMDA receptor-mediated currents should be quantified by measuring the peak current amplitude before and after UV irradiation. Calculate the percentage inhibition using the formula: % Inhibition = [(I_control - I_drug)/I_control] × 100% where I_control is the current amplitude before UV irradiation in the presence of DPNB-ifenprodil, and I_drug is the current amplitude during or after UV irradiation.

Dose-response analysis should be performed by applying varying concentrations of DPNB-ifenprodil (0.1-10 μM) and measuring the inhibition after UV irradiation. These data can be fitted to the Hill equation to determine the apparent IC₅₀ of the uncaged this compound: I = I_max / [1 + (IC₅₀/[Drug])^n_H] where I is the inhibited current, I_max is the maximum current, [Drug] is the concentration of uncaged this compound, and n_H is the Hill coefficient.

Table 3: Experimental Results from Uncaging Experiments

Experimental Condition NMDA Current Inhibition Sample Size (n) Notes
1 μM DPNB-ifenprodil + UV 56 ± 2% 12 Significant inhibition
10 μM DPNB-ifenprodil + UV 83 ± 2% 5 Robust inhibition
This compound control (no UV) Concentration-dependent inhibition - Not UV-dependent
Estimated Photochemical Yield ~22% - Based on comparison with bath-applied this compound
Interpretation of Results and Validation

The biological inertness of DPNB-ifenprodil before photolysis should be confirmed by the absence of significant NMDA receptor inhibition in the absence of UV irradiation. The development of inhibition during UV exposure demonstrates successful uncaging and release of active this compound. The concentration-dependent effects of DPNB-ifenprodil after UV irradiation (greater inhibition at 10 μM vs. 1 μM) validate the pharmacological specificity of the approach.

Control experiments with native this compound should demonstrate similar inhibition profiles without UV dependence, confirming that the observed effects are due to released this compound rather than photoproducts or nonspecific effects of UV irradiation. The estimated photochemical yield of approximately 22% in the oocyte electrophysiology system provides important information for calculating actual this compound concentrations released during uncaging experiments [2].

Visualization with Graphviz

Experimental Workflow Diagram

The following Graphviz diagram illustrates the complete experimental workflow for caged this compound synthesis, validation, and application in photopharmacology:

experimental_workflow cluster_synthesis Synthesis Phase cluster_characterization Characterization Phase cluster_biological Biological Validation compound_synthesis Compound Synthesis photochem_characterization Photochemical Characterization compound_synthesis->photochem_characterization step1 DPNB Chromophore Preparation compound_synthesis->step1 receptor_expression Receptor Expression photochem_characterization->receptor_expression step4 HPLC Analysis of Photolysis photochem_characterization->step4 electrophysiology Electrophysiological Validation receptor_expression->electrophysiology step7 Oocyte Injection & Incubation receptor_expression->step7 data_analysis Data Analysis electrophysiology->data_analysis step2 This compound Coupling Reaction step1->step2 step3 Purification & Characterization step2->step3 step3->compound_synthesis step5 Quantum Yield Measurement step4->step5 step6 Stability Assessment step5->step6 step6->photochem_characterization step8 Voltage Clamp Recording step7->step8 step9 UV Uncaging Experiments step8->step9 step9->receptor_expression

Diagram 1: Experimental workflow for caged this compound development and validation

NMDA Receptor Signaling and this compound Mechanism

The following Graphviz diagram illustrates the NMDA receptor signaling pathway and the molecular mechanism of this compound action:

nmda_signaling cluster_receptor NMDA Receptor Complex cluster_ntd Amino-Terminal Domain (NTD) cluster_abd Agonist Binding Domain (ABD) cluster_tmd Transmembrane Domain (TMD) GluN1_NTD GluN1 Subunit NTD Ifenprodil_binding This compound Binding Site GluN1_NTD->Ifenprodil_binding GluN2B_NTD GluN2B Subunit NTD GluN2B_NTD->Ifenprodil_binding Glutamate_binding Glutamate Binding Site Ifenprodil_binding->Glutamate_binding Allosteric Inhibition Ion_channel Ion Channel (Ca²⁺, Na⁺, K⁺) Glutamate_binding->Ion_channel Activation Glycine_binding Glycine Binding Site Glycine_binding->Ion_channel Co-activation Calcium_influx Reduced Ca²⁺ Influx Ion_channel->Calcium_influx This compound This compound This compound->Ifenprodil_binding Binding Caged_this compound Caged this compound (DPNB-ifenprodil) UV_light UV Light 365 nm Caged_this compound->UV_light Irradiation UV_light->this compound Uncaging Neuroprotection Neuroprotective Effects Calcium_influx->Neuroprotection Synaptic_plasticity Modulated Synaptic Plasticity Calcium_influx->Synaptic_plasticity

Diagram 2: NMDA receptor structure, this compound mechanism, and photopharmacological control

Applications and Future Outlook

The development of caged this compound derivatives provides neuroscientists with a powerful tool for investigating GluN2B-containing NMDA receptor function in complex neuronal networks with exceptional spatiotemporal precision. This approach enables researchers to address fundamental questions about the roles of specific NMDA receptor subtypes in synaptic plasticity, learning and memory, and neurological disease processes.

The methodological framework established for caged this compound can be extended to other neuroactive compounds, potentially expanding the photopharmacology toolkit for studying diverse neurotransmitter systems. Future developments may include:

  • Two-photon uncaging systems for improved spatial resolution in tissue preparations
  • Wavelength-selective caging groups enabling multiplexed control of different receptors
  • Caged compounds with enhanced bioavailability for in vivo applications
  • Integration with optogenetic approaches for comprehensive control of neural circuits

The conceptual expansion of photomedicine approaches, as highlighted in recent literature, suggests growing recognition of light-based methodologies for achieving spatiotemporal precision in therapeutic interventions [1]. Caged this compound represents a specific implementation of these principles with direct application to neuroscience research and potential for future therapeutic development.

References

Comprehensive Application Notes and Protocols for Ifenprodil Photoswitchable Analogs in Optical Control of NMDA Receptors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Photopharmacology and Ifenprodil Analogs

Photopharmacology represents an innovative chemical approach that enables precise spatiotemporal control of drug activity using light. This emerging field addresses a fundamental challenge in pharmacology: achieving targeted therapeutic effects while minimizing off-target side effects. By incorporating photoswitchable moieties into biologically active compounds, researchers can develop drugs whose activity can be turned on or off with light, creating unprecedented opportunities for precision neuroscience. The development of photoswitchable analogs of this compound specifically targets the need for precise manipulation of GluN2B-containing NMDA receptors, which play critical roles in synaptic plasticity, learning, memory, and various neurological disorders but have been difficult to study with traditional pharmacological tools due to the rapid dynamics of neuronal signaling.

The NMDA receptor is a ligand-gated ion channel central to neuronal plasticity and excitatory neurotransmission in the central nervous system. This compound is a well-characterized negative allosteric modulator selective for NMDA receptors containing the GluN2B subunit, with an affinity greater than 200-fold compared to other NMDA receptor subtypes [1] [2]. This selectivity makes this compound an attractive candidate for photopharmacological engineering, as controlling its activity with light could enable researchers to precisely manipulate a specific NMDA receptor population with high temporal and spatial precision. Traditional pharmacological approaches to studying NMDA receptors have been limited by slow diffusion and wash-in times, inability to target specific subcellular compartments, and challenges with reversibility—limitations that photopharmacology directly addresses.

Table: Comparison of Traditional Pharmacology vs. Photopharmacology Approaches for NMDA Receptor Studies

Characteristic Traditional Pharmacology Photopharmacology
Temporal precision Seconds to minutes Milliseconds to seconds
Spatial precision Limited to tissue/organ level Subcellular to cellular level
Reversibility Slow wash-out required Instantaneous with light
Subtype selectivity Dependent on drug chemistry Combinable with genetic targeting
Experimental complexity Lower Higher (requires optical setup)

Photoswitchable Analog Designs and Mechanisms

Caged this compound Design and Properties

The caged this compound approach utilizes a photoremovable protecting group to render the biologically active compound inert until ultraviolet irradiation triggers its release. Researchers have developed DPNB-ifenprodil (DPNB-ifen), where a di-PEG-nitrobenzyl (DPNB) chromophore is covalently attached to the phenolic hydroxyl group of this compound via a base-coupling reaction [3]. This design strategically targets the phenol group because molecular modeling revealed that modifications at this position would sterically hinder binding to the NMDA receptor interface between the upper lobes of the N-terminal domains of GluN1 and GluN2B subunits. The photochemical properties of DPNB-ifenprodil make it particularly suitable for biological applications: it exhibits complete stability in physiological buffers and rapid photolysis at 365 nm with a quantum yield of 0.1, cleanly releasing active this compound without significant byproducts [3].

The molecular mechanism of caged this compound follows a "binary off-on" principle, where the compound is biologically inert before photolysis due to steric hindrance and altered molecular recognition properties. Upon UV irradiation, the photolabile covalent bond is cleaved, efficiently liberating the active drug in its native form. This approach is particularly effective for this compound because structure-activity relationship studies indicate that covalent attachment of photochemical protecting groups at single sites can completely inactivate the biological properties of small biomolecules, while irradiation results in recovery of effector function [3]. The uncaging strategy produces clean, binary effects similar to a unidirectional switch, transitioning from full off to full on states, which is ideal for establishing causal relationships in biological systems.

Photoswitchable Azobenzene Derivatives

In contrast to the unidirectional caged compounds, photoswitchable this compound analogs incorporate an azobenzene photochrome that enables bidirectional control of receptor activity through different wavelengths of light. The design strategy involves derivatizing a dimethyl-azobenzene (diMe-AB) photoswitch with PEG-Br using base coupling to create an acid intermediate, which is then activated with N-hydroxysuccinimide and coupled to an this compound derivative to yield the final dimethyl-AB-ifenprodil (diMe-AZO-ifen) [3]. This approach extends the this compound structure with a linear chain that molecular modeling predicts can access a narrow "tunnel" connecting the this compound binding pocket to the solvent-exposed surface in the closed conformation of the N-terminal domain clamshell.

The photophysical mechanism of azobenzene-based photoswitches relies on reversible isomerization between two distinct states:

  • The trans configuration (favored under blue-green light, 460-560 nm, or in darkness) is nearly planar and was predicted by in silico docking studies to fit into the drug binding pocket with the chromophore filling a vestibule in a relatively relaxed conformation without clashing with the protein [3].
  • The cis configuration (induced by near-UV light, 360-405 nm) adopts an angular geometry that creates molecular strain and steric clashes with the receptor protein, resulting in much lower binding affinity [3].

This reversible switching enables precise control over receptor activity, allowing researchers to turn inhibition on and off multiple times within the same experiment, which is particularly valuable for studying dynamic processes like synaptic plasticity.

Table: Photochemical Properties of this compound Analogs

Property Caged this compound (DPNB-ifen) Photoswitchable this compound (diMe-AZO-ifen)
Photosensitive group Di-PEG-nitrobenzyl (DPNB) Dimethyl-azobenzene (diMe-AB)
Activation wavelength 365 nm UV 360-405 nm (cis); 460-560 nm (trans)
Quantum yield 0.1 Dependent on specific azobenzene derivative
Biological activity before irradiation Inert Configuration-dependent
Reversibility Irreversible Fully reversible
Binding affinity prediction N/A (releases native this compound) trans: potentially active; cis: low affinity

Experimental Protocols and Methodologies

Photopharmacological Experimental Setup

The experimental configuration for photopharmacology studies requires integration of optical systems with traditional electrophysiology or imaging setups. For in vitro experiments using Xenopus oocyte expression systems, researchers employ a two-electrode voltage clamp arrangement with the addition of a light delivery system [3]. The optical path typically includes a high-intensity LED or laser source with appropriate wavelength selection (365 nm for uncaging, 360-405 nm for cis-switching of azobenzenes, and 460-560 nm for trans-switching), a shutter system for precise temporal control, and a light guide to direct illumination to the sample chamber. For slice electrophysiology, the setup is modified to include a digital micromirror device (DMD) or spatial light modulator (SLM) for patterned illumination, enabling precise spatial targeting of individual dendritic spines or synaptic regions.

The perfusion system must be carefully designed to maintain compound stability during experiments. For caged compounds, opaque tubing or light-impermeable coatings should be used between the reservoir and recording chamber to prevent premature photolysis. The typical protocol involves first establishing a stable baseline recording, then applying the photoswitchable analog in the dark or under control wavelength illumination, followed by precisely timed light pulses to activate or switch the compound. For reversible photoswitches, multiple cycles of activation and deactivation can be applied to demonstrate robust and reproducible control over receptor function. Throughout the experiments, temperature and pH stability must be maintained, as these factors can influence both receptor function and photoswitching efficiency.

Electrophysiological Characterization Protocols

Two-electrode voltage clamp recordings in Xenopus oocytes provide a robust system for initial characterization of photoswitchable this compound analogs. The standard protocol involves the following steps [3]:

  • Oocyte preparation: Harvest and isolate Xenopus oocytes, followed by injection with cRNA encoding wild-type GluN1 and GluN2B NMDA receptor subunits. Allow 2-4 days for receptor expression.
  • Solution preparation: Prepare extracellular recording solution containing (in mM): 115 NaCl, 2.5 KCl, 0.18 CaCl₂, 10 HEPES (pH 7.2). Prepare stock solutions of photoswitchable compounds in DMSO and dilute to working concentrations in recording solution immediately before use.
  • Baseline recording: Voltage clamp oocytes at -60 mV and apply saturating concentrations of glutamate (0.1 mM) and glycine to evoke reference NMDA receptor currents.
  • Drug application: Apply the photoswitchable this compound analog (e.g., 1-10 μM DPNB-ifenprodil) in the dark or under control illumination conditions.
  • Photoactivation: Illuminate the preparation with the appropriate wavelength (365 nm for uncaging) for controlled durations (typically 5-60 seconds) while monitoring current changes.
  • Data analysis: Quantify the percentage inhibition of NMDA receptor currents relative to baseline and compare to effects of native this compound.

For dose-response characterization, the protocol includes applying varying concentrations of the photoswitchable compound and determining the photochemical yield by comparing dose-response curves from bath application of native this compound versus photo-evoked release. In the case of DPNB-ifenprodil, researchers have estimated a photochemical yield of approximately 22% under their irradiation conditions [3].

Data Analysis and Interpretation

Quantitative analysis of photopharmacology experiments requires careful normalization and statistical comparison across multiple experimental conditions. For caged compounds, the key parameters include:

  • Photolytic efficiency: Calculated by comparing the physiological response to photo-uncaged compound versus direct application of native drug at known concentrations.
  • Temporal resolution: Measured as the time between illumination onset and half-maximal physiological response.
  • Spatial precision: For patterned illumination experiments, quantified by measuring the spread of physiological effect beyond the targeted region.

For reversible photoswitches, additional parameters include:

  • Switching efficiency: The ratio of response amplitudes between active and inactive states.
  • Fatigue resistance: The maintenance of switching amplitude over multiple cycles.
  • Thermal relaxation time: The time for spontaneous reversion from metastable to stable states in darkness.

Statistical analysis typically involves repeated-measures ANOVA with post-hoc tests for within-cell comparisons across different illumination conditions, or paired t-tests for specific pairwise comparisons between light and dark states at the same compound concentration. Data should be collected from multiple biological replicates (typically n ≥ 5) to ensure reproducibility.

Research Applications and Case Studies

Optical Control of Neuronal Physiology

Photoswitchable this compound analogs enable unprecedented precision in manipulating GluN2B-containing NMDA receptors in diverse physiological contexts. In recombinant systems expressing GluN2B-containing NMDA receptors, uncaging of DPNB-ifenprodil with 365 nm light produces rapid and robust inhibition of receptor currents. At 1 μM concentration, UV irradiation induces significant inhibition (56 ± 2%), while increasing the concentration to 10 μM enhances this effect (83 ± 2% inhibition) [3]. This demonstrates the concentration-dependent nature of the photopharmacological effect and enables titration of receptor inhibition by varying either compound concentration or light dosage.

Beyond basic receptor characterization, these tools have been applied to study synaptic plasticity mechanisms with high spatiotemporal precision. Although the specific this compound analogs described faced challenges in effectiveness, related photopharmacological approaches to NMDA receptors have shown remarkable success. For instance, the development of LiGluNs (Light-gated GluN subunits) has enabled photoswitching of specific NMDA receptor subtypes at single dendritic spines, triggering spine-specific calcium elevation and expansion—the morphological correlate of long-term potentiation (LTP) [4]. Complementary photo-antagonism approaches can block LTP induction and prevent spine expansion, demonstrating the power of optical control for dissecting the molecular mechanisms of plasticity.

Nicotine Addiction Research

This compound has emerged as a valuable tool in addiction neuroscience, particularly in studies of cue-induced nicotine seeking. Systemic administration of this compound inhibits reinstatement of nicotine-seeking behavior in rodent models, but the precise mechanisms have been complicated by this compound's additional actions on serotonergic receptors and transporters [5]. Photopharmacological approaches could potentially resolve these mechanism questions by enabling temporally precise manipulation of GluN2B receptors during specific phases of addiction behaviors.

Intriguingly, research has revealed that the therapeutic effects of this compound in nicotine addiction models may involve both GluN2B antagonism and serotonin transporter (SERT) inhibition. When administered directly into the nucleus accumbens core, this compound blocks nicotine-seeking behavior and promotes structural changes in medium spiny neurons, characterized by a higher frequency of shorter spines [5]. However, specific knockdown of GluN2B receptors in this region does not prevent cue-induced nicotine seeking, while administration of the SSRI citalopram does inhibit reinstatement. These findings suggest that the development of photoswitchable this compound analogs with selective activity for either GluN2B or SERT could help disentangle these mechanisms through light-controlled intervention at specific times and brain locations during addiction behaviors.

Technical Considerations and Limitations

Design and Synthesis Challenges

The development of effective photoswitchable this compound analogs faces several synthetic challenges. The incorporation of photoresponsive elements must balance the need for substantial molecular transformation with maintaining binding affinity and selectivity. For caged compounds, the attachment point for the photolabile group is critical—modifications at the phenol group of this compound successfully abolished biological activity prior to uncaging, but this approach may not generalize to other drugs [3]. For photoswitchable analogs, the optimal tethering point and linker length must be determined through systematic structure-activity relationship studies, which can be resource-intensive.

Molecular modeling reveals that the this compound binding pocket presents particular challenges for photoswitchable ligand design. The pocket consists of two cavities flanking the central piperidine moiety with limited space around the aromatic ends [3]. Docking studies suggested that while linear extensions from the isopropyl core might access a narrow "tunnel" connecting the binding pocket to the solvent-exposed surface, the azobenzene-modified this compound (compound 2) may not produce effective photoswitching despite theoretical predictions [3]. This highlights the importance of empirical validation and the potential limitations of relying solely on in silico predictions for photoswitch design.

Photophysical and Biological Limitations

Several technical limitations must be considered when implementing photoswitchable this compound analogs:

  • Photostability and fatigue resistance: Repeated photoswitching can lead to photodegradation, reducing compound effectiveness over time.
  • Tissue penetration: UV and blue light wavelengths required for many photoswitches have limited tissue penetration, restricting applications in deep brain structures or in vivo preparations.
  • Phototoxicity: Prolonged exposure to UV light can damage biological tissues and alter cellular function independent of the photoswitchable compound [6].
  • Background activity: Even in the "off" state, some photoswitchable analogs may retain residual biological activity that can complicate experimental interpretation.

For the specific this compound analogs described in the literature, a significant limitation was that the azobenzene-modified this compound (compound 2) was found to be biologically inert in both trans and cis configurations, despite modeling predictions that the trans form should bind to the receptor [3]. This disparity between computational prediction and experimental outcome underscores the current empirical nature of photoswitch development and the need for improved design principles.

Visual Overview of Photoswitchable this compound Mechanisms

The following diagram illustrates the structural configurations and biological activities of caged versus photoswitchable this compound analogs:

G cluster_caged Caged this compound (DPNB-ifen) cluster_photoswitch Photoswitchable this compound (diMe-AZO-ifen) compound This compound Base Structure caged Caged Form (DPNB-ifenprodil) compound->caged trans trans Form (Potentially Active) compound->trans uncaging 365 nm UV Uncaging caged->uncaging Photolysis active Active this compound Released uncaging->active Releases active drug effect1 Biological Effect: NMDA Receptor Inhibition active->effect1 switching 360-405 nm / 460-560 nm Photoswitching trans->switching Reversible Isomerization trans->effect1 cis cis Form (Low Affinity) switching->cis effect2 Biological Effect: Reduced Inhibition cis->effect2

Diagram Title: Mechanism of Action for Caged vs. Photoswitchable this compound Analogs

This diagram illustrates the fundamental differences between the two photopharmacological strategies. The caged compound operates through an irreversible photochemical reaction that releases active this compound, while the photoswitchable analog undergoes reversible isomerization between states with differing biological activities. The caged approach provides a binary off-to-on switch, whereas the photoswitchable approach enables dynamic control that can be toggled multiple times during an experiment.

Conclusion and Future Perspectives

Photoswitchable this compound analogs represent a promising toolset for precision neuropharmacology, enabling unprecedented spatiotemporal control over GluN2B-containing NMDA receptors. While current implementations face challenges—particularly with the effectiveness of azobenzene-modified derivatives—the fundamental approaches establish important principles for future development. The successful application of caged this compound demonstrates that photochemical control of drug efficacy is achievable for compounds with confined binding sites like this compound [3].

Future directions in this field will likely focus on improving wavelength sensitivity to enable deeper tissue penetration and reduced phototoxicity, enhancing subtype selectivity through combination with genetic targeting approaches, and developing multiphoton-sensitive variants for highly localized activation in complex tissues. Additionally, the integration of photoswitchable ligands with advanced optical systems including holographic patterning and fiber photometry will expand the experimental possibilities for studying NMDA receptor function in intact neural circuits. As these tools continue to evolve, they will undoubtedly provide deeper insights into the roles of specific NMDA receptor subtypes in healthy brain function and neurological disorders, potentially paving the way for novel therapeutic strategies with unprecedented precision.

References

Comprehensive Application Notes and Protocols: Ifenprodil Dosing Regimens in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Pharmacology and Mechanism of Action

Ifenprodil is a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor with additional activity on other receptor systems. This small molecule therapeutic agent exhibits high binding specificity for the GluN2B subunit, demonstrating >200-fold selectivity over other NMDA receptor subunits [1]. The molecular mechanism involves allosteric inhibition of glutamate signaling through specific interaction with the amino terminal domain of GluN2B-containing NMDA receptors, thereby modulating downstream calcium influx and neuronal excitability [2]. This compound represents a first-in-class therapeutic approach for chronic cough conditions through its action as a centrally-acting agent that suppresses the cough reflex urge in the brain [3].

In addition to its primary mechanism, this compound exhibits multi-receptor activity, functioning as a blocker of G protein-activated inwardly rectifying potassium (GIRK) channels, which contributes to its potential efficacy in substance use disorders [4] [5]. This GIRK channel inhibition occurs through interaction with key residues in the channel structure, reducing neuronal excitability and potentially modulating reward pathways [4]. The drug also demonstrates affinity for α1-adrenergic receptors, although the clinical significance of this activity remains under investigation [5]. The pleiotropic receptor profile of this compound contributes to its diverse therapeutic applications across neurological and respiratory indications.

Table 1: this compound Pharmacological Targets and Therapeutic Implications

Molecular Target Type of Interaction Functional Effect Therapeutic Relevance
GluN2B-NMDA Receptor Allosteric antagonist Inhibits glutamate signaling; reduces Ca²⁺ influx Chronic cough treatment; neuroprotection
GIRK Channels Channel blocker Reduces neuronal excitability Substance use disorders
α1-Adrenergic Receptors Antagonist Modulates sympathetic activity Contribution to overall effect profile

Clinical Trial Dosing Regimens

This compound has been investigated in multiple clinical trials across various therapeutic areas, with dosing strategies optimized based on phase 1 pharmacokinetic studies and pharmacodynamic modeling. The dose-ranging approach has evolved through clinical development, incorporating data from receptor occupancy studies and efficacy endpoints to establish therapeutic windows. A phase 1 pharmacokinetic study demonstrated that this compound exhibits linear pharmacokinetics over the dose range of 5-15 mg following intravenous administration, with no accumulation observed upon repeated once-daily dosing for 7 days [6]. This linear pharmacokinetic profile has facilitated dose optimization in later-stage clinical trials.

Recent non-human primate receptor occupancy studies conducted in collaboration with Yale University have provided critical insights for dose selection in advanced clinical trials. These studies demonstrated dose-dependent GluN2B receptor occupancy with a calculated EC₅₀ (50% occupancy) of 0.04 mg/kg (human equivalent dose of ~20 mg) and approximately 80% receptor occupancy predicted at 0.2 mg/kg (human equivalent dose of ~80 mg) [1]. This receptor occupancy data indicates that doses between 40-80 mg TID are expected to achieve 60-80% receptor occupancy, significantly enhancing therapeutic effects compared to the 20 mg TID dose used in earlier phase 2a trials [1].

Table 2: this compound Dosing Regimens in Clinical Trials

Trial Phase/Type Indication Dosing Regimen Duration Key Efficacy Findings
Phase 2a [3] IPF-associated chronic cough 20 mg TID 12 weeks ~40% cough reduction (p=0.001)
Phase 2b (Planned) [3] Refractory chronic cough (RCC) 40 mg, 80 mg, 120 mg TID vs. placebo 12 weeks Primary endpoint: 24-hour cough frequency at 12 weeks
Randomized Controlled Trial [5] Methamphetamine use disorder 60 mg/d (20 mg TID), 120 mg/d (40 mg TID) vs. placebo 84 days No significant effect on primary outcome; improvement in emotionality problems subscale
Preclinical (Guinea Pig) [3] Cough suppression 1, 3, 10, 30 mg/kg Acute challenge 93% reduction in median cough count at 30 mg/kg (p=0.036)

Detailed Experimental Protocols

Preclinical Cough Suppression Model

The guinea pig citric acid challenge model serves as the primary preclinical assay for evaluating this compound's antitussive effects prior to human trials. The experimental workflow begins with animal preparation, where 5-9 guinea pigs per dose group are acclimatized to laboratory conditions. The dosing protocol involves intraperitoneal administration of either vehicle control or this compound at 1, 3, 10, and 30 mg/kg doses [7]. Following a 30-minute absorption period, animals are exposed to an aerosolized citric acid challenge consisting of 0.1M concentration for 10 minutes, followed immediately by 0.3M concentration for an additional 10 minutes, with a 5-minute washout period between exposures [7].

During the challenge phase, quantitative cough monitoring is performed by trained observers blinded to treatment groups. The primary endpoint is cumulative cough count, measured across exposure and washout periods. Additional parameters include cough bout frequency and respiratory rate monitoring to assess potential respiratory depression. In recent studies, the 30 mg/kg dose demonstrated 93% reduction in median cough count (p=0.036) with a clear dose-response relationship observed across all tested concentrations [3]. Importantly, measurements confirmed no respiratory depression at any dose level, distinguishing this compound from other antitussive agents like codeine and baclofen [7].

experimental_workflow cluster_1 Intervention Phase cluster_2 Assessment Phase Animal_Preparation Animal_Preparation Dosing Dosing Animal_Preparation->Dosing Group assignment (5-9 animals/group) Absorption_Period Absorption_Period Dosing->Absorption_Period This compound administration (1-30 mg/kg, i.p.) Dosing->Absorption_Period Citric_Acid_Challenge Citric_Acid_Challenge Absorption_Period->Citric_Acid_Challenge 30-minute wait Absorption_Period->Citric_Acid_Challenge Data_Collection Data_Collection Citric_Acid_Challenge->Data_Collection Aerosol exposure: 0.1M & 0.3M citric acid Analysis Analysis Data_Collection->Analysis Cough counts & bouts Respiratory rate Data_Collection->Analysis

Diagram 1: Preclinical cough suppression experimental workflow illustrating the sequential procedures from animal preparation through data analysis in the guinea pig citric acid challenge model.

Clinical Trial Protocol for Chronic Cough

The SILINDA Phase 2b trial represents the current advanced clinical development program for this compound in refractory chronic cough (RCC). This study employs a randomized, double-blind, placebo-controlled design with four parallel arms. The trial will enroll approximately 240 adult patients with diagnosed RCC, randomized in a 1:1:1:1 ratio to receive this compound 40 mg, 80 mg, or 120 mg TID, or matching placebo [3]. The treatment duration is 12 weeks, with a primary endpoint measurement at week 12. Patient recruitment is expected to begin in early 2025, with topline results anticipated by the end of 2026 [3].

The patient population includes adults with refractory chronic cough, defined as cough persisting for more than 8 weeks despite medical treatment of identified associated causes. The primary efficacy endpoint is 24-hour cough frequency measured using the VitaloJAK cough monitoring system at week 12 [3]. Key exploratory endpoints include subjective measures such as the Cough Severity Visual Analogue Scale (CS-VAS), Leicester Cough Questionnaire (LCQ), and real-time longitudinal cough monitoring [3]. The trial design incorporates a placebo run-in period to minimize placebo response and uses non-stratified randomization based on uniform efficacy observed across both low and high cough count patients in earlier trials [7].

Substance Use Disorder Trial Protocol

For methamphetamine use disorder, a randomized, double-blind, placebo-controlled, dose-ranging trial was conducted to evaluate this compound's efficacy and safety. The study employed three parallel arms (placebo, 60 mg/day, and 120 mg/day) with a 1:1:1 allocation ratio using the minimization method to balance prognostic factors including sex, DSM-5 criteria severity, and recent methamphetamine use [5]. The total intervention period was 84 days, followed by an 84-day follow-up period to assess durability of response. The study utilized Cerocral fine granules 4% (this compound tartrate) with matching placebo to maintain blinding [4].

The primary outcome measure was methamphetamine use or non-use during the 84-day administration period, comparing the 120 mg/d this compound group with placebo [5]. Secondary outcomes included days of abstinence, percentage of abstinent days, urine toxicology results, Stimulant Relapse Risk Scale (SRRS) scores, and drug craving measured by a numerical rating scale. Assessment timepoints were scheduled every 4 weeks throughout the entire 168-day study period, with safety monitoring (vital signs, laboratory tests) conducted at days 0, 28, and 84 [5]. The trial confirmed the safety profile of this compound in this patient population but did not demonstrate significant effects on the primary outcome [5].

Safety and Tolerability Profile

Across clinical trials, this compound has demonstrated a favorable safety profile with no unexpected safety signals. In the methamphetamine use disorder trial, which administered doses up to 120 mg/day for 84 days, the safety of this compound was confirmed in this patient population, with no serious adverse events attributed to the study medication [5]. The non-human primate receptor occupancy studies provided additional safety margins, indicating that doses up to 80 mg TID achieving approximately 80% receptor occupancy remain safely below levels associated with adverse events in preclinical models [1].

The preclinical toxicology profile supports the therapeutic window for this compound in chronic cough indications. The no observed adverse effect level (NOAEL) was established at 37 mg/kg based on 52-week GLP toxicology studies in rats [7]. Importantly, in guinea pig models, near-complete cough suppression (93% reduction) was achieved at 30 mg/kg, which remains below the NOAEL, defining a significant therapeutic index [3]. Additionally, respiratory function assessments confirmed no respiratory depression at any effective dose, addressing a significant concern with centrally-acting antitussive agents like codeine and baclofen [7].

Regulatory Considerations and Development Status

This compound presents a unique regulatory positioning as an approved drug in Japan and South Korea that is simultaneously considered a new chemical entity (NCE) in major global markets [7]. This status provides Seyltx with the opportunity to leverage extensive existing safety data while obtaining maximum exclusivity and intellectual property protection in new markets. The development program has incorporated U.S. FDA feedback on the Phase 2b trial design, including the three-dose arm structure and primary endpoint selection [3].

The current development timeline anticipates patient enrollment for the SILINDA Phase 2b trial in early 2025, with topline data expected by the end of 2026 [3]. Additional non-human primate receptor occupancy studies have informed dose selection for this trial, suggesting that increased doses of 40-80 mg TID are likely to significantly enhance cough suppression efficacy before receptor saturation [1]. Beyond refractory chronic cough, the company is evaluating potential expansion opportunities in additional cough hypersensitivity indications and other neuronal hypersensitization conditions where vagal afferent neuronal hypersensitivity plays a pathogenic role [7].

Conclusion

The comprehensive clinical development program for this compound demonstrates a rational dose optimization strategy spanning preclinical models through phase 2 clinical trials. The dose-dependent efficacy observed in both animal models and early human trials, coupled with the established safety profile across multiple indications, supports continued development of this novel therapeutic agent. The planned Phase 2b SILINDA trial incorporating 40 mg, 80 mg, and 120 mg TID dosing will provide critical data on the optimal risk-benefit profile for refractory chronic cough patients. Researchers should consider the therapeutic receptor occupancy targets (60-80%) and dose-linear pharmacokinetics when designing future clinical trials with this compound across potential indications.

References

Application Notes and Protocol for Intrathecal Ifenprodil in Neuropathic Pain Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Ifenprodil is a selective NR2B subunit antagonist of the NMDA receptor, which plays a critical role in central sensitization and the pathogenesis of neuropathic pain. Unlike non-selective NMDA receptor antagonists that often produce significant side effects, this compound's subunit selectivity offers a more favorable therapeutic profile for pain management [1] [2].

The molecular mechanism involves allosteric inhibition of NMDA receptors containing the NR2B subunit, which are predominantly located in the dorsal horn of the spinal cord—a key area for pain processing. Research indicates that this compound also exhibits additional properties, including inhibition of the reverse Na+/Ca2+ exchanger (NCXrev), which may contribute to its neuroprotective effects and anti-hyperalgesic properties [2]. This multi-target action makes it particularly interesting for complex neuropathic pain conditions.

Quantitative Efficacy Data Across Preclinical Pain Models

Table 1: Anti-hyperalgesic and Anti-allodynic Effects of Intrathecal this compound in Animal Models

Pain Model Species Dose Range Key Efficacy Results Additional Findings Citation
Prostaglandin E₂-induced hyperalgesia Rat Dose-related Significant anti-hyperalgesia; potentiated by ketamine This compound improved ketamine's effect more than vice versa [1]
Chronic DRG Compression (CCD) Rat Intrathecal injection Attenuated mechanical allodynia & thermal hyperalgesia Decreased NR2B subunit expression in spinal dorsal horn [3]
Painful Diabetic Neuropathy Rat 0.5 μg / 1.0 μg (7 days) Reduced formalin-induced flinching/licking (dose-dependent) Suppressed microglia activation, BDNF, & DREAM proteins [4]
Complex Regional Pain Syndrome (CPIP) Rat 100 μL of 1 mM Reversed nociceptive behaviors & altered gene expression Attenuated oxidative injury in keratinocytes [5]
Morphine-Induced Pruritus Mouse 0.1 μg Attenuated scratching behavior without impairing analgesia Prolonged morphine's analgesic effect; reduced ERK phosphorylation [6]

Table 2: Synergistic Combinations with Intrathecal this compound

Combination Agent Pain Model Experimental Finding Potential Clinical Advantage Citation
Ketamine (NMDA antagonist) Prostaglandin E₂-induced hyperalgesia (Rat) This compound significantly potentiated ketamine's anti-hyperalgesic effect Permit lower doses of each agent, reducing side effects [1]
Morphine (Opioid) Morphine-induced pruritus (Mouse) This compound (0.1 μg) attenuated scratching and prolonged analgesia Enhance opioid therapy while mitigating adverse effects [6]

Experimental Protocol: Intrathecal Administration in Rodents

Drug Preparation
  • This compound Formulation: Dissolve this compound powder in sterile normal saline or 10% DMSO for intrathecal administration [4] [6].
  • Dosing Considerations: Based on published studies, effective doses in rodents range from 0.1 μg to 1.0 μg per intrathecal injection, with higher doses typically required for neuropathic pain models compared to inflammatory pain [1] [4] [6].
  • Combination Therapies: For synergistic studies, this compound can be co-administered with NMDA antagonists (e.g., ketamine) or opioids (e.g., morphine) in the same solution [1] [6].
Intrathecal Injection Technique (Rodents)

The following protocol adapts the method described by Fairbanks (as cited in [6]) for conscious mice:

intrathecal_injection_workflow start Start Procedure step1 Restrain animal firmly but gently by pelvic girdle start->step1 step2 Identify injection site: midline between hip bones step1->step2 step3 Insert 30-gauge needle at 20-30 degree angle step2->step3 step4 Watch for tail flick reflex indicating subarachnoid placement step3->step4 step5 Inject 5 μL volume slowly over 15-30 seconds step4->step5 step6 Rotate needle before removal to prevent leakage step5->step6 step7 Return animal to cage for behavioral observation step6->step7 end Procedure Complete step7->end

Critical Technical Notes:

  • Confirmation of Correct Placement: A quick, reflexive lateral flick of the tail upon needle insertion confirms proper subarachnoid placement [6].
  • Injection Volume: Do not exceed 5 μL for mice to avoid excessive cerebrospinal fluid displacement and potential tissue damage.
  • Needle Removal: Rotating the needle before withdrawal helps prevent leakage of the injectate [6].
Pain Behavioral Assessment
  • Mechanical Allodynia: Assess using electronic von Frey apparatus to measure paw withdrawal threshold [5] [3].
  • Thermal Hyperalgesia: Evaluate using paw withdrawal thermal latency tests [3].
  • Chemical-Induced Nociception: Employ formalin test with quantification of flinching and licking behavior [4].
  • Pruritus Assessment: For opioid-induced itch studies, count scratching responses where "one scratching response was defined as the hind limb lifting towards the back and neck of the body and then returning to the floor regardless of the number of scratching strokes" [6].

Molecular Signaling and Pathways

This compound's therapeutic effects in neuropathic pain involve multiple molecular pathways as illustrated below:

ifenprodil_signaling cluster_primary Primary NMDA Receptor Modulation cluster_secondary Secondary Mechanisms This compound This compound NR2B_NMDAR NR2B-containing NMDA Receptors This compound->NR2B_NMDAR Antagonizes Microglia Spinal Microglia Activation This compound->Microglia Suppresses BDNF BDNF Expression This compound->BDNF Reduces DREAM DREAM Protein This compound->DREAM Downregulates NCXrev Reverse Na⁺/Ca²⁺ Exchanger (NCXrev) This compound->NCXrev Inhibits ERK ERK Phosphorylation This compound->ERK Decreases Calcium_Influx Pathological Ca²⁺ Influx NR2B_NMDAR->Calcium_Influx Activates Glutamate_Release Enhanced Glutamate Release in Neuropathic Pain Glutamate_Release->NR2B_NMDAR Binds Central_Sensitization Central Sensitization & Pain Maintenance Calcium_Influx->Central_Sensitization Microglia->BDNF BDNF->Central_Sensitization NCXrev->Calcium_Influx ERK->Central_Sensitization

Safety and Technical Considerations

Intrathecal Delivery Considerations

While the search results focus on preclinical research, clinical translation of intrathecal therapy requires careful consideration:

  • Device-Related Complications: Intrathecal Drug Delivery Systems (IDDS) in clinical practice carry risks including catheter-tip granuloma formation, infection, and device malfunction [7].
  • Sterility Requirements: Strict aseptic technique is mandatory during surgical implantation and refill procedures to prevent central nervous system infections [7] [8].
  • Concentration Considerations: Higher drug concentrations in intrathecal formulations may increase granuloma risk [7].
Advantageous Safety Profile

Compared to non-selective NMDA antagonists:

  • This compound demonstrates activity-dependent inhibition, preferentially targeting overactive NMDA receptors under pathological conditions while sparing normal neurotransmission [2].
  • This subunit selectivity potentially avoids psychotomimetic effects and other CNS side effects associated with pan-NMDA receptor antagonists.

Conclusion and Research Applications

Intrathecal this compound represents a promising therapeutic approach for neuropathic pain conditions, particularly through its selective action on NR2B-containing NMDA receptors and additional mechanisms including microglial modulation and NCXrev inhibition. The documented synergistic effects with ketamine and morphine suggest potential for combination therapies that could enhance efficacy while reducing individual drug dosages and associated side effects.

These application notes provide researchers with comprehensive methodological guidance for preclinical investigation of intrathecal this compound, including detailed protocols for administration, behavioral assessment, and molecular analysis. Future research directions should focus on optimizing delivery systems, exploring additional combination therapies, and investigating long-term safety profiles for clinical translation.

References

Ifenprodil poor selectivity sigma receptor solutions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Selectivity Issue

Ifenprodil is a prototypical antagonist of the NMDA receptor's GluN2B subunit but also exhibits significant affinity for alpha-1 adrenergic receptors and sigma receptor subtypes (sigma-1 and sigma-2) [1]. This promiscuity can confound experimental results, as observed biological effects might not be solely due to GluN2B blockade [1].

Solutions and Alternative Compounds

The primary strategies involve using more selective compounds for validation and developing highly specific assay conditions.

Alternative GluN2B-Selective Antagonists

For confirming that an observed effect is specifically due to GluN2B receptor blockade, the following selective antagonists are recommended. The table below summarizes key compounds, with Ro 25-6981 often being the preferred choice for in vitro studies.

Compound Key Characteristics Relative GluN2B Potency (vs. This compound) Notes on Selectivity
Ro 25-6981 "Highly potent and selective blocker" of GluN2B-containing NMDA receptors [2]. ~1.7 times more potent (lower EC₅₀) [3]. Does not potentiate NGF-induced neurite outgrowth, indicating lack of sigma-1 activity [1].
EVT-101 Potent allosteric antagonist; binds to a site overlapping with, but distinct from, this compound's [3]. ~4.5 times more potent (lower EC₅₀) [3]. Binds the "EVT-101 binding site" on the GluN1/GluN2B amino terminal domain [3].
Eliprodil Structurally related to this compound but with a different pharmacological profile [2]. Less potent than this compound [3]. Lower potency makes it less suitable as a first-choice alternative [3].
Pharmacological Validation with Sigma Receptor Antagonists

To determine if this compound's effects are mediated through sigma-1 receptors, co-application with a selective sigma-1 antagonist is a standard method.

  • Recommended Antagonist: NE-100 [1].
  • Experimental Protocol: In models like PC12 cells, the potentiation of NGF-induced neurite outgrowth by this compound is significantly attenuated by co-administration of NE-100, indicating a sigma-1 receptor-dependent effect. In contrast, a sigma-2 antagonist (e.g., SM-21) does not produce this blockade [1].
Assay Development for Selective Binding Studies

When characterizing new compounds for GluN2B affinity, a selective binding assay is crucial to avoid this compound's off-target interactions.

  • Core Principle: Use cell membranes expressing recombinant human NR1a/NR2B receptors instead of native brain tissue, which contains numerous confounding binding sites [4].
  • Key Methodological Insight: Sonication of cells during membrane preparation can increase the specific binding of the radioligand [³H]this compound to the NMDA receptor, improving the signal-to-noise ratio. The addition of polyethylenimine can reduce non-specific binding to the filter material [4].
  • Advantage: This method achieves high selectivity for the NR2B subunit's this compound binding site without requiring masking agents (e.g., GBR-12909) or performing the assay at low temperatures to minimize sigma receptor binding [4].

Experimental Workflow for Identifying Sigma-1 Mediated Effects

The following diagram illustrates a decision-making workflow to determine the primary receptor mediating this compound's effect in an experiment.

Start Observed effect of this compound Q1 Is the effect blocked by a selective GluN2B antagonist (e.g., Ro 25-6981)? Start->Q1 Q2 Is the effect blocked by a selective sigma-1 antagonist (e.g., NE-100)? Q1->Q2 No ConclusionGluN2B Conclusion: Effect is primarily mediated by GluN2B blockade. Q1->ConclusionGluN2B Yes ConclusionSigma Conclusion: Effect is primarily mediated by sigma-1 receptor. Q2->ConclusionSigma Yes ConclusionMixed Conclusion: Effect involves both GluN2B and sigma-1 receptor activity. Q2->ConclusionMixed Partially ConclusionOther Conclusion: Effect is mediated by another target (e.g., α1-adrenergic). Q2->ConclusionOther No

Frequently Asked Questions (FAQs)

Q1: If this compound is not selective, why is it still used in research? this compound is a well-characterized, prototypical compound that is often commercially available and cost-effective for initial screens. However, any findings must be confirmed with more selective tools to be conclusive.

Q2: How can I test if my compound's affinity for GluN2B is genuine and not an artifact of sigma receptor binding? Employ the selective competitive receptor binding assay using membranes from cells expressing recombinant human NR1a/NR2B receptors, as described above. This system isolates the target of interest from other mammalian binding sites [4].

Q3: Besides sigma receptors, what other off-target activities of this compound should I be aware of? this compound also has known affinity for alpha-1 adrenergic receptors [1]. Control experiments with a selective alpha-1 antagonist like prazosin can help rule out this pathway if your experimental results are ambiguous [1].

References

Improving ifenprodil metabolic stability strategies

Author: Smolecule Technical Support Team. Date: February 2026

Ifenprodil Metabolism FAQs for Researchers

  • Q1: What are the primary metabolic pathways and soft spots of this compound? The metabolism of this compound involves both Phase I and Phase II reactions [1]. The table below summarizes the key metabolic transformations and the structurally vulnerable "soft spots."

    | Metabolic Pathway | Description of Transformation | Metabolite / "Soft Spot" | | :--- | :--- | :--- | | Phase II: Glucuronidation | Conjugation of the phenol group with glucuronic acid [2] [1]. | Phenol group (Primary soft spot) | | Phase I: N-Dealkylation | Cleavage of the C-N bond, typically at the piperidine ring [1]. | Piperidine moiety | | Phase I: Aromatic Hydroxylation | Addition of a hydroxyl group to either aromatic ring [1]. | Phenyl and benzyl rings | | Phase I: Aliphatic Hydroxylation | Addition of a hydroxyl group to the piperidine ring [1]. | Piperidine moiety | | Phase II: Sulfation | Conjugation of hydroxylated metabolites with sulfate [1]. | Hydroxylated metabolites | | Phase II: Methylation | Methylation of catechol metabolites formed after hydroxylation [1]. | Catechol metabolites |

  • Q2: What is the main reason for this compound's poor metabolic stability? The phenol group is the most metabolically labile structural element [2] [1]. Glucuronidation of this phenol is a dominant clearance pathway, producing glucuronide conjugates that are rapidly excreted [2] [1]. Therefore, mitigating metabolism at this site is a primary strategy for improving half-life.

  • Q3: What are proven medicinal chemistry strategies to improve this compound's stability? Recent research highlights two key approaches:

    • Bioisosteric Replacement of the Phenol: Replacing the phenol with metabolically robust, functionally similar groups is a successful strategy. For example, indazole-based bioisosteres of this compound have been synthesized, which demonstrated higher metabolic stability and avoided glucuronidation [3].
    • Scaffold Hopping: Designing novel chemotypes that retain binding to the this compound site but have different core structures. Novel 2-pyrrolidone derivatives have been reported as negative allosteric modulators of the GluN2B receptor. These compounds target the same site but are designed for enhanced metabolic stability compared to traditional phenolic molecules like this compound [3].

Experimental Protocols for Assessing Metabolic Stability

To evaluate the success of your structural modifications, you can use the following standardized in vitro assays. The workflow for conducting these studies is summarized in the diagram below.

Start Start: Test Compound Incubation MS Liver Microsomal Stability Assay Start->MS S9 Liver S9 Fraction Stability Assay Start->S9 H Hepatocyte Stability Assay Start->H Sample Sample Aliquots at Time Points MS->Sample S9->Sample H->Sample Analyze LC-MS/MS Analysis Sample->Analyze Result Determine Half-life (t½) and Intrinsic Clearance (CLint) Analyze->Result

Protocol 1: Metabolic Stability Assay using Liver Microsomes [4]

This assay focuses on Phase I metabolism.

  • Objective: To determine the intrinsic clearance of a test compound mediated primarily by cytochrome P450 (CYP) enzymes.
  • Materials:
    • Test compound (e.g., this compound and its analogs).
    • Pooled species-specific (e.g., human, rat) liver microsomes.
    • NADPH regenerating system.
    • Phosphate buffer (e.g., 0.1 M, pH 7.4).
    • Water bath or incubator shaker at 37°C.
    • Stop solution (e.g., acetonitrile with internal standard).
    • LC-MS/MS system for analysis.
  • Method:
    • Incubation Preparation: Prepare incubation mixtures containing liver microsomes (e.g., 0.5 mg/mL), test compound (e.g., 1 µM), and phosphate buffer.
    • Pre-incubation: Pre-warm the mixtures at 37°C for 5-10 minutes.
    • Initiate Reaction: Start the reaction by adding the NADPH regenerating system.
    • Time-point Sampling: Withdraw aliquots (e.g., 50 µL) at predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
    • Stop Reaction: Immediately mix each aliquot with a stop solution to denature proteins and terminate the reaction.
    • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
  • Data Analysis:
    • Plot the natural logarithm of the percent parent remaining versus time.
    • The slope of the linear regression is the elimination rate constant (k).
    • Calculate the in vitro half-life: t₁/₂ = 0.693 / k.
    • Calculate intrinsic clearance: CLᵢₙₜ,ᵢₙ ᵥᵢₜᵣₒ = (0.693 / t₁/₂) * (Incubation Volume / Microsomal Protein).
Protocol 2: Metabolic Stability Assay using Cryopreserved Hepatocytes [5]

This assay provides a more complete picture as it contains both Phase I and Phase II enzyme systems.

  • Objective: To evaluate comprehensive hepatic metabolism in a physiologically relevant cell-based system.
  • Materials:
    • Cryopreserved hepatocytes (for suspension use).
    • Williams' Medium E or other appropriate incubation medium.
    • Test compound.
    • Orbital shaker in a 37°C, 5% CO₂ incubator.
    • Stop solution.
    • LC-MS/MS system.
  • Method:
    • Thaw Hepatocytes: Rapidly thaw cryopreserved hepatocytes and suspend in warm incubation medium. Determine cell viability (should be >80%).
    • Prepare Working Suspension: Dilute the cell suspension to a final density of 0.5 - 1.0 x 10⁶ viable cells/mL.
    • Incubation: Add the test compound to the cell suspension (final DMSO concentration ≤0.1-1%).
    • Time-point Sampling: Continuously shake the incubation plate and collect aliquots at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).
    • Stop Reaction: Add aliquots to the stop solution.
    • Analysis: Process samples and analyze via LC-MS/MS to monitor parent compound disappearance.
  • Data Analysis: Calculate half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) using the same formulas as in the microsomal assay, replacing "Microsomal Protein" with "Number of Hepatocytes."

Troubleshooting Guide for Common Experimental Issues

Issue Possible Cause Suggested Solution
No Turnover Low metabolic liability of the new analog; low enzyme activity. Verify system activity with a positive control (e.g., midazolam). Re-optimize protein/cell concentration [5].
High Variation Inconsistent cell viability; pipetting errors; protein binding. Ensure hepatocyte viability >80%. Use low-binding tips and plates. Check for nonspecific binding [5].
Atypical Kinetics Substrate inhibition or autoactivation at high concentrations. Test a wider range of substrate concentrations to build a full kinetic profile.
Complex Metabolite ID Numerous metabolites with similar fragmentation. Use high-resolution MS (HR-MS) for accurate mass determination. Perform MSⁿ analysis to elucidate fragmentation pathways [2] [1].

References

Why Does Ifenprodil Cause Cardiovascular Side Effects?

Author: Smolecule Technical Support Team. Date: February 2026

The cardiovascular side effects of ifenprodil do not stem from its intended action on its primary target. Instead, they are the result of off-target activity at other biological receptors [1] [2] [3].

The table below summarizes the key targets and associated risks:

Target Nature of Interaction Associated Risk
α1-Adrenergic Receptors Antagonist [1] [3] Hypotension (low blood pressure), dizziness, cardiovascular interactions [4] [3]
Serotonin (5-HT) Receptors Antagonist [1] [2] Contributes to overall side effect profile [2]
Sigma Receptors Binds to sigma-1 and sigma-2 receptors [3] Off-target activity, though exact clinical impact may be complex [5] [3]
Calcium Channels Antagonist [1] May contribute to cardiovascular effects [1]
hERG Channel Inhibition (for some 2nd gen compounds) [3] QTc prolongation, a serious cardiac arrhythmia risk [3]

Strategies to Reduce Cardiovascular Side Effects

The main approach to reducing these side effects has been through medicinal chemistry to develop more selective compounds [2] [3].

Molecular Redesign for Selective GluN2B Antagonists

Researchers have modified the this compound scaffold to create new compounds with high affinity for GluN2B-containing NMDA receptors but significantly reduced affinity for off-target receptors [2] [3]. The following table compares this compound with some developed analogues:

Compound Key Characteristic Improvement Over this compound
This compound Prototypical NR2B antagonist; flexible molecule [2] Baseline - high affinity for adrenergic, serotonin, and sigma receptors [2]
3-Benzazepines (e.g., rac-1, (R)-1) Conformationally restricted scaffold [2] Retained GluN2B activity; decreased affinity for non-NMDARs (adrenergic, sigma) [2]
Traxoprodil (CP-101,606) Second-generation antagonist [3] Greater selectivity for NR2B; reduced α1 adrenergic affinity (IC₅₀ = 20 µM vs. This compound's 100 nM) [3]
Ro 25-6981 Second-generation antagonist [3] Greater selectivity for NR2B over other receptor subtypes and ion channels [3]

The rationale for this strategy is visualized in the diagram below, which contrasts the promiscuous binding of the flexible this compound molecule with the targeted action of a rigid, optimized compound.

G cluster_1 This compound: Flexible Scaffold cluster_2 Optimized Compound (e.g., 3-Benzazepine) A This compound B Off-Target Receptorsα1-Adrenergic5-HTSigma A->B  High affinity C Cardiovascular Side Effects B->C D Rigid Analog E Primary TargetGluN2B-NMDAR D->E  High affinity G Off-Target Receptors D->G  Low affinity F Therapeutic EffectNeuroprotection E->F H Reduced Side Effects G->H

Schematic of the strategy to reduce this compound's side effects through molecular redesign. A rigid scaffold preserves target activity while preventing promiscuous binding. [2] [3]

Addressing hERG Channel Liability

For second-generation compounds, another critical safety assessment is screening for inhibition of the hERG potassium channel, which is linked to life-threatening arrhythmias [3]. For example, the development of Traxoprodil was ultimately terminated due to QTc prolongation (a marker of hERG liability) [3]. Subsequent research has shown that modifying or removing the basic piperidine ring can significantly reduce hERG inhibition while maintaining GluN2B antagonist activity [3].

Technical Support & Troubleshooting Guide

FAQ 1: Our lab is observing hypotensive effects in an animal model with a new this compound analog. What could be the cause?

  • Likely Cause: The most probable cause is residual antagonism at α1-adrenergic receptors [1] [3]. This is a classic off-target effect of the this compound pharmacophore.
  • Recommended Actions:
    • Binding Assay: Conduct a binding affinity assay on your new analog specifically for α1-adrenergic receptors. Compare its IC₅₀ value to that of this compound and known selective compounds like Ro 25-6981 [3].
    • Structural Check: Review the flexibility of your molecule. Introducing conformational restraints, as seen in the 3-benzazepine scaffold, can enhance selectivity for GluN2B over adrenergic receptors [2].

FAQ 2: How can we proactively screen our new compounds for cardiovascular risk beyond the primary target?

  • Essential Panel: A standard safety pharmacology panel for any this compound-derived compound should include:
    • Receptor Binding: Screen for affinity at α1-adrenergic, serotonin (5-HT), and sigma receptors [1] [2].
    • hERG Assay: Perform an in vitro hERG inhibition assay early in development to assess the risk of QTc prolongation [3].
    • Functional Cardiovascular Tests: In validated animal models, monitor blood pressure and heart rate (hemodynamics) and conduct electrocardiography (ECG) to detect QTc interval changes [3].

FAQ 3: Our compound is potent on GluN2B but shows weak hERG inhibition. Are there known chemical modifications to address this?

  • Documented Strategy: Yes. Research indicates that moving away from the classic highly basic amine (like the piperidine in traxoprodil) can reduce hERG affinity [3]. For instance, some successful compounds replace this with a less basic pyridine moiety, which decreases hERG inhibition while preserving activity on GluN2B [3].

Experimental Protocol: Assessing α1-Adrenergic Receptor Binding Affinity

This protocol provides a methodology to experimentally verify one of the most common off-target effects.

Goal: To determine the binding affinity (IC₅₀ or Kᵢ) of a test compound for the α1-adrenergic receptor and compare it to this compound.

Materials:

  • Cell membrane preparation expressing the α1-adrenergic receptor.
  • Radioligand: [³H]-Prazosin (a known α1-adrenergic antagonist).
  • Test compounds: this compound (as a reference), your novel compound(s).
  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4).
  • Glass fiber filters.
  • Cell harvester.
  • Scintillation counter.

Method:

  • Preparation: Dilute the membrane preparation and radioligand in assay buffer. Prepare a concentration series of the test compounds (e.g., from 10⁻¹² M to 10⁻⁵ M).
  • Incubation: In a 96-well plate, combine:
    • Total Binding Wells: Membranes + [³H]-Prazosin + Buffer.
    • Non-Specific Binding Wells: Membranes + [³H]-Prazosin + excess unlabeled Prazosin.
    • Test Compound Wells: Membranes + [³H]-Prazosin + various concentrations of test compound.
  • Reaction: Incubate the plate for a predetermined time (e.g., 60 minutes) at 25°C to reach binding equilibrium.
  • Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This traps the membrane-bound radioligand while washing away the free radioligand.
  • Measurement: Transfer filters to scintillation vials, add cocktail, and measure the bound radioactivity using a scintillation counter.
  • Analysis:
    • Calculate specific binding for each well: Specific Binding = Total Binding - Non-Specific Binding.
    • Plot the % of specific binding inhibited vs. the log concentration of the test compound.
    • Fit the data with a non-linear regression curve to determine the IC₅₀ value (concentration that inhibits 50% of specific radioligand binding).
    • The Kᵢ can be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of [³H]-Prazosin used, and Kᴅ is its dissociation constant.

Key Takeaways for Researchers

  • The Root Cause of this compound's cardiovascular side effects is its polypharmacology, primarily α1-adrenergic receptor blockade [1] [3].
  • The primary solution is medicinal chemistry optimization to create more rigid and selective molecules that retain high affinity for GluN2B-NMDARs but have minimal off-target interactions [2] [3].
  • Safety profiling of new compounds must include specific screening for hERG channel inhibition to avoid the QTc prolongation risk that halted previous drug candidates [3].

References

Ifenprodil Analytical Methods & Potential Interferences

Author: Smolecule Technical Support Team. Date: February 2026

Different analytical methods for ifenprodil have varying susceptibilities to interference. The table below summarizes key parameters from validated methods to guide your assay development.

Method Linear Range Matrix Sample Preparation Key Potential Interferences & Mitigation

| RP-HPLC (UV Detection) [1] | 200–4,000 ng/mL | Rat Plasma | Liquid-Liquid Extraction (Acetonitrile) | - Non-specific interference from plasma components. Mitigation: Optimized extraction and chromatographic separation (Luna Phenyl-Hexyl column).

  • Matrix effects from ion suppression/enhancement. Assessment recommended per FDA guidelines. | | LC-MS/MS [2] | 0.2–50.0 ng/mL | Human Plasma | Liquid-Liquid Extraction (Ethyl Acetate) | - Isobaric compounds. Mitigation: High specificity from MRM transitions (m/z 326.2→308.1).
  • Matrix effects (ion suppression). Mitigation: Use of a stable isotope-labeled internal standard (Urapidil IS) to compensate. |

Troubleshooting Guide: Matrix Effects & Interference

Here are common issues, their likely causes, and solutions, synthesized from general bioanalytical best practices [3] [4] [5].

Problem Symptom Potential Cause Troubleshooting & Resolution Steps

| Inconsistent accuracy or precision; signal fluctuation. | Matrix Effects (Ion suppression/enhancement from plasma components like phospholipids, salts). | 1. Perform a post-column infusion experiment [4] to visualize suppression/enhancement zones. 2. Modify the chromatographic method to shift the analyte's retention time away from the suppression zone. 3. Improve sample clean-up (e.g., optimize LLE or switch to Solid-Phase Extraction). 4. Use a stable isotope-labeled internal standard (SIS) that co-elutes with the analyte to correct for suppression [4]. | | Poor recovery; low or erratic analyte signal. | Inefficient Sample Preparation or Analyte Degradation. | 1. Re-optimize extraction solvent (type, volume, pH). For this compound, LLE with Acetonitrile [1] or Ethyl Acetate [2] has been successfully used. 2. Ensure proper handling: Check stability of this compound in matrix under storage and preparation conditions (e.g., pH, temperature). | | High background noise or signal in blanks. | Contaminated reagents or carryover. | 1. Use high-purity reagents (HPLC/MS-grade). 2. Implement and optimize wash steps in the autosampler and LC system. 3. Check for instrument carryover by injecting blank samples after high-concentration calibrators. | | Non-linearity or inaccurate results at high concentrations. | Hook Effect (rare in LC-MS/MS but possible in immunoassays) or detector saturation. | 1. Dilute and re-analyze the sample. If the result is linear, the issue was over-concentration. 2. For immunoassays, this is a known issue [5]. Ensure the assay's dynamic range is appropriate for the expected concentrations. |

Experimental Protocols for Diagnosis

Here are detailed methodologies for key experiments to diagnose matrix effects in your assay.

Protocol 1: Post-Column Infusion for Matrix Effect Visualization

This qualitative experiment helps you "see" ion suppression/enhancement zones in your chromatographic run [4].

  • Preparation: Set up the LC-MS/MS system with your analytical method.
  • Infusion Solution: Prepare a solution of this compound (and its IS, if possible) at a concentration that produces a stable, moderate signal.
  • Infusion Setup: Using a T-connector, continuously infuse this solution post-column into the MS source at a constant flow rate (e.g., 10 µL/min).
  • Blank Injection: Inject a blank, extracted plasma sample (from multiple sources) and start the LC gradient.
  • Data Analysis: Monitor the MRM channel for this compound. A steady signal indicates no matrix effect. Dip(s) in the baseline indicate ion suppression, while peak(s) indicate ion enhancement. Note the retention times of these regions.
  • Solution: Modify your LC gradient to move the retention time of this compound away from the major suppression/enhancement zones identified.

The workflow below outlines this process.

Start Start Post-Column Infusion Infuse Continuously infuse this compound post-column Start->Infuse Inject Inject extracted blank plasma matrix Infuse->Inject Run Run LC Gradient Inject->Run Monitor Monitor MRM Signal Run->Monitor Analyze Analyze Signal Trace Monitor->Analyze Stable Stable Signal? Analyze->Stable Dip Dip in Signal (Ion Suppression Zone) Stable->Dip No Modify Modify LC Method to move analyte RT Stable->Modify Yes Dip->Modify Peak Peak in Signal (Ion Enhancement Zone) Peak->Modify

Protocol 2: Quantitative Matrix Effect Assessment

This experiment provides a numerical value (% Matrix Factor) for the ion suppression/enhancement [4].

  • Preparation: Prepare two sets of samples in six replicates each.
    • Set A (Neat Solution): Spike this compound at Low and High QC concentrations into a clean solution (e.g., mobile phase). This represents 100% recovery.
    • Set B (Post-Extraction Spiked): Take the eluate from extracted blank plasma from at least six different sources. Spike this compound at the same concentrations as Set A.
  • Analysis: Analyze all samples and record the peak areas for this compound and the IS.
  • Calculation: Calculate the Matrix Factor (MF) for each source.
    • MF (%) = (Peak Area of Set B / Peak Area of Set A) × 100
    • An MF < 100% indicates ion suppression; >100% indicates enhancement.
  • Acceptance: A consistent MF with a %CV < 15% is generally acceptable, indicating that the internal standard effectively compensates for the matrix effect, even if suppression exists [4].

The workflow below illustrates the experimental setup for this assessment.

Start Start Matrix Effect Assessment PrepA Prepare Set A (Neat Solution): Spike analyte into mobile phase Start->PrepA PrepB Prepare Set B (Post-Extraction): Spike analyte into extracted blank plasma (6 sources) Start->PrepB Analyze Analyze All Samples by LC-MS/MS PrepA->Analyze PrepB->Analyze Calculate Calculate Matrix Factor (MF): MF = (Peak Area B / Peak Area A) x 100 Analyze->Calculate Interpret Interpret Result Calculate->Interpret Suppress MF < 100% Ion Suppression Interpret->Suppress Enhance MF > 100% Ion Enhancement Interpret->Enhance Normal MF ≈ 100% Minimal Effect Interpret->Normal

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in an this compound LC-MS/MS assay? The most common sources are matrix effects (ion suppression from phospholipids or other plasma components) and isobaric compounds that share the same precursor/product ion masses but are not separated chromatography. Using a stable isotope-labeled internal standard and optimizing chromatographic separation are the best defenses [4].

Q2: How can I improve the selectivity of my this compound HPLC-UV method? Selectivity can be improved by optimizing the sample cleanup (e.g., liquid-liquid extraction) [1] and fine-tuning the chromatographic conditions (column chemistry, mobile phase pH and composition, and gradient profile) to achieve baseline separation of this compound from endogenous plasma components [1] [4].

Q3: My assay performance is fine in buffer but inconsistent in plasma. What should I do first? This is a classic sign of matrix interference. Your first step should be to perform a post-column infusion experiment (Protocol 1 above) to identify if and when ion suppression/enhancement occurs during your chromatographic run [4].

References

Temperature Considerations for Ifenprodil Binding Assays

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from the search results regarding assay temperature.

Temperature Reported Use / Effect Key Findings / Rationale Source
~4°C Recommended for improved selectivity Preferentially promotes ifenprodil binding to GluN1/2B NMDARs over sigma-1 receptors; addresses a major off-target interaction. [1]
Room Temperature Commonly used in practice Multiple electrophysiology and binding studies incubate at "room temperature" (approx. 18-24°C or 21-25°C). [2] [1] [3]
25°C Used in competitive binding studies Explicitly used in a study comparing the performance of [3H]OF-NB1 and [3H]this compound. [1]
30°C Used in radioligand assay optimization Identified as the optimum temperature for a different radioligand ([3H]-flumazenil) in a rat cortical membrane preparation. [4]
37°C Physiological temperature Real-time binding studies on living cells note that internalization and degradation can occur, complicating measurements. [5]

Experimental Protocol Guidance

Based on the literature, here is a generalized protocol for conducting a radioligand binding assay with this compound, focusing on the critical temperature-dependent steps.

Start Start Assay Setup A Membrane Preparation Homogenize tissue in ice-cold buffer Centrifuge and resuspend pellets Start->A B Incubation Setup Add membrane protein, radioligand, and test compound to buffer A->B C Critical Step: Choose Temperature - 4°C for GluN2B Selectivity - Room Temp for Standard Binding B->C D Incubate to Equilibrium Duration depends on temperature (e.g., 35 min at 30°C for other ligands) C->D E Separation & Measurement Centrifuge to separate bound/free Measure pellet radioactivity D->E F Data Analysis Determine KD, Bmax, and Ki values E->F

Key Steps and Notes:

  • Membrane Preparation: Cortical or forebrain membranes from rats are a common source of GluN2B-containing NMDARs. Tissues are typically homogenized in ice-cold buffer (e.g., Tris-HCl, pH 7.4) and centrifuged multiple times. The final pellet is resuspended in assay buffer, and the protein concentration is determined [4] [1].
  • Incubation Setup: The assay mixture includes:
    • A defined amount of membrane protein (e.g., 100 μg).
    • The radioligand ([³H]this compound or another tracer).
    • A buffer like Tris-HCl (50 mM, pH 7.4).
    • For competitive binding assays, increasing concentrations of the unlabeled test compound are added.
  • Choosing the Temperature: This is your key decision point.
    • For maximum selectivity for GluN2B over sigma receptors, the literature suggests performing the assay at 4°C [1].
    • For general binding studies, many published experiments are conducted at room temperature (approx. 21-25°C) [2] [3].
    • Note that lower temperatures will significantly slow the kinetics, requiring a longer incubation time to reach equilibrium [5].
  • Incubation Time: The incubation should last until binding reaches equilibrium. One radioligand assay protocol for brain membranes used a 35-minute incubation [4]. You must determine the optimal time for your specific conditions.
  • Separation and Measurement: The bound and free radioligand are separated, typically by rapid vacuum filtration or centrifugation. The amount of radiolabel in the bound fraction is then measured by liquid scintillation counting [4].
  • Data Analysis: Specific binding is calculated (Total Binding - Nonspecific Binding). Data can be analyzed to generate saturation curves (for Bₘₐₓ and KD) or competition curves (for IC₅₀ and Kᵢ values) [4].

Frequently Asked Questions

  • Why is temperature so critical for this compound binding assays? Temperature affects both the kinetics (on/off rates) and thermodynamics (affinity) of ligand-receptor interactions. For this compound, it is particularly crucial because it influences subunit selectivity. Lower temperatures (e.g., 4°C) appear to favor the binding conformation for the GluN2B subunit of the NMDA receptor while reducing affinity for off-targets like sigma-1 receptors [1].

  • What is the main drawback of running the assay at 4°C? The primary drawback is that binding kinetics are much slower at lower temperatures. This means the incubation time required to reach equilibrium will be substantially longer, potentially increasing the total assay time from less than an hour to several hours [5].

  • [³H]this compound shows high non-specific binding in my assay. What can I do? This is a known issue, as this compound has appreciable affinity for other targets like sigma and adrenergic receptors [3]. To address this:

    • Confirm the Temperature: Ensure you are using a low temperature (4°C) to maximize GluN2B selectivity [1].
    • Use a Selective Blocker: Include a high concentration of a selective sigma receptor antagonist (e.g., BD-1063) in your assay buffer to block these off-target sites and get a clearer signal for NMDAR binding.
    • Consider a Newer Radioligand: Research has moved towards more selective compounds like [³H]OF-NB1, which was developed specifically to overcome this compound's lack of selectivity [1].

References

Ifenprodil off-target activity α1-adrenergic receptor

Author: Smolecule Technical Support Team. Date: February 2026

Ifenprodil's Receptor Affinity Profile

This compound interacts with several receptors, which can complicate the interpretation of experimental results. The following table summarizes its key known targets:

Receptor Target Affinity/Activity of this compound Role & Experimental Implications
NR2B-NMDAR [1] [2] High potency and selectivity [1] Primary intended target; mediates central nervous system excitatory synaptic transmission and neuroprotection [3].
α1-adrenergic receptor [4] Potent activity [4] A primary off-target effect; can confound results in systems where adrenergic signaling is present [5] [4].
Sigma-1 receptor [5] Binds as an agonist [5] Another major off-target; activation can potentiate neurite outgrowth and impact neuronal plasticity independently of NMDAR blockade [5].
Sigma-2 receptor [5] Binds, but functional role in differentiation is minimal [5] Its binding may not contribute significantly to the neurite outgrowth effects seen in models like PC12 cells [5].
Na+/Ca2+ Exchanger (NCXrev) [3] Inhibits activity [3] This off-target ion channel modulation may contribute to this compound's neuroprotective effects against calcium dysregulation [3].

A central concept for troubleshooting is that This compound's effects in a biological system are often the result of the integrated signaling from multiple of these receptors, not just the blockade of NR2B-NMDARs [5] [3].

Troubleshooting Guide: FAQs & Protocols

Here are answers to common questions and detailed protocols to help you confirm and control for this compound's off-target activities.

Frequently Asked Questions
  • Q1: How can I confirm that an observed effect of this compound is mediated through NR2B-NMDAR blockade and not its other targets? A: The most direct approach is to use a more selective NR2B-NMDAR antagonist, such as Ro 25-6981 or Co 101244 [3]. If your experimental effect is specific to NR2B-NMDAR blockade, these selective agents should replicate this compound's results. If the effect is not reproduced, it is likely mediated by one of this compound's off-target receptors [5] [3].

  • Q2: I am studying neurite outgrowth or neuronal differentiation. How do I manage this compound's off-target effects in this context? A: Research indicates that this compound's potentiation of NGF-induced neurite outgrowth in PC12 cells is mediated by its agonist activity at the sigma-1 receptor, not by NR2B-NMDAR blockade or α1-adrenergic receptor antagonism [5]. You can confirm this mechanism in your system by using the selective sigma-1 receptor antagonist NE-100, which should block this compound's effect [5].

  • Q3: Is there a chemical strategy to separate this compound's NMDA antagonist activity from its α1-adrenergic activity? A: Yes. Studies on the structure-activity relationship of this compound compounds indicate that selecting the threo relative stereochemistry can help separate NMDA receptor antagonism from α1-adrenergic receptor activity [4]. Furthermore, certain fluorinated derivatives with this stereochemistry have been shown to be more potent and substantially more selective for the NMDA receptor [4].

Key Experimental Protocols

1. Protocol: Confirming NR2B-NMDAR Specificity with a Selective Antagonist

This experiment tests whether an observed neuroprotective or pharmacological effect is specifically due to NR2B-NMDAR inhibition.

  • Application: Differentiating NR2B-NMDAR effects from off-target effects.
  • Mechanism: Competitive inhibition at the this compound binding site on the NR2B subunit without significant affinity for α1-adrenergic or sigma-1 receptors [5] [3].
  • Key Control: Compare the effects of this compound with those of Ro 25-6981.
  • Procedure:
    • Cell Treatment: Treat your cellular model (e.g., primary cortical or hippocampal neurons) under the desired experimental condition (e.g., glutamate challenge for neuroprotection).
    • Antagonist Application: Apply the following in separate experimental groups:
      • Group 1: this compound (e.g., 10 µM)
      • Group 2: Ro 25-6981 (e.g., 10 µM) [5] [3]
      • Group 3: Vehicle control (e.g., DMSO)
    • Outcome Measurement: Quantify the relevant endpoint (e.g., cell viability via LDH assay, calcium imaging, or neurite outgrowth).
    • Interpretation: If both this compound and Ro 25-6981 produce statistically similar effects, the result is consistent with an NR2B-NMDAR-specific mechanism. If this compound has an effect but Ro 25-6981 does not, the effect is likely mediated by an off-target of this compound [5].

2. Protocol: Validating Sigma-1 Receptor Involvement

This protocol determines if this compound's effects are mediated through sigma-1 receptor agonism.

  • Application: Essential for studies on neuronal plasticity, differentiation, and survival where sigma-1 receptors play a key role [5].
  • Mechanism: this compound acts as a sigma-1 receptor agonist, potentiating NGF-induced signaling through IP3 receptors and modulating intracellular calcium [5].
  • Key Control: Use a selective sigma-1 receptor antagonist to block this compound's effect.
  • Procedure:
    • Cell Model: Use a model responsive to sigma-1 receptors, such as PC12 cells or primary neurons.
    • Pharmacological Blockade: Apply the following:
      • Group 1: this compound (e.g., 10 µM) alone [5]
      • Group 2: this compound (10 µM) + NE-100 (1 µM, a selective sigma-1 antagonist) [5]
      • Group 3: NE-100 (1 µM) alone [5]
      • Group 4: Vehicle control.
    • Stimulation & Measurement: Stimulate with a low dose of NGF (e.g., 2.5 ng/ml) and quantify neurite outgrowth after several days (e.g., 4 days) by measuring the number of cells with neurites or via immunocytochemistry for markers like MAP-2 or GAP-43 [5].
    • Interpretation: A significant reduction in this compound's effect by co-application with NE-100 confirms a sigma-1 receptor-dependent mechanism [5].

Signaling Pathways & Experimental Workflow

To help visualize the integrated signaling and experimental strategies discussed, the following diagrams map out the key relationships and workflows.

ifenprodil_mechanisms cluster_targets This compound Molecular Targets cluster_effects Observed Phenomena This compound This compound NR2B NR2B-NMDAR This compound->NR2B Antagonizes Alpha1 α1-Adrenergic R This compound->Alpha1 Antagonizes Sigma1 Sigma-1 R This compound->Sigma1 Agonizes NCXrev NCXrev This compound->NCXrev Inhibits Neuroprot Neuroprotection (vs. excitotoxicity) NR2B->Neuroprot Apoptosis Induced Apoptosis (in developing neurons) NR2B->Apoptosis Alpha1->Neuroprot (Potential Confounder) Sigma1->Neuroprot NeuriteOut Neurite Outgrowth (via NGF) Sigma1->NeuriteOut NCXrev->Neuroprot CaDysreg Prevention of Ca²⁺ Dysregulation NCXrev->CaDysreg

Diagram 1: Integrated Mechanisms of this compound. This map illustrates how this compound's action on multiple molecular targets can converge on or explain different experimental phenomena. Solid lines represent well-supported primary mechanisms, while dashed lines indicate more complex or context-dependent relationships.

troubleshooting_flow Start Observed Effect with this compound Q1 Effect reproduced by Ro 25-6981? Start->Q1 Q2 Effect blocked by sigma-1 antagonist NE-100? Q1->Q2 No NMDAR Effect likely mediated by NR2B-NMDAR inhibition Q1->NMDAR Yes Q3 Studying Ca²⁺ dysregulation in 'older' neurons? Q2->Q3 No Sigma1R Effect likely mediated by Sigma-1 receptor Q2->Sigma1R Yes Complex Complex mechanism. Inhibition of both NR2A/NR2B & NCXrev may be needed. Q3->Complex Yes OffTarget Investigate other off-targets (e.g., α1) Q3->OffTarget No

Diagram 2: Experimental Troubleshooting Workflow. This decision tree provides a logical path to identify the primary mechanism behind an experimental effect observed with this compound. Following the "Yes" or "No" answers will guide you toward the most likely explanation.

Key Takeaways for Experimental Design

  • Do not assume this compound's effects are solely due to NR2B-NMDAR blockade. Always consider its polypharmacology [5] [3] [4].
  • Use selective controls. Incorporate Ro 25-6981 to confirm NR2B-NMDAR involvement and NE-100 to rule out sigma-1 receptor participation [5] [3].
  • Context matters. The contribution of different targets (e.g., NR2A vs. NR2B, NMDAR vs. NCXrev) can depend on your experimental model, such as the age and type of neurons used [3] [6].

References

Ifenprodil Metabolism & Glucuronidation: Key Facts

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative data on ifenprodil's primary metabolic pathway.

Aspect Detail
Major Metabolic Liability Phenolic hydroxyl group [1] [2]
Primary Metabolic Reaction Phase II Glucuronidation to form O-glucuronide metabolites [1] [2]
Main Metabolites Identified Two isomeric O-glucuronides (compounds 7 and 8) [1]
Stability of O-Glucuronide Rapid hydrolysis in human feces with a short half-life (0.5-0.6 hours) [3]
Other Metabolic Pathways Phase I: N-dealkylation, aromatic and aliphatic hydroxylation [2]. Phase II: Sulfation and methylation [2].

Experimental Protocols & Troubleshooting

Metabolite Identification via LC-MSⁿ

This protocol is adapted from in vitro and in vivo metabolism studies [1] [2].

  • Sample Preparation

    • In vitro Incubation: Incubate this compound with rat liver microsomes and co-factors (e.g., UDPGA for glucuronidation, NADPH for Phase I reactions) to generate metabolites [1] [2].
    • In vivo Sample Collection: Administer this compound to a rat model and collect urine for analysis of excreted metabolites [1].
  • LC-MSⁿ Analysis

    • Chromatography: Use a suitable LC system to separate metabolites. Monitor Total Ion Current (TIC) and Extracted Ion Current (EIC) chromatograms [1].
    • Mass Spectrometry: Perform tandem mass spectrometry (MSⁿ) to fragment the precursor ion of this compound (m/z 326.3 for [M+H]⁺) and its metabolites. Key fragments for this compound include m/z 308.2 (loss of H₂O) and m/z 188.1 (benzylpiperidine moiety) [2].
    • Metabolite Identification: Look for mass shifts consistent with glucuronidation (+176 Da). The produced glucuronides are isomeric and can be separated and identified by their specific retention times and fragmentation patterns [1].
Assessing Glucuronide Stability

This protocol is based on experiments evaluating the hydrolysis of glucuronides in biological matrices [3].

  • Stability in Feces Homogenate

    • Incubation: Incubate the synthesized this compound O-glucuronide with pooled human feces homogenate.
    • Control: Run parallel experiments with β-glucuronidase inhibitors (e.g., saccharic acid 1,4-lactone) to confirm that hydrolysis is enzyme-mediated [3].
    • Sampling: Take samples at various time points (e.g., 0, 0.5, 1, 2, 4 hours).
    • Analysis: Use LC-MS to quantify the remaining glucuronide and the appearance of the parent this compound drug. Calculate the half-life of the glucuronide [3].
  • pH Stability

    • Prepare aqueous solutions of the this compound O-glucuronide at different pH levels (e.g., 1.5 to 12.0).
    • Incubate at a controlled temperature and analyze samples over time to check for hydrolysis. This compound O-glucuronide is expected to be stable across a wide pH range, with hydrolysis primarily being an enzymatic process [3].

Frequently Asked Questions (FAQs)

Q1: Why is glucuronidation a major problem for this compound development? Glucuronidation is a primary clearance pathway for this compound, contributing to its fast biotransformation and consequently low bioavailability and short duration of action. This limits its therapeutic potential as a neuroprotective agent [1] [2].

Q2: I've detected parent this compound in fecal samples. Does this mean the drug was not absorbed? Not necessarily. The parent drug found in feces, particularly in later collection pools (after 24 hours), may originate from the hydrolysis of O-glucuronide metabolites in the intestine rather than from unabsorbed drug. It is recommended to perform metabolite profiling on both early (0-24h) and late (>24h) fecal pools to distinguish the source [3].

Q3: What are the strategic approaches to overcome this compound's metabolic limitations? Research efforts focus on designing structurally modified analogs or new chemotypes that retain high affinity for the GluN2B receptor but have improved metabolic stability. Strategies include:

  • Blocking the metabolically labile phenol group or replacing it with bioisosteres that are not susceptible to glucuronidation [4].
  • Developing novel scaffolds (e.g., 2-pyrrolidone derivatives, indazole bioisosteres) that target the this compound binding site but demonstrate higher metabolic stability and avoid glucuronidation [4].

Experimental Workflow and Metabolic Pathway

The diagram below summarizes the key metabolic pathway of this compound and the main experimental steps for its investigation.

ifenprodil_metabolism cluster_protocol Key Experimental Analyses This compound This compound Phase I Metabolism Phase I Metabolism This compound->Phase I Metabolism N-dealkylation Hydroxylation Phase II: Glucuronidation Phase II: Glucuronidation This compound->Phase II: Glucuronidation UDPGA Hydroxylated Metabolites Hydroxylated Metabolites Phase I Metabolism->Hydroxylated Metabolites Hydroxylated Metabolites->Phase II: Glucuronidation This compound O-Glucuronide This compound O-Glucuronide Phase II: Glucuronidation->this compound O-Glucuronide Main Pathway Rapid Hydrolysis Rapid Hydrolysis This compound O-Glucuronide->Rapid Hydrolysis In Feces β-Glucuronidase Parent Drug (this compound) Parent Drug (this compound) Rapid Hydrolysis->Parent Drug (this compound) LC-MSⁿ Analysis LC-MSⁿ Analysis Identify & Characterize Metabolites Identify & Characterize Metabolites LC-MSⁿ Analysis->Identify & Characterize Metabolites Glucuronide Stability Assay Glucuronide Stability Assay Measure Half-life in Feces Measure Half-life in Feces Glucuronide Stability Assay->Measure Half-life in Feces

References

Ifenprodil hERG channel inhibition mitigation

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Ifenprodil & hERG Channel Inhibition

  • What is the core hERG-related risk with this compound? this compound inhibits the hERG potassium channel, which is crucial for cardiac action potential repolarization. This blockade can prolong the QT interval on an electrocardiogram, increasing the risk of a fatal arrhythmia known as Torsades de Pointes (TdP) [1] [2]. This is a known off-target liability of the compound.

  • What is the evidence that this compound directly blocks the hERG channel? Patch-clamp experiments on rabbit Purkinje fibers and cells expressing the hERG channel have shown that this compound, along with other sigma-2 receptor agonists, reduces hERG K+ currents and prolongs action potential duration. Importantly, these effects were not antagonized by a selective sigma-2 receptor antagonist, suggesting a direct interaction with the hERG channel itself rather than a solely receptor-mediated effect [1].

  • Beyond hERG, does this compound affect other cardiac ion channels? Yes, this compound is also a potent inhibitor of G protein-activated inwardly rectifying K+ (GIRK) channels. Studies in Xenopus oocytes showed it reversibly reduces basal currents through GIRK channels at submicromolar concentrations. This effect on other cardiac channels may contribute to its overall electrophysiological profile [3].

  • What are the modern strategies for mitigating hERG liability in drug candidates? Modern strategies extend beyond simply reducing lipophilicity and basicity. A key advanced concept is differentiating between trappable and non-trappable hERG inhibitors.

    • Trappable inhibitors remain bound to the hERG channel when it closes, leading to drug accumulation and a higher arrhythmia risk.
    • Non-trappable inhibitors are expelled as the channel closes, preventing accumulation and presenting a lower cardiac safety risk. This distinction can be experimentally characterized in patch-clamp assays and provides critical guidance for structural optimization [4].

Experimental Data & Mitigation Strategies

Table 1: Experimental Evidence of this compound's Ion Channel Effects

Ion Channel Experimental Model Key Finding Significance / Proposed Mechanism
hERG (Kv11.1) Rabbit Purkinje fibers; HERG-transfected COS-7 cells [1] Reduces hERG K+ currents; prolongs action potential duration [1] Direct channel blockade; antiarrhythmic properties but with pro-arrhythmic risk (TdP) [1]
GIRK (Kir3) Xenopus oocytes expressing GIRK subunits [3] Reversibly inhibits basal GIRK currents concentration-dependently [3] Action from the extracellular side; may contribute to therapeutic and side effects [3]
NMDA Receptor Xenopus oocytes expressing NR1A/NR2B subunits [5] High-affinity non-competitive antagonist (IC₅₀ = 0.34 µM) [5] High selectivity for GluN2B-containing NMDA receptors; part of its primary therapeutic mechanism

Table 2: Strategies for Mitigating hERG Liability

Strategy Category Description Example
Metabolite Optimization Identify active metabolites with reduced hERG activity. The antihistamine Terfenadine (hERG blocker) was replaced by its metabolite Fexofenadine (non-hERG blocking). This is a classic success story [4].
Trappability Assessment Differentiate between trappable and non-trappable inhibition in patch-clamp assays. Prioritize compounds characterized as non-trappable inhibitors, as they are expelled from the channel upon closing and pose a lower cardiac risk [4].
In Silico Screening Use AI/ML models to predict hERG blockade early in discovery, before synthesis. Machine learning models (e.g., XGBoost, Deep Neural Networks) can screen compound libraries like DrugBank to flag potential hERG blockers with high accuracy [2] [6].

Experimental Protocols & Workflows

1. Patch-Clamp Protocol for Assessing hERG Blockade

  • Objective: To directly measure the effect of a compound on hERG potassium currents.
  • Key Steps:
    • Cell Preparation: Use a cell line expressing the hERG channel (e.g., HERG-transfected COS-7 cells, HEK-293 cells) [1].
    • Electrophysiology: Perform whole-cell patch-clamp recordings. The cell is voltage-clamped, typically at -70 mV to -80 mV [1] [5].
    • Current Elicitation: Apply a voltage protocol to activate and inactivate hERG channels. A common step is a depolarizing pulse to +20 mV, followed by a repolarizing pulse to -50 mV to elicit the characteristic tail current [1].
    • Compound Application: Perfuse the cell with a solution containing this compound (or vehicle control). Test a range of concentrations (e.g., from nanomolar to micromolar) to establish a dose-response curve [1] [5].
    • Data Analysis: Measure the amplitude of the tail current before and after drug application. The percentage reduction in current amplitude at each concentration is used to calculate the IC₅₀ value [1].

The following diagram illustrates the logical workflow for evaluating and mitigating hERG risk in a drug discovery program.

Start Early-Stage Compound InSilico In Silico Screening Start->InSilico InVitro In Vitro Assays InSilico->InVitro Promising candidates Assess Risk Assessment InVitro->Assess Experimental data Mitigate Mitigate & Optimize Assess->Mitigate High risk identified Success Reduced hERG Risk Assess->Success Low risk confirmed Mitigate->InSilico New analogs

2. In Vivo Electrocardiogram (ECG) Telemetry Protocol

  • Objective: To translate in vitro hERG findings to an integrated physiological system and assess effects on cardiac repolarization (QT interval).
  • Key Steps:
    • Animal Model: Use conscious, freely moving animals instrumented with telemetry devices (e.g., dogs, non-human primates) [7].
    • Dosing: Administer this compound via a relevant route (e.g., intravenous, oral). Include a control group and test multiple doses.
    • ECG Recording: Continuously record ECG signals before, during, and after compound administration. Focus on capturing data at peak plasma concentrations (Cmax) [7].
    • Data Analysis: Measure the QT interval and apply a correction factor for heart rate (QTc). Statistically compare the QTc interval in treated vs. control animals to identify significant prolongation [7].
    • Safety Margin: Calculate the safety margin by comparing the plasma exposure at which no QTc effect is observed (NOEL) to the predicted therapeutic exposure in humans [7].

Troubleshooting Guide

  • Unexpectedly high hERG inhibition in a new analog:

    • Check: The compound's lipophilicity (cLogP) and pKa. High lipophilicity and a basic center are common features of hERG blockers. Consult your in silico model predictions [2] [6].
    • Action: Re-optimize the structure to reduce these properties while maintaining target potency. Consider introducing ionizable groups or reducing hydrophobic bulk.
  • Discrepancy between strong in vitro hERG blockade and no QTc effect in vivo:

    • Investigate: Protein binding, plasma exposure, and the formation of active metabolites. A compound may be highly bound to plasma proteins, reducing free concentration available to block the channel in the heart [7].
    • Action: Ensure you are comparing free (unbound) drug concentrations between in vitro assays and in vivo plasma levels. Also, characterize the compound as trappable vs. non-trappable, as non-trappable inhibitors may show lower risk in vivo [4].
  • Inconclusive results from a single in vitro assay:

    • Action: Do not rely on a single assay. Follow a comprehensive testing cascade as shown in the workflow above. Use a combination of high-throughput fluorescence assays, patch-clamp (the gold standard), and in vivo telemetry to build a complete risk assessment profile [2] [7].

References

Frequently Asked Questions (FAQs) for Ifenprodil Research

Author: Smolecule Technical Support Team. Date: February 2026

Question Category Specific Question Evidence-Based Answer & Key Considerations
Preclinical Design What is a key efficacy endpoint for in vivo cough models? Cumulative cough count reduction; achieve >90% suppression in Guinea pigs with 30 mg/kg (i.p.) below NOAEL (37 mg/kg) [1].
Preclinical Design How to mitigate respiratory depression risk? Ifenprodil demonstrated no respiratory depression at efficacious doses (vs. codeine/baclofen) [1]. Monitor basal respiratory rates.
Clinical Translation What are common clinical dosing regimens? RCC (Phase 2b): 40, 80, 120 mg TID (oral) [1]. Methamphetamine Dependence: 60 mg/day or 120 mg/day (oral) [2].
Clinical Translation What are recommended primary clinical endpoints? Refractory Chronic Cough (RCC): 24-hour cough frequency (VitaloJAK monitor) [1]. Substance Use Disorder: Abstinence, craving scales (NRS), relapse risk (SRRS) [2].
Safety & Tolerability What is the known safety profile? Clinical data confirms safety in patients for up to 84 days; lacks serious AEs of non-selective NMDA blockers [2]. No accumulation upon repeated administration [3].
Bioanalysis What techniques quantify this compound in plasma? LC-MS/MS: LLOQ of 0.2 ng/mL, linear 0.2-50 ng/mL in human plasma [3]. RP-HPLC: LLOQ of 200 ng/mL, linear 200-4000 ng/mL in rat plasma [4].

Experimental Protocols & Methodologies

1. Preclinical In Vivo Efficacy Model (Refractory Chronic Cough) This Guinea pig model protocol is based on the study that demonstrated near-complete cough suppression [1].

  • Animals: 5-9 Guinea pigs per dose group.
  • Dosing: Test article (e.g., this compound) or vehicle control administered via intraperitoneal (i.p.) injection.
  • Challenge: 30 minutes post-dosing, expose animals to an aerosolized citric acid challenge (e.g., 0.1M for 10 min, followed after 5 min by 0.3M for 10 min).
  • Measurement: Manually or automatically count cumulative coughs and cough bouts during the exposure and a subsequent washout period (e.g., 5 minutes).
  • Data Analysis: Compare median cough bouts and cough counts across dose groups using appropriate statistical tests (e.g., ANOVA). Significant reductions (p<0.05) indicate efficacy [1].

2. Clinical Trial Design for Dose-Ranging (Refractory Chronic Cough) The SILINDA Phase 2b trial provides a robust design template for clinical dose-finding [1].

  • Population: ~240 adults with Refractory Chronic Cough (RCC).
  • Design: Randomized, placebo-controlled, parallel-group (1:1:1:1).
  • Intervention Arms: Placebo, 40 mg TID, 80 mg TID, and 120 mg TID of this compound.
  • Treatment Duration: 12 weeks.
  • Primary Endpoint: Change from baseline in 24-hour cough frequency, measured using the VitaloJAK cough monitoring system.
  • Key Secondary Endpoints: Patient-reported outcomes like Cough Severity Visual Analogue Scale (CS-VAS) and Leicester Cough Questionnaire (LCQ) [1].

3. Bioanalytical Method for Plasma Quantification (RP-HPLC) This validated method is suitable for pharmacokinetic studies in rodents [4].

  • Sample: Rat plasma.
  • Internal Standard: Dextromethorphan.
  • Extraction: Liquid-liquid extraction with Acetonitrile (ACN).
  • Chromatography:
    • Column: Luna Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).
    • Mobile Phase: Ammonium Formate (pH 2.5) : ACN (60:40, v/v).
    • Flow Rate: 1.0 mL/min.
    • Detection: UV at 220 nm.
  • Validation: The method is linear from 200-4000 ng/mL, with precision and accuracy meeting US FDA guidelines [4].

Experimental Workflows and Pathways

The diagrams below illustrate the core concepts and experimental workflows for your this compound research.

This compound's Mechanism and Therapeutic Outcomes

G start Preclinical In Vivo Study (Guinea Pig) phase1 1. Animal Grouping & Dosing (5-9 GPs/group, i.p. injection) start->phase1 phase2 2. Citric Acid Challenge (30 mins post-dose, aerosolized) phase1->phase2 phase3 3. Data Collection (Cumulative cough counts/bouts) phase2->phase3 phase4 4. Data Analysis (Dose-response, statistical significance) phase3->phase4

Preclinical In Vivo Efficacy Workflow

G start Clinical Dose-Ranging Trial (e.g., RCC) d1 Design & Randomization (Placebo-controlled, 1:1:1:1) start->d1 d2 Dosing Regimen (e.g., 40, 80, 120 mg TID for 12 weeks) d1->d2 d3 Primary Endpoint Measurement (24-hr cough frequency, VitaloJAK) d2->d3 d4 Secondary Endpoints (CS-VAS, LCQ, safety) d3->d4

Clinical Dose-Ranging Trial Workflow

Troubleshooting Common Experimental Issues

  • Unexpected cough response in animal models: Ensure citric acid concentration and aerosol delivery are consistent. Verify that coughs are correctly distinguished from sneezes or augmented breaths by an experienced observer [1].
  • High variability in clinical cough counts: Use a validated objective cough monitoring system like VitaloJAK. Implement a placebo run-in period to minimize placebo response and establish a stable baseline [1].
  • Analytical challenges in bioanalysis: For LC-MS/MS, use positive ion electrospray ionization and monitor the transition m/z 326.2→308.1 for this compound. For HPLC-UV, a phenyl-hexyl column provides good separation [3] [4].

References

Ifenprodil analytical method recovery improvement

Author: Smolecule Technical Support Team. Date: February 2026

Ifenprodil Analytical Method Recovery Data

The following table consolidates recovery data and key parameters from validated bioanalytical methods for this compound.

Parameter LC-MS/MS Method (Human Plasma) RP-HPLC Method (Rat Plasma)
Reported Recovery > 76.4% [1] Not explicitly stated, but method is validated per US FDA guidelines [2]
Sample Matrix Human plasma [1] Rat plasma [2]
Extraction Technique Liquid-Liquid Extraction (LLE) with ethyl acetate [1] Liquid-Liquid Extraction (LLE) with acetonitrile (ACN) [2]
Internal Standard (IS) Urapidil [1] Dextromethorphan [2]
Detection Method Tandem Mass Spectrometry (MS/MS) [1] UV Detection at 220 nm [2]
Linearity Range 0.2 - 50.0 ng/mL [1] 200 - 4000 ng/mL [2]

Troubleshooting Guide: Improving Recovery

Low recovery often indicates inefficiency in extracting the analyte from the plasma matrix. Here are key areas to investigate, based on the established methodologies.

Optimize the Liquid-Liquid Extraction (LLE)

The choice of extraction solvent is critical. The search results show two different successful solvents.

  • Consider Ethyl Acetate: The LC-MS/MS method achieved over 76.4% recovery using ethyl acetate, which is excellent for extracting a wide range of moderately polar compounds [1].
  • Consider Acetonitrile (ACN): The RP-HPLC method used ACN as both a diluent and extraction solvent [2]. ACN is a strong protein precipitant, which can help in efficiently releasing the drug bound to plasma proteins.
  • Action: Test and compare the recovery efficiency of ethyl acetate and acetonitrile for your specific sample preparation.
Validate the Extraction Protocol

Precise execution of the extraction steps is vital for consistent and high recovery. The RP-HPLC study provides a highly detailed workflow [2].

  • Detailed Workflow:
    • Transfer 200 µL of plasma into a microtube.
    • Add 300 µL of ACN and vortex.
    • Add 500 µL of the this compound standard and Internal Standard (IS), then vortex again.
    • Add 500 µL of diluent (mobile phase) and vortex mix for 5 minutes.
    • Centrifuge at 5,000 rpm for 20 minutes.
    • Separate the supernatant and inject 10 µL into the HPLC system [2].
  • Troubleshooting Tips:
    • Vortexing Time: Ensure adequate and consistent vortexing time to achieve complete mixing of the plasma and solvent.
    • Centrifugation Speed & Time: Confirm that your centrifugation protocol (e.g., 5,000 rpm for 20 minutes) is sufficient to form a compact pellet and yield a clean, particulate-free supernatant.
Verify Method Suitability for Your Instrument

Recovery can be method- and system-dependent.

  • Detection System: The recovery of >76.4% was achieved with a highly sensitive LC-MS/MS system [1]. If you are using a different detection method (e.g., RP-HPLC with UV detection), the optimal recovery parameters might differ.
  • Action: Use the reported methods as a starting point and re-optimize critical parameters like extraction solvent volume, vortexing, and centrifugation time for your own laboratory setup.

Frequently Asked Questions

What is a good internal standard (IS) for this compound analysis? The search results show the use of Urapidil for LC-MS/MS [1] and Dextromethorphan for RP-HPLC [2]. An ideal IS should have chemical and physical properties similar to this compound and should not be present in the sample matrix.

How can I assess the success of my recovery improvement experiments? Compare your results against the validation parameters from the established methods. For instance, you should aim for a recovery that is consistent, precise, and ideally matches or exceeds the reported >76.4%. Your recovery results should also have a low %CV (Coefficient of Variation) across replicate samples [2].

The experimental workflows from the search results can be visualized in the following diagrams to guide your process.

LLE_Workflow Start Start Plasma Sample Prep Step1 Add Internal Standard (e.g., Urapidil or Dextromethorphan) Start->Step1 Step2 Add Extraction Solvent (e.g., Ethyl Acetate or Acetonitrile) Step1->Step2 Step3 Vortex Mix Thoroughly (≥5 minutes) Step2->Step3 Step4 Centrifuge (5,000 rpm for 20 minutes) Step3->Step4 Step5 Separate Supernatant Step4->Step5 Step6 Inject into LC System (LC-MS/MS or HPLC) Step5->Step6 End Analyze Recovery Step6->End

Recovery_Troubleshooting Start Low Recovery? Q1 Extraction Solvent Optimal? Start->Q1 A1 Test Ethyl Acetate vs. Acetonitrile Q1->A1 No Q2 Mixing & Centrifugation Sufficient? Q1->Q2 Yes A2 Ensure 5 min vortex & 20 min centrifuge Q2->A2 No Q3 Method Suitable for Your System? Q2->Q3 Yes A3 Re-optimize for your detector Q3->A3 No

References

Ifenprodil and Ro 25-6981 binding affinity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Affinity and Potency

The table below summarizes key experimental data from the search results, demonstrating that Ro 25-6981 is a more potent inhibitor than ifenprodil.

Compound Experimental System Assay Type Reported Value (EC₅₀ or IC₅₀) Citation
Ro 25-6981 Rat cortical cultures & cell lines Calcium influx inhibition 60 ± 30 nmol/L [1]
This compound Rat cortical cultures & cell lines Calcium influx inhibition 100 ± 40 nmol/L [1]
Ro 25-6981 Xenopus oocytes (NR1C & NR2B) Electrophysiology (current inhibition) 0.009 μmol/L (9 nmol/L) [2]
This compound Rat forebrain membranes Inhibition of (^3)H-MK-801 binding (high-affinity site) ~55% of sites, IC₅₀ not directly given [3]
Ro 25-6981 Rat forebrain membranes Inhibition of (^3)H-MK-801 binding (high-affinity site) ~55% of sites, IC₅₀ not directly given [3]

This potency ranking is consistent across different studies, with one noting the following order: EVT-101 > Ro 25-6981 > this compound > eliprodil [1]. Ro 25-6981 also showed superior neuroprotective effects in models of glutamate toxicity and oxygen-glucose deprivation [2].

Binding Sites and Mechanism of Action

This compound and Ro 25-6981 are allosteric antagonists that bind to the amino-terminal domain (ATD) of the GluN2B subunit, which is structurally related to bacterial leucine/isoleucine/valine-binding protein (LIVBP) [4] [5]. They share a similar but not identical binding site and mechanism.

  • Overlapping but Distinct Sites: Research indicates that while this compound and Ro 25-6981 bind to the same general interface between the GluN1 and GluN2B subunits, they may occupy slightly different pockets [1]. One study classifies this compound and Ro 25-6981 as "A-ligands" (binding the classic this compound site), in contrast to other compounds like EVT-101 that bind an overlapping "B-site" [1].
  • Molecular Mechanism: These antagonists function as negative allosteric modulators (NAMs). Binding to the ATD stabilizes a closed conformation of the receptor, restricting the transition to the open state and thereby inhibiting ion flow [5]. A key interaction involves an aromatic group in the compound forming a stack with the phenyl ring of residue GluN2B F176 (Phe176), which prevents a structural rearrangement needed for channel opening [5].

The diagram below summarizes the allosteric inhibition mechanism.

G Subgraph1        this compound / Ro 25-6981Binds to ATD interface     Subgraph2        GluN1 SubunitGluN2B Subunit     Subgraph1->Subgraph2 Allosteric Coupling State1 Active State (Channel Open) Subgraph2->State1 State2 Inhibited State (Channel Closed) Subgraph2->State2 State1->State2  Stabilizes

Detailed Experimental Protocols

The data in the comparison table are derived from established methods in neuropharmacology. Here are the details of the key protocols cited.

Calcium Influx Assay (from [1])
  • Purpose: To functionally assess the inhibition of receptor activity by measuring the reduction in agonist-induced calcium entry into cells.
  • Key Steps:
    • Cell Preparation: Use primary cultures of chicken embryo forebrain (or rat cortical cultures) that natively express GluN2B-containing NMDA receptors.
    • Dye Loading: Load cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
    • Baseline Measurement: Place the cells in a perfusion system under a fluorescence microscope and establish a baseline calcium level.
    • Agonist & Antagonist Application: Apply a solution containing NMDA receptor agonists (glutamate and glycine) to activate the receptors and induce calcium influx. To test an antagonist, pre-apply or co-apply it with the agonists.
    • Data Analysis: Measure the change in fluorescence ratio. The concentration of antagonist that reduces the calcium signal by 50% (EC₅₀) is calculated from a dose-response curve.
H-MK-801 Binding Inhibition (from [3] [2])
  • Purpose: To measure the affinity of a test compound for the NMDA receptor channel by its ability to displace a known radio-labeled channel blocker.
  • Key Steps:
    • Membrane Preparation: Prepare synaptosomal membranes from rat brain tissue (e.g., forebrain).
    • Incubation: Incubate the membrane preparation with a fixed concentration of (^3)H-MK-801 in a suitable buffer.
    • Competition: Include increasing concentrations of the test compound (e.g., this compound or Ro 25-6981) in the incubation mixture.
    • Separation and Quantification: Filter the mixture to separate the bound from the free radioactivity. Measure the radioactivity on the filter.
    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific (^3)H-MK-801 binding is determined as the IC₅₀ value.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology (from [4] [5])
  • Purpose: To directly measure the ion current through NMDA receptors and the inhibitory effect of compounds in a controlled, recombinant system.
  • Key Steps:
    • Oocyte Preparation: Harvest and maintain oocytes from Xenopus laevis frogs.
    • Receptor Expression: Inject cRNA encoding the desired NMDA receptor subunits (e.g., NR1 and NR2B) into the oocytes.
    • Electrophysiology: After 1-4 days, impale an oocyte with two microelectrodes and voltage-clamp it at a holding potential (e.g., -60 mV).
    • Current Recording: Apply a solution containing agonists (glutamate and glycine) to activate the NMDA receptors and record the resulting inward current.
    • Drug Application: Apply the agonist solution containing the test compound and record the degree of current inhibition.
    • Data Analysis: Construct a concentration-response relationship for the inhibitor to determine its IC₅₀ value.

Key Implications for Research

The higher potency and selectivity of Ro 25-6981 make it particularly valuable for specific research applications.

  • Tool Compound: Due to its superior selectivity and potency, Ro 25-6981 is often preferred over this compound as a pharmacological tool for selectively blocking GluN2B-containing NMDA receptors in experimental settings [3] [2].
  • Therapeutic Design: this compound's activity at other non-NMDA targets (e.g., adrenergic and sigma receptors) limits its therapeutic potential. This has driven the development of more selective compounds, including Ro 25-6981 and 3-benzazepines, which retain GluN2B affinity while minimizing off-target effects [5].

References

Ifenprodil versus ketamine antidepressant effects

Author: Smolecule Technical Support Team. Date: February 2026

Ifenprodil vs. Ketamine at a Glance

Feature This compound Ketamine
Primary Molecular Target GluN2B subunit-containing NMDA receptors [1] [2] NMDA receptor ion channel (pore blocker) [3] [4]
Mechanism of Action Selective negative allosteric modulator [2] Non-competitive channel blocker [3] [4]
Binding Site NR2B subunit interface [5] TMD region, between the channel gate and selectivity filter [6]
Key Experimental Findings Rapid antidepressant-like effects in rodent models (CUMS, FST) [1]. Potentiates effects of imipramine & fluoxetine in mice [7] [2]. Activates mTOR signaling and modulates proinflammatory cytokines in rat hippocampus [1]. Robust, rapid antidepressant effects in patients with TRD and bipolar depression [3] [4]. Effects involve BDNF release, mTOR signaling, and synaptic plasticity [4].
Clinical Status for Depression Investigational; not an approved antidepressant [2] Approved; Esketamine (S-ketamine) nasal spray is FDA-approved for TRD [6] [4]. Intravenous racemic ketamine is widely used off-label.
Quantitative Binding Data One computational study ranked it below Ro 25-6981 in binding affinity to the NMDA receptor TMD region [5]. R-ketamine showed a stronger computational binding affinity to the NMDA receptor than S-ketamine in one study [5].

Experimental Data and Protocols

The comparative data is derived from distinct experimental approaches, each with its own methodology.

Molecular Dynamics and Docking Simulations

This computational approach is used to predict how a small molecule (ligand) interacts with a protein target at the atomic level.

  • Typical Workflow:
    • Protein Preparation: The 3D structure of the target protein (e.g., the transmembrane domain (TMD) of the GluN1-GluN2B NMDA receptor) is obtained from databases or experimental models [5].
    • Ligand Preparation: The 3D structures of the drug molecules (e.g., this compound, ketamine) are energy-minimized.
    • Molecular Docking: Thousands of possible binding conformations are generated computationally, and scoring functions are used to filter the most likely structures based on binding energy (e.g., Rosetta total score) [5].
    • Molecular Dynamics (MD) Simulation: The top docking complexes are placed in a simulated solvated environment to observe their dynamic interactions over time (e.g., 40 ns production runs). The stability is monitored via metrics like Root-Mean-Square Deviation (RMSD) [5].
    • Binding Affinity Calculation: The strength of the interaction is evaluated by calculating the binding free energy for the complexes from the simulation trajectories [5].
In Vivo Behavioral Tests for Antidepressant Efficacy

These are standard animal models used to screen for antidepressant-like activity.

  • Forced Swim Test (FST) in Mice:
    • Protocol: Mice or rats are placed in an inescapable cylinder filled with water for a session (e.g., 6 minutes). The main measured outcome is the duration of immobility, where the animal makes only movements necessary to keep its head above water. A significant reduction in immobility time is interpreted as an antidepressant-like effect [7] [2] [8].
    • Application: This test has been used to show that a sub-effective dose of this compound (10 mg/kg, i.p.) potentiates the antidepressant-like effect of conventional drugs like imipramine and fluoxetine [7] [2].
  • Chronic Unpredictable Mild Stress (CUMS) in Rats:
    • Protocol: Rats are exposed to various, unpredictable mild stressors (e.g., cage tilt, damp bedding, food/water deprivation) over several weeks. This induces depression-like phenotypes, which are assessed using the Sucrose Preference Test (SPT - a measure of anhedonia) and the FST [1].
    • Application: A single injection of this compound (3 mg/kg, i.p.) was shown to rapidly reverse these depression-like behaviors in CUMS rats [1].

Signaling Pathways and Mechanisms

The rapid antidepressant effects of both this compound and ketamine are linked to downstream signaling pathways that promote synaptic plasticity. The diagram below illustrates these shared mechanisms.

G cluster_NMDAR NMDA Receptor Inhibition This compound This compound GluN2B Blockade GluN2B Blockade This compound->GluN2B Blockade Ketamine Ketamine Channel Pore Blockade Channel Pore Blockade Ketamine->Channel Pore Blockade Synaptic Disinhibition Synaptic Disinhibition GluN2B Blockade->Synaptic Disinhibition Channel Pore Blockade->Synaptic Disinhibition Glutamate Surge Glutamate Surge Synaptic Disinhibition->Glutamate Surge AMPA Receptor Activation AMPA Receptor Activation Glutamate Surge->AMPA Receptor Activation mTOR Signaling Activation mTOR Signaling Activation AMPA Receptor Activation->mTOR Signaling Activation BDNF Release BDNF Release AMPA Receptor Activation->BDNF Release Synaptic Protein Synthesis (GluA1) Synaptic Protein Synthesis (GluA1) mTOR Signaling Activation->Synaptic Protein Synthesis (GluA1) Synaptic Plasticity & Rewiring Synaptic Plasticity & Rewiring Synaptic Protein Synthesis (GluA1)->Synaptic Plasticity & Rewiring eEF2 Deactivation eEF2 Deactivation BDNF Release->eEF2 Deactivation BDNF Translation BDNF Translation eEF2 Deactivation->BDNF Translation BDNF Translation->Synaptic Plasticity & Rewiring

The diagram shows that while this compound and ketamine inhibit the NMDA receptor through different binding sites, they converge on a common downstream pathway. This leads to a cascade of events including AMPA receptor activation, subsequent BDNF release, and the activation of mTOR signaling, which collectively promote the synthesis of synaptic proteins and ultimately restore synaptic connections, countering the deficits seen in depression [1] [4].

Key Comparative Insights

  • Ketamine is Clinically Validated: Ketamine's efficacy in providing rapid relief for treatment-resistant depression (TRD) is robustly demonstrated in numerous clinical trials, leading to FDA approval for its S-isomer, esketamine [3] [4] [9].
  • This compound is a Promising Preclinical Candidate: this compound shows compelling antidepressant-like effects in animal models, with a potentially advantageous mechanism as a GluN2B-selective modulator. However, its clinical translation for depression is not yet established [1] [2].
  • Distinct Binding, Converging Pathways: They bind to different sites on the NMDA receptor complex but appear to activate similar downstream plasticity pathways involving mTOR and BDNF, which are crucial for their rapid action [1] [4].
  • Potentiation vs. Monotherapy: A key researched use for this compound is its potential to augment the effects of existing antidepressants like SSRIs and TCAs, even at sub-effective doses [7] [2]. Ketamine is primarily used as a monotherapy for rapid intervention.

References

Ifenprodil selectivity profile versus second generation analogs

Author: Smolecule Technical Support Team. Date: February 2026

Ifenprodil Selectivity Profile

This compound is known for its multi-target pharmacological activity. The table below summarizes its key molecular targets and the concentrations at which it acts, based on experimental data.

Molecular Target Effect Reported Potency (IC₅₀ / Kᵢ) Experimental Context
NMDA Receptor (GluN1/GluN2B subunits) Selective Antagonist [1] [2] [3] Not Quantified (Selective blocker) Neuroprotection studies in rat stroke models [2] [3].
P/Q-type Calcium Channels (Presynaptic) Blocker [1] ~10 μM Synaptic transmission in rat basolateral amygdala; effect fully occluded by ω-agatoxin [1].
GIRK Channels (G protein-activated inwardly rectifying K⁺) Blocker [4] Concentration-dependent inhibition Proposed mechanism for treating methamphetamine dependence [4].
α1 Adrenergic Receptors Antagonist [4] Not Quantified Cited as one of this compound's non-selective actions [4].

Detailed Experimental Evidence

The following details the key methodologies from the studies cited in the table, which you can use as a reference for experimental design.

  • Blockade of Presynaptic P/Q-type Calcium Channels [1]:

    • Preparation: Brain slices containing the basolateral amygdala from rats.
    • Recording: Whole-cell voltage-clamp recordings were made from principal neurons to measure excitatory postsynaptic currents (EPSCs).
    • Protocol: this compound was applied in increasing concentrations. To test the mechanism of action, the selective P/Q-type channel blocker ω-agatoxin was applied first to see if it occluded (prevented) the effect of a subsequent this compound application.
    • Key Finding: The effect of this compound on synaptic transmission was fully occluded by ω-agatoxin, confirming the involvement of P/Q-type calcium channels.
  • Neuroprotection via NMDA Receptor Antagonism [2]:

    • Model: Rat model of focal cerebral ischemia induced by transient middle cerebral artery occlusion.
    • Dosing: this compound was administered intraperitoneally at 3 mg/kg, either as a pre-ischemic or post-ischemic treatment.
    • Outcome Measures: Neuroprotection was evaluated by measuring neurological deficit scores, cerebral infarct volume, and levels of oxidative stress markers 24 hours after the ischemic injury.
  • Inhibition of GIRK Channels for Addiction Treatment [4]:

    • Study Design: A randomized, double-blind, placebo-controlled clinical trial in outpatients with methamphetamine dependence.
    • Dosing: Two active doses of this compound tartrate (60 mg/day and 120 mg/day) were compared against a placebo, administered orally for 84 days.
    • Outcome Measures: The primary outcome was abstinence from methamphetamine use, with secondary outcomes including craving and relapse risk.

This compound's Signaling Pathways

The diagram below illustrates the multi-target mechanism of this compound, integrating its actions at different receptors and channels as described in the search results.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound VGCC P/Q-type VGCC This compound->VGCC Blocks NMDAR NMDA Receptor (GluN1/GluN2B) This compound->NMDAR Antagonizes GIRK GIRK Channel This compound->GIRK Blocks Glu Glutamate Release Glu->NMDAR Binds to VGCC->Glu Triggers Ca Ca²⁺ Influx & Neuronal Excitation NMDAR->Ca Permits Outcome Potential Outcomes: • Neuroprotection • Reduced Drug Craving Ca->Outcome Leads to

The search results confirm this compound's complex polypharmacology but do not contain sufficient data for a direct, structured comparison with second-generation analogs.

References

Ifenprodil receptor occupancy studies PET imaging

Author: Smolecule Technical Support Team. Date: February 2026

Radiotracer Comparison for GluN2B Imaging

Radiotracer Primary Target Key Advantage / Disadvantage Selectivity (GluN2B vs. σ1R) Representative Receptor Occupancy Finding
[³H]Ifenprodil [1] GluN2B-subunit of NMDAR Disadvantage: High off-target binding to σ1 receptors, complicating data interpretation. Low (Similar affinity for GluN2B and σ1R) [1] Lacks specificity for clean PET imaging [1].
(S)-[¹⁸F]OF-NB1 [2] GluN2B-subunit of NMDAR Advantage: High selectivity and suitable for quantifying dose-dependent receptor occupancy (e.g., by this compound) in vivo. High [2] This compound (1 mg/kg) achieved 84.3% occupancy in non-human primates [2].
(R)-[¹¹C]Me-NB1 [3] GluN2B-subunit of NMDAR Advantage: High selectivity and specific binding in GluN2B-rich brain regions; enantiomer (S) binds σ1R. High [3] Shows a clear dose-response relationship with GluN2B antagonists like eliprodil [3].

Experimental Protocols in Receptor Occupancy

The methodology for conducting and analyzing receptor occupancy studies using these radiotracers involves several critical steps.

  • PET Imaging and Kinetic Modeling: The standard approach involves performing dynamic PET scans following intravenous injection of the radioligand. For quantification, Volume of Distribution (VT) is typically derived using a one-tissue compartment model with metabolite-corrected arterial input functions [2]. A newer method, Joint Direct Parametric Reconstruction (JDPR), estimates occupancy maps directly from raw PET data, which can reduce noise and improve accuracy, especially in low-binding regions [4].
  • Occupancy Calculation: Receptor occupancy is calculated using the Lassen plot approach. This method uses the reduction in VT across multiple brain regions during a "blocking scan" (after administration of a drug like this compound) compared to a baseline scan. The plot estimates the percent occupancy and the non-displaceable volume of distribution (VND) [2].
  • In-Vitro Binding Assays: To validate specificity, competitive binding assays are performed. In one protocol, radioligand binding is tested in the presence of increasing concentrations of a GluN2B-selective antagonist (e.g., CP-101,606) and a σ1R ligand (e.g., SA-4503). The ability of a radioligand to be displaced only by the GluN2B antagonist and not the σ1R ligand is a key test of its selectivity [1].

Molecular Binding and Pathways

The effectiveness of a radioligand is determined by its precise interaction with the target protein.

  • This compound's Binding Site and Limitations: this compound is a negative allosteric modulator that binds specifically to the N-terminal domain (NTD) interface of GluN1 and GluN2B subunits [5]. Its primary limitation for imaging is its high affinity for sigma-1 receptors (σ1R), an off-target binding site [1]. Docking studies show the this compound molecule fits well into the σ1R binding pocket, explaining this lack of selectivity [1].
  • Next-Generation Ligand Binding: OF-NB1 maintains high-affinity interactions with the GluN2B NTD but, due to its distinct chemical structure, does not fit well into the σ1R pocket, resulting in much higher selectivity [1]. Furthermore, the enantiomeric purity is critical, as demonstrated by (R)-[¹¹C]Me-NB1 showing specific GluN2B binding while its enantiomer, (S)-[¹¹C]Me-NB1, predominantly binds to σ1R [3].

The diagram below illustrates the PET receptor occupancy study workflow and the critical binding site distinction.

G cluster_binding Ligand Binding Specificity Start Start RO Study Baseline Baseline PET Scan Start->Baseline Blocking Blocking Scan (Drug Administered) Start->Blocking KineticModel Kinetic Modeling (e.g., 1-Tissue Compartment) Baseline->KineticModel Blocking->KineticModel ParametricVT Generate Parametric V_T Maps KineticModel->ParametricVT LassenPlot Lassen Plot Analysis ParametricVT->LassenPlot ROResult Receptor Occupancy (%) LassenPlot->ROResult GluN2B GluN2B-NMDAR (N-Terminal Domain) Sigma1R σ1 Receptor (Off-Target) IfenprodilBind This compound-based Tracers Bind to Both IfenprodilBind->GluN2B Binds IfenprodilBind->Sigma1R Binds NBLigandsBind (S)-OF-NB1 / (R)-Me-NB1 Bind Selectively to GluN2B NBLigandsBind->GluN2B Binds

Key Insights for Research Application

  • For definitive target engagement studies, the selective probes (S)-[¹⁸F]OF-NB1 and (R)-[¹¹C]Me-NB1 are the preferred tools. Their high specificity provides clearer data on the relationship between plasma drug concentration and GluN2B receptor occupancy, which is crucial for dose selection in clinical trials [2] [3].
  • When interpreting historical data or studies using [³H]this compound, it is critical to account for its significant σ1R binding. Results obtained at low temperatures (e.g., 4°C) may show improved selectivity for GluN2B, but this is not a physiologically standard condition [1].
  • Consider the advanced JDPR analysis method for new studies. This direct reconstruction approach can provide more accurate occupancy estimates, particularly in brain regions with low receptor density, and may improve the fitting of occupancy-dose relationships [4].

References

[3H]ifenprodil versus [3H]OF-NB1 binding assay performance

Author: Smolecule Technical Support Team. Date: February 2026

Radioligand Binding Assay Performance Comparison

Feature [3H]ifenprodil (The "Gold Standard") [3H]OF-NB1 (The Novel Probe)
Primary Target GluN1/2B subunit of the NMDA receptor [1] [2] GluN1/2B subunit of the NMDA receptor [1]
Binding Affinity (Kd) for GluN1/2B ~10.4 - 23 nM (in native membranes) [2] [3] High affinity (specific Kd not fully detailed in results) [1]
Selectivity over Sigma-1 Receptor (σ1R) Poor (Ki σ1R = 13 nM). Requires masking agents like DTG or GBR-12909 to block σ1R binding in assays [1] [2]. Excellent (Ki σ1R >100,000 nM). Does not require σ1R masking agents [1].
Key Experimental Finding SA-4503 (σ1R ligand) displaces [3H]this compound (Ki = 51 nM), confirming off-target binding [1]. SA-4503 does not displace [3H]OF-NB1 at GluN1/2B (Ki >100,000 nM), confirming high selectivity [1].
Molar Activity Information not available in search results 1.79 GBq/µmol (48.3 Ci/mmol) [1]
Key Advantages Historically the most common ligand; extensive literature [1]. High selectivity simplifies assay design and interpretation; more reliable for drug screening [1].
Major Limitations Binds to σ1R, σ2R, α1-adrenergic, and other sites, leading to potential false positives in drug screening [1] [2] [4]. Newer compound, so less historical data available [1].

Detailed Experimental Data and Protocols

The comparative data in the table above primarily comes from a 2022 study that conducted head-to-head competitive binding experiments. Below are the key methodologies and findings.

Competitive Binding Assays

This experiment tests whether a known compound can displace the radioligand from its binding site, determining the compound's affinity (Ki) for the target.

  • Membrane Source: Whole rat brain homogenates [1]. The forebrain is rich in GluN1/2B receptors.
  • Assay Conditions: Incubation for 2 hours at 25°C in 50 mM Tris/acetate buffer (pH 7.0) [1]. It's notable that [3H]this compound's binding can be influenced by temperature [1].
  • Blocking Agents: For [3H]this compound, 100 µM trifluoperazine was used to block binding to non-NMDA sites [1] [3]. No such masking agents are needed for [3H]OF-NB1 due to its high selectivity.
  • Key Compounds Tested:
    • CP-101,606: A known GluN1/2B antagonist. It displaced both radioligands, confirming they bind to the intended target [1].
    • SA-4503: A potent sigma-1 receptor ligand. It displaced [3H]this compound but not [3H]OF-NB1, proving the latter's selectivity [1].
In Vivo Validation via PET Imaging

The selectivity of [3H]OF-NB1 was further validated in living animals.

  • Experiment: A blocking study was performed in Wistar rats using the sigma-1 receptor PET tracer [18F]fluspidine [1].
  • Finding: Pre-treatment with the GluN1/2B antagonist CP-101,606 did not reduce brain uptake of [18F]fluspidine [1]. This confirms that CP-101,606 does not bind to σ1Rs in vivo, corroborating the in vitro results with [3H]OF-NB1.
In Silico Molecular Docking

A computational study was performed to understand the structural basis for the difference in selectivity.

  • Finding: Both OF-NB1 and this compound fit well into the GluN1/2B binding pocket. However, only this compound successfully fitted into the sigma-1 receptor pocket, explaining its promiscuous binding [1]. The diagram below illustrates this allosteric modulation pathway.

G Ligand This compound GluN2B_ATD GluN2B Amino Terminal Domain (ATD) Ligand->GluN2B_ATD Binds Alpha5Helix α5-Helix GluN2B_ATD->Alpha5Helix Immobilizes LBD Ligand Binding Domain (LBD) Alpha5Helix->LBD Allosteric Modulation Channel Ion Channel (Closed) LBD->Channel Promotes Closed State

Key Takeaways for Researchers

  • For Selective GluN1/2B Screening: [3H]OF-NB1 is objectively superior. Its high selectivity eliminates the need for complex masking protocols and reduces the risk of misinterpreting off-target effects in drug candidate screening [1].
  • When [3H]this compound is Unavoidable: If you must use [3H]this compound, be aware that its binding is significantly affected by assay conditions. Performing assays at 4°C can improve its preferential binding to NMDARs over sigma receptors, though this is not ideal for all ligands [1]. The use of sigma receptor masking agents like DTG or GBR-12909 is essential [2].

References

Ifenprodil metabolic stability comparison modern derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Ifenprodil and Modern Derivatives

Compound / Derivative Key Structural Feature Metabolic Stability / Key Finding Primary Target & Affinity Selectivity & Other Properties
This compound (Benchmark) Phenolic group [1] [2] Low metabolic stability; Phenol is the main site for rapid glucuronidation and Phase II metabolism [1] [2]. GluN2B-NMDAR (IC₅₀ = 0.34 µM) [3] Poor selectivity; interacts with α1 adrenergic, 5-HT, and sigma receptors [2] [3].
2-Pyrrolidone Derivatives [4] 2-Pyrrolidone core Enhanced metabolic stability compared to traditional phenolic-based compounds [4]. GluN2B-NMDAR (this compound site) [4] Negative Allosteric Modulators (NAMs); target profile not fully detailed [4].

| Indazole Bioisosteres (e.g., 10 and 11) [5] | Indazole ring (replaces phenol) | Higher metabolic stability; No glucuronidation observed in the presence of UDPGA [5]. | GluN2B-NMDAR [5] | NAMs; designed as direct replacements/bioisosteres of this compound and Ro 25-6981 [5]. | | This compound Analogues (e.g., 5d, 5i) [6] | Structural hybridization; retains core without specified phenol protection | Predicted good drug-likeness and ability to cross the blood-brain barrier (BBB) [6]. | Sigma-1 Receptor (S1R) (e.g., 5d Ki = 8.0 nM) [6] | Multi-target; designed for neuroprotection via S1R and antioxidant pathways [6]. |

Experimental Evidence and Protocols

The data in the comparison table is supported by specific experimental findings:

  • This compound Metabolism Studies: In vitro and in vivo experiments using rat liver microsomes and analysis of rat urine identified metabolites via LC-MSn. The phenol group was found to be the most metabolically labile site, with glucuronide conjugates appearing as the main metabolites [1] [2].
  • Stability of Modern Derivatives: For the indazole bioisosteres, metabolic stability was assessed by investigating their glucuronidation in the presence of uridine 5'-diphosphoglucuronic acid (UDPGA), a co-factor for glucuronosyltransferase enzymes. Unlike this compound, these compounds showed no glucuronidation [5].
  • Novel 2-Pyrrolidone Derivatives: These compounds were designed based on the this compound binding site and were reported to exhibit enhanced metabolic stability, though the specific assay details were not provided in the patent highlight [4].

Metabolic Pathway and Rational Design

The core strategy for improving this compound's metabolic stability involves modifying or replacing its phenolic group. The diagram below illustrates this compound's metabolic vulnerability and the rational design of modern derivatives.

G This compound This compound (Phenolic Group) Vulnerability Metabolic Vulnerability (Phenol is main site) This compound->Vulnerability Glucuronidation Phase II Metabolism (Glucuronidation) Vulnerability->Glucuronidation Strategy Design Strategy Vulnerability->Strategy  Address vulnerability LowStability Low Metabolic Stability (Rapid clearance) Glucuronidation->LowStability Derivative1 2-Pyrrolidone Derivatives (Non-phenolic core) Strategy->Derivative1  Structural change Derivative2 Indazole Bioisosteres (Replaces phenol) Strategy->Derivative2  Bioisostere Outcome Enhanced Metabolic Stability (Reduced glucuronidation) Derivative1->Outcome Derivative2->Outcome

The search results indicate that research is actively focused on developing non-phenolic compounds. Beyond the derivatives discussed, other research highlights germacrone-based NMDA receptor antagonists [5] and ongoing PET ligand development for imaging these receptors [4], confirming that the this compound binding site remains a vibrant area of pharmaceutical research.

References

×

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

325.204179104 Da

Monoisotopic Mass

325.204179104 Da

Heavy Atom Count

24

Melting Point

114.0 °C

UNII

R8OE3P6O5S

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Ifenprodil is an orally bioavailable, N-methyl-D-aspartate (NMDA) receptor antagonist, with potential central nervous system (CNS) stimulating, neuroprotective, anti-inflammatory and anti-fibrotic activities. Upon administration, ifenprodil targets, binds to and inhibits glutamanergic NMDA receptors (NMDARs), specifically the glycine-binding NMDA receptor subunit 1 (GluN1) and 2 (glutamate-binding NMDA receptor subunit 2; NMDA-type subunit 2B; GluN2B), thereby preventing NMDAR signaling. This inhibits neuronal excitotoxicity, and thereby potentially enhancing cognitive function. Additionally, ifenprodil inhibits G protein-coupled inwardly-rectifying potassium (GIRK) channels, and interacts with alpha1 adrenergic, serotonin, and activates sigma receptors. Ifenprodil exerts its anti-inflammatory effect through its effect on NMDA and possibly sigma-1 receptors. Although the exact mechanism has not fully been elucidated, this agent reduces the infiltration of neutrophils and T-cells into the lungs and prevents the release of pro-inflammatory cytokines. This may result in the reduction of the lung inflammatory response, inhibit fibrosis in the lungs and may reduce the severity of cough. NMDA receptors are multimeric ionotropic glutamate receptors composed of four subunits and are expressed on various cells and organs, such as in the brain, lungs, and on T-cells and neutrophils.

MeSH Pharmacological Classification

Excitatory Amino Acid Antagonists

ATC Code

C - Cardiovascular system
C04 - Peripheral vasodilators
C04A - Peripheral vasodilators
C04AX - Other peripheral vasodilators
C04AX28 - Ifenprodil

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Irritant

Irritant

Other CAS

23210-56-2
23210-58-4

Wikipedia

Ifenprodil

Dates

Last modified: 09-12-2023

Ifenprodil Stereoisomers: Synthesis, Absolute Configuration, and Correlation with Biological Activity

Elena Bechthold, Julian A Schreiber, Kirstin Lehmkuhl, Bastian Frehland, Dirk Schepmann, Freddy A Bernal, Constantin Daniliuc, Inés Álvarez, Cristina Val Garcia, Thomas J Schmidt, Guiscard Seebohm, Bernhard Wünsch
PMID: 33426889   DOI: 10.1021/acs.jmedchem.0c01912

Abstract

Ifenprodil (
) is a potent GluN2B-selective
-methyl-d-aspartate (NMDA) receptor antagonist that is used as a cerebral vasodilator and has been examined in clinical trials for the treatment of drug addiction, idiopathic pulmonary fibrosis, and COVID-19. To correlate biological data with configuration, all four ifenprodil stereoisomers were prepared by diastereoselective reduction and subsequent separation of enantiomers by chiral HPLC. The absolute configuration of ifenprodil stereoisomers was determined by X-ray crystal structure analysis of (1
,2
)-
and (1
,2
)-
. GluN2B affinity, ion channel inhibitory activity, and selectivity over α, σ, and 5-HT receptors were evaluated. (1
,2
)-Ifenprodil ((1
,2
)-
) showed the highest affinity toward GluN2B-NMDA receptors (
= 5.8 nM) and high inhibition of ion flux in two-electrode voltage clamp experiments (IC
= 223 nM). Whereas the configuration did not influence considerably the GluN2B-NMDA receptor binding, (1
)-configuration is crucial for elevated inhibitory activity. (1
,2
)-Configured ifenprodil (1
,2
)-
exhibited high selectivity for GluN2B-NMDA receptors over adrenergic, serotonergic, and σ
receptors.


[Clinical study of GIRK channel inhibitors as candidate medicines for drug dependence]

Hiroko Kotajima-Murakami, Kazutaka Ikeda
PMID: 32378628   DOI: 10.1254/fpj.19134

Abstract

Recently, topics related to substance dependence and behavioral addiction have been reported through the media. Therapeutic treatment for substance dependence and behavioral addiction is one of the challenges in a clinical practice. This is because there is no therapeutic treatment for a complete cure, and reuses and repetitive hospitalization occur in patients. Therefore, it is an urgent need to develop new treatments for substance dependence and behavioral addiction. In the present review, we outline associations between dependence and G-protein-activated inwardly rectifying potassium (GIRK) channels which we focus on as therapeutic targets, and introduce ongoing clinical study using an inhibitor of GIRK channels. Previous studies including animals and patients have accumulated the results that GIRK channels have a key role for mediating signals from addictive substances. GIRK channels are expressed in various rodent brain regions including the reward system. The activation of G protein-coupled receptors (GPCRs) that activates GIRK channels through G-protein βγ subunits and activated GIRK channels contribute to control of neuronal excitability. Pretreatment with ifenprodil that is one of the GIRK channel blockers suppressed addictive substance-induced behaviors in animals. Ifenprodil is safe and broadly used as a cerebral circulation/metabolism ameliorator that is covered by medical insurance in Japan. The authors reported that ifenprodil treatment for 3 months decreased alcohol use scores in patients with alcohol dependence compared with patients who received the control medication. We currently conduct a clinical trial to investigate the outcomes of ifenprodil treatment for methamphetamine dependence. In the future, we will expand clinical studies using ifenprodil for patients with other substance dependence and behavioral addiction.


Ifenprodil rapidly ameliorates depressive-like behaviors, activates mTOR signaling and modulates proinflammatory cytokines in the hippocampus of CUMS rats

Yamin Yao, Peijun Ju, Hongmei Liu, Xiaohui Wu, Zhiang Niu, Yuncheng Zhu, Chen Zhang, Yiru Fang
PMID: 32130432   DOI: 10.1007/s00213-020-05469-0

Abstract

The rapid-onset and long-lasting antidepressant properties of ketamine have prompted investigations into a variety of agents that target N-methyl-D-aspartate receptors (NMDARs) for the treatment of major depressive disorder (MDD). According to the literature, ifenprodil (a GluN2B-containing NMDAR antagonist) can potentiate the antidepressant-like effects of certain antidepressant drugs in mice. Here, we report that a single injection of ifenprodil (3 mg/kg, intraperitoneally (i.p.)) was sufficient to provoke rapid antidepressant-like effects in chronic unpredictable mild stress (CUMS) rats. Moreover, ifenprodil activated mTOR signaling and reversed the CUMS-induced elevation of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in the hippocampus after acute administration. Unfortunately, in our study, ifenprodil had no influence on corticosterone levels in the plasma. Our data indicate that ifenprodil per se might exert antidepressant-like effects by modulating neuroplasticity and inflammatory processes rather than the typical hormonal factors affected by stressors.
To explore the potential rapid antidepressant-like effects and mechanisms of ifenprodil, a GluN2B subunit-selective NMDAR antagonist.
Male Sprague-Dawley rats were used in 3 separate experiments. In experiment 1, we used the forced swim test (FST) and sucrose preference test (SPT) to identify the rapid antidepressant-like effects of ifenprodil in chronic unpredictable mild stress (CUMS) rats after acute administration. In experiment 2, we assessed neurochemical changes involved in synaptic plasticity within the hippocampus of CUMS rats. In experiment 3, we assessed the levels of corticosterone in the plasma and proinflammatory cytokines in the hippocampus in CUMS rats after ifenprodil treatment.
Ifenprodil rapidly ameliorated depressive-like behaviors in the FST and SPT, activated mTOR signaling, dephosphorylated eukaryotic elongation factor 2, enhanced BDNF expression, and promoted the synthesis of the synaptic protein GluA1 synthesis after acute administration. Moreover, ifenprodil reversed the CUMS-induced elevation of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in the hippocampus after acute administration. Unfortunately, ifenprodil had no influence on corticosterone levels in the plasma in our study.
Our data indicate that ifenprodil per se might exert antidepressant-like effects through its effects on neuroplasticity and inflammatory processes rather than the typical hormonal factors affected by stressors.


Postsynaptic GluN2B-containing NMDA receptors contribute to long-term depression induction in medial vestibular nucleus neurons of juvenile rats

Yan-Hai Li, Youjun Li, Liang Zheng, Jue Wang
PMID: 31809803   DOI: 10.1016/j.neulet.2019.134674

Abstract

Medial vestibular nucleus (MVN) neurons are involved in the regulation of eye movements to endure the stability of the image during head movement, and play a critical role in plasticity of the vestibulo-ocular reflex (VOR) during the juvenile period. We have previously shown that the long-term depression (LTD) of synaptic transmission was induced by high frequency stimulation (HFS) and blocked by N-methyl-D-aspartate (NMDA) receptor antagonist D-APV at the vestibular afferent synapses of type-B MVN neurons. In the present study, we used whole-cell patch-clamp recordings in vitro to investigate the subunit composition of these NMDA receptors in the induction of LTD in MVN slices from postnatal 13-16 day rats. We found that LTD induced in type-B neurons of the rat MVN with HFS was blocked by Ro 25-6981, a specific antagonist for GluN2B-containing NMDA receptors. Moreover, the other selective GluN2B-containing NMDA receptor antagonist (ifenprodil) also prevented the induction of LTD. However, bath application of the GluN2A-containing NMDA receptor antagonists (Zn
and TCN 201) had no influence on the induction of LTD. Similar results were obtained by exogenously applied two GluN2C/GluN2D-preferring NMDA receptor antagonists (PPDA and UBP 141). Furthermore, presynaptic NMDA receptor subunits are not necessary for vestibular LTD. These results suggest that the induction of LTD by HFS in vestibular afferent synapses of type-B MVN neurons requires postsynaptic GluN2B-containing NMDA receptors, but not GluN2A-containing NMDA receptors or GluN2C/GluN2D-containing NMDA receptors.


Suppression of Cerebral Ischemia/Reperfusion Injury by Efficient Release of Encapsulated Ifenprodil From Liposomes Under Weakly Acidic pH Conditions

Takashi Kikuchi, Tatsuya Fukuta, Yurika Agato, Yosuke Yanagida, Takayuki Ishii, Hiroyuki Koide, Kosuke Shimizu, Naoto Oku, Tomohiro Asai
PMID: 31520645   DOI: 10.1016/j.xphs.2019.09.006

Abstract

Although N-methyl-d-aspartate receptor antagonists are hopeful therapeutic agents against cerebral ischemia/reperfusion (I/R) injury, effective approaches are needed to allow such agents to pass through the blood-brain barrier, thus increasing bioavailability of the antagonists to realize secure treatment. We previously demonstrated the usefulness of liposomal delivery of neuroprotectants via spaces between the disrupted blood-brain barrier induced after cerebral I/R. In the present study, a liposomal formulation of an N-methyl-d-aspartate receptor antagonist, ifenprodil, was newly designed; and the potential of liposomal ifenprodil was evaluated in transient middle cerebral artery occlusion rats. Ifenprodil was encapsulated into liposomes by a remote loading method using pH gradient between internal and external water phases of liposomes, focusing on differences of its solubility in water depending on pH. The encapsulated ifenprodil could be quickly released from the liposomes in vitro under a weakly acidic pH condition, which is a distinctive condition after cerebral I/R. Liposomal ifenprodil treatment significantly alleviated I/R-induced increase in permeability of the BBB by inhibiting superoxide anion production, resulting in ameliorating ischemic brain damage. Taken together, these results suggest that Ifen-Lip could become a hopeful neuroprotectant for cerebral I/R injury via efficient release of the encapsulated ifenprodil under weakly acidic pH conditions.


Ifenprodil Attenuates Methamphetamine-Induced Behavioral Sensitization Through the GluN2B-PP2A-AKT Cascade in the Dorsal Striatum of Mice

Gang Chen, Tao Li, Jing Xiao, Jing Wang, Qing Shang, Hongyan Qian, Chuchu Qiao, Ping Zhang, Teng Chen, Xinshe Liu
PMID: 31981057   DOI: 10.1007/s11064-020-02966-8

Abstract

Drug addiction can be described as a chronic and relapsing brain disease. Behavioral sensitization is believed to share similar mechanisms with relapse. Our previous studies have demonstrated that ifenprodil could attenuate methamphetamine (METH)-induced behavioral sensitization. However, the mechanism underlying this process has not been fully investigated. Protein phosphatase 2A (PP2A) is a conserved serine/threonine protein phosphatase that has been linked to many neurological diseases; however, there are few reports about PP2A in the context of drug addiction. In this study, we measured the level of phosphorylated (p-) GluN2B (Serine; Ser 1303), PP2A/B (a regulatory subunit of PP2A), and PP2A/C (a catalytic subunit of PP2A) in different brain regions such as the prefrontal cortex (PFc), nucleus accumbens (NAc), dorsal striatum (DS), and hippocampus (Hip). We also used ifenprodil, a selective antagonist of GluN2B to clarify the relationship between GluN2B and PP2A. The results showed that METH increased the level of p-GluN2B (Ser 1303) and PP2A/B in the DS and ifenprodil blocked this increase. We further examined the interaction between PP2A/B and PP2A/C in the DS and found that METH treatment increased the interaction between PP2A/B and PP2A/C, which was also blocked by ifenprodil. Then, we explored the pathway downstream of PP2A in the DS and found that p-AKT (Threonine; Thr 308) but not p-AKT (Ser 473) was dephosphorylated by PP2A. Taken together, these results indicated that the GluN2B-PP2A-AKT cascade was involved in METH-induced behavioral sensitization.


Direct administration of ifenprodil and citalopram into the nucleus accumbens inhibits cue-induced nicotine seeking and associated glutamatergic plasticity

Jonna M Leyrer-Jackson, Jose A Piña, Joseph McCallum, M Foster Olive, Cassandra D Gipson
PMID: 32591928   DOI: 10.1007/s00429-020-02103-9

Abstract

Nicotine use disorder has been associated with glutamatergic alterations within the basal ganglia that might contribute to relapse. Specifically, initiation of cue-induced nicotine seeking produces rapid, transient synaptic potentiation (t-SP) in nucleus accumbens core (NAcore) medium spiny neurons (MSNs), defined as increases in spine head diameter and AMPA to NMDA current ratios (A/N). Ifenprodil, which inhibits nicotine reinstatement when administered systemically, antagonizes GluN2B-containing NMDA receptors, has affinity for serotonin receptors, and blocks serotonin transporters (SERT). The mechanisms underlying its therapeutic efficacy, however, remain unknown. Using pharmacological and genetic approaches, the current study examined the role of NAcore GluN2B receptors as well as SERT in mediating cue-induced nicotine seeking and associated MSN structure and physiology. Prior to reinstatement, rats received intra-NAcore injections of either ifenprodil, citalopram or artificial cerebral spinal fluid (15 min prior), or GluN2B or control siRNAs (3 consecutive days prior). Rats were sacrificed after a 15-min cue-induced reinstatement session for dendritic spine analysis, western blotting or whole-cell electrophysiology. Intra-NAcore ifenprodil blocked nicotine-seeking behavior and promoted a higher frequency of shorter spines on MSN dendrites. However, a decrease in membrane-bound GluN2B receptor expression did not prevent cue-induced nicotine seeking or associated MSN cell physiology. Interestingly, intra-NAcore citalopram, an SSRI, prevented cue-induced nicotine seeking. Together, these results indicate that the therapeutic effects of ifenprodil on cue-induced nicotine seeking may, in part, be due to its actions at SERT rather than GluN2B, which may be specific to nicotine-seeking as opposed to other drugs of abuse.


Functional and pharmacological properties of triheteromeric GluN1/2B/2D NMDA receptors

Feng Yi, Subhrajit Bhattacharya, Charles M Thompson, Stephen F Traynelis, Kasper B Hansen
PMID: 31541561   DOI: 10.1113/JP278168

Abstract

Triheteromeric NMDA receptors contain two GluN1 and two distinct GluN2 subunits and mediate excitatory neurotransmission in the CNS. Triheteromeric GluN1/2B/2D receptors have functional properties intermediate to those of diheteromeric GluN1/2B and GluN1/2D receptors. GluN1/2B/2D receptors are more sensitive to channel blockade by ketamine and memantine compared to GluN1/2B receptors in the presence of physiological Mg
. GluN2B-selective antagonists produce robust inhibition of GluN1/2B/2D receptors, and the GluN2B-selective positive allosteric modulator spermine enhances responses from GluN1/2B/2D but not GluN1/2A/2B receptors. These insights into the properties of triheteromeric GluN1/2B/2D receptors are necessary to appreciate their physiological roles in neural circuit function and the actions of therapeutic agents targeting NMDA receptors.
Triheteromeric NMDA-type glutamate receptors that contain two GluN1 and two different GluN2 subunits contribute to excitatory neurotransmission in the adult CNS. In the present study, we report properties of the triheteromeric GluN1/2B/2D NMDA receptor subtype that is expressed in distinct neuronal populations throughout the CNS. We show that neither GluN2B, nor GluN2D dominate the functional properties of GluN1/2B/2D receptors because agonist potencies, open probability and the glutamate deactivation time course of GluN1/2B/2D receptors are intermediate to those of diheteromeric GluN1/2B and GluN1/2D receptors. Furthermore, channel blockade of GluN1/2B/2D by extracellular Mg
is intermediate compared to GluN1/2B and GluN1/2D, although GluN1/2B/2D is more sensitive to blockade by ketamine and memantine compared to GluN1/2B in the presence of physiological Mg
. Subunit-selective allosteric modulators have distinct activity at GluN1/2B/2D receptors, including GluN2B-selective antagonists, ifenprodil, EVT-101 and CP-101-606, which inhibit with similar potencies but with different efficacies at GluN1/2B/2D (∼65% inhibition) compared to GluN1/2B (∼95% inhibition). Furthermore, the GluN2B-selective positive allosteric modulator spermine enhances responses from GluN1/2B/2D but not GluN1/2A/2B receptors. We show that these key features of allosteric modulation of recombinant GluN1/2B/2D receptors are also observed for NMDA receptors in hippocampal interneurons but not CA1 pyramidal cells, which is consistent with the expression of GluN1/2B/2D receptors in interneurons and GluN1/2A/2B receptors in pyramidal cells. Altogether, we uncover previously unknown functional and pharmacological properties of triheteromeric GluN1/2B/2D receptors that can facilitate advances in our understanding of their physiological roles in neural circuit function and therapeutic drug actions.


A Conantokin Peptide Con-T[M8Q] Inhibits Morphine Dependence with High Potency and Low Side Effects

Zhuguo Liu, Zheng Yu, Shuo Yu, Cui Zhu, Mingxin Dong, Wenxiang Mao, Jie Hu, Mary Prorok, Ruibin Su, Qiuyun Dai
PMID: 33478061   DOI: 10.3390/md19010044

Abstract

-methyl-D-aspartate receptor (NMDAR) antagonists have been found to be effective to inhibit morphine dependence. However, the discovery of the selective antagonist for NMDAR GluN2B with low side-effects still remains challenging. In the present study, we report a selective NMDAR GluN2B antagonist con-T[M8Q](a conantokin-T variant) that potently inhibits the naloxone-induced jumping and conditioned place preference of morphine-dependent mice at nmol/kg level, 100-fold higher than ifenprodil, a classical NMDAR NR2B antagonist. Con-T[M8Q] displays no significant impacts on coordinated locomotion function, spontaneous locomotor activity, and spatial memory mice motor function at the dose used. Further molecular mechanism experiments demonstrate that con-T[M8Q] effectively inhibited the transcription and expression levels of signaling molecules related to NMDAR NR2B subunit in hippocampus, including NR2B, p-NR2B, CaMKII-α, CaMKII-β, CaMKIV, pERK, and c-fos. The high efficacy and low side effects of con-T[M8Q] make it a good lead compound for the treatment of opiate dependence and for the reduction of morphine usage.


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